6-Bromo-5-fluoronicotinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
6-bromo-5-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLYQDSWERQSTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672300 | |
| Record name | 6-Bromo-5-fluoropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38186-87-7 | |
| Record name | 6-Bromo-5-fluoro-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38186-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-5-fluoropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-5-fluoronicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 6-Bromo-5-fluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
6-Bromo-5-fluoronicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), is a key building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the pyridine ring, offers medicinal chemists a valuable scaffold for synthesizing novel compounds with potential therapeutic applications. The electronic properties and steric hindrance imparted by these halogens can significantly influence a molecule's binding affinity to biological targets, as well as its metabolic stability and pharmacokinetic profile.
This technical guide provides a comprehensive overview of the core physical properties of this compound. A thorough understanding of these characteristics is paramount for its effective utilization in synthetic chemistry, formulation development, and biological screening. We will delve into its fundamental properties, present methodologies for their experimental determination, and discuss the implications of these properties for researchers in the field.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 6-Bromo-5-fluoropyridine-3-carboxylic acid | [1][2] |
| CAS Number | 38186-87-7 | [1] |
| Molecular Formula | C₆H₃BrFNO₂ | [1] |
| Molecular Weight | 220.00 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 191-196 °C | [1] |
| Boiling Point | Not available (decomposes) | |
| Solubility | Slightly soluble in water. Solubility in organic solvents is not extensively reported but is expected to be moderate in polar aprotic solvents like DMSO and DMF, and lower in nonpolar solvents. | |
| pKa | Not experimentally determined. Estimated to be lower than that of nicotinic acid (4.85) due to the electron-withdrawing effects of the bromine and fluorine substituents. | [3] |
Experimental Determination of Physical Properties
Accurate determination of physical properties is crucial for the successful application of this compound in research and development. Below are detailed, field-proven protocols for measuring key parameters.
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity, while a broad range can indicate the presence of impurities.
Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination.
Step-by-Step Protocol:
-
Sample Preparation: A small amount of this compound is placed on a clean, dry watch glass and crushed into a fine powder using a spatula.
-
Capillary Loading: A capillary tube, sealed at one end, is tapped open-end-down into the powdered sample until 1-2 mm of the compound is packed into the bottom.
-
Measurement: The loaded capillary tube is placed in a calibrated melting point apparatus. The temperature is increased at a rate of approximately 10-15 °C per minute until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Solubility Determination (Shake-Flask Method)
Solubility is a fundamental parameter that influences bioavailability and formulation design. The shake-flask method is the gold standard for determining thermodynamic solubility.
Workflow for Solubility Determination
Caption: Shake-Flask Method for Solubility.
Step-by-Step Protocol:
-
Preparation of a Saturated Solution: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vial is agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
While specific experimental solubility data for this compound is not widely available, studies on the parent compound, nicotinic acid, show its solubility is highest in polar protic solvents like DMSO and ethanol, followed by water.[4] It is expected that this compound will follow a similar trend.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the acidity of a compound and is critical for predicting its ionization state at different pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Workflow for pKa Determination
References
6-Bromo-5-fluoronicotinic acid chemical structure and CAS number
This guide provides a comprehensive technical overview of 6-bromo-5-fluoronicotinic acid, a key building block for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications, with a focus on its role in modern medicinal chemistry.
Core Chemical Identity
This compound is a substituted pyridine carboxylic acid. The presence of both a bromine and a fluorine atom on the pyridine ring imparts unique electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.
Chemical Structure:

This definitive identifier is crucial for unambiguous identification in procurement, regulatory submissions, and scientific literature.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key properties.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrFNO₂ | [1][2] |
| Molecular Weight | 220.00 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 191-196 °C | [2] |
| Solubility | Limited data available. Expected to be soluble in polar organic solvents like DMSO and DMF, with low solubility in water and nonpolar solvents. | |
| pKa | Predicted to be around 2.31±0.10, indicating it is a moderately strong acid. | [3] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the nitrogen atom, the carboxylic acid group, the fluorine, and the bromine atoms.
-
¹³C NMR: The carbon NMR spectrum should display six signals, one for each carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbons attached to the electronegative atoms (N, O, F, Br) showing characteristic downfield shifts.
-
FTIR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching vibration is expected around 1700 cm⁻¹. The spectrum will also show C-F and C-Br stretching vibrations at lower frequencies, as well as characteristic aromatic C-H and C=C/C=N stretching and bending vibrations.
-
Mass Spectrometry: The mass spectrum under electron ionization would be expected to show a molecular ion peak (M+) and a prominent M+2 peak of nearly equal intensity, which is characteristic of the presence of a bromine atom. Fragmentation would likely involve the loss of the carboxylic acid group, bromine, and other small neutral molecules.
Synthesis Protocol
The synthesis of this compound can be approached through various synthetic routes. A plausible and efficient method involves the hydrolysis of a nitrile precursor, which can be synthesized from commercially available starting materials. The following protocol is a representative, multi-step synthesis.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 6-Bromo-5-fluoronicotinonitrile
This step involves a Sandmeyer-type reaction starting from an appropriate aminopyridine derivative.
-
Diazotization: To a cooled (0-5 °C) solution of 2-amino-5-fluoropyridine in an aqueous solution of hydrobromic acid, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.
-
Cyanation: The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide and potassium cyanide in water at an elevated temperature.
-
Work-up: After the reaction is complete, the mixture is cooled and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 6-bromo-5-fluoronicotinonitrile.
Step 2: Hydrolysis to this compound
-
Reaction Setup: 6-Bromo-5-fluoronicotinonitrile is dissolved in a mixture of a strong acid (e.g., concentrated sulfuric acid) and water.
-
Hydrolysis: The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Isolation: The reaction mixture is cooled to room temperature and poured onto ice. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
Caption: A simplified workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
Halogenated nicotinic acid derivatives are valuable building blocks in medicinal chemistry due to their ability to modulate the physicochemical properties of drug candidates, such as lipophilicity, metabolic stability, and binding affinity.[4]
4.1. Role as a Pharmaceutical Intermediate
This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] Its bifunctional nature, possessing both a carboxylic acid and an aryl halide, allows for diverse chemical modifications. The carboxylic acid can be readily converted to amides, esters, and other functional groups, while the bromo-fluoro-substituted pyridine ring can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.
4.2. Application in PET Tracer Development
A significant application of fluorinated nicotinic acids is in the development of Positron Emission Tomography (PET) tracers.[4] The introduction of a fluorine atom allows for radiolabeling with the positron-emitting isotope fluorine-18 (¹⁸F). These ¹⁸F-labeled molecules can be used to visualize and quantify biological processes in vivo, which is invaluable for disease diagnosis, monitoring treatment response, and understanding drug pharmacodynamics. This compound can be a precursor for the synthesis of novel PET ligands targeting a variety of biological targets.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General handling guidelines include:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of functional groups and substituents provides a platform for the development of novel therapeutic agents and diagnostic tools. A thorough understanding of its chemical properties, synthesis, and safe handling is paramount for its successful application in research and drug development.
References
- 1. refp.cohlife.org [refp.cohlife.org]
- 2. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 3. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 4. Applications of BCFI as an Intermediate in Pharmaceutical Manufacturing - PYG Lifesciences [pyglifesciences.com]
A Technical Guide to the Solubility of 6-Bromo-5-fluoronicotinic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-5-fluoronicotinic acid, a key building block in pharmaceutical and organic synthesis. In the absence of extensive published quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility. We delve into the molecular structure of this compound to predict its behavior in various organic solvents. Furthermore, this guide offers detailed, field-proven experimental protocols for researchers to accurately determine its solubility. These methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for process development, formulation, and analytical method design.
Theoretical Framework for Solubility Prediction
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[1] The molecular structure of this compound offers several key features that dictate its solubility profile.
Molecular Structure Analysis
This compound possesses a unique combination of functional groups that contribute to its overall polarity and potential for intermolecular interactions:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the molecule's polarity.
-
Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly influences solubility in polar solvents, particularly those that can also engage in hydrogen bonding.[2][3]
-
Halogen Substituents (-Br, -F): The bromine and fluorine atoms are electronegative, contributing to the molecule's dipole moment and overall polarity.
The interplay of these groups suggests that this compound will exhibit a degree of polarity, making it more soluble in polar organic solvents than in nonpolar ones.
Predictive Models for Solubility
While experimental determination is the gold standard, several theoretical models can provide initial estimates of solubility.
-
Hansen Solubility Parameters (HSP): This model deconstructs solubility into three parameters: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4][5][6][7] By matching the HSP of this compound with those of various solvents, a prediction of miscibility can be made.[8] Materials with similar HSP values are more likely to be miscible.[5]
-
UNIFAC Group Contribution Method: The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a semi-empirical system that predicts activity coefficients in non-ideal mixtures based on the functional groups present on the molecules.[9] This method can be used to estimate solubility in various solvents, especially in complex multicomponent systems.[10][11]
These predictive tools are invaluable for initial solvent screening, reducing the experimental burden.[12]
Experimental Determination of Solubility
Given the limited availability of public data, the following section provides robust protocols for the experimental determination of the solubility of this compound.
The Shake-Flask Method: A Gold Standard Protocol
The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[13][14][15] It involves equilibrating an excess of the solid solute with the solvent until a saturated solution is achieved.[16]
Rationale for Method Selection: The shake-flask method is chosen for its simplicity, reliability, and its ability to achieve a true thermodynamic equilibrium, provided sufficient equilibration time is allowed.[15]
Caption: Workflow for the Shake-Flask Solubility Determination Method.
-
Preparation: Add an excess amount of this compound to a series of vials. The excess is crucial to ensure saturation is reached.[15]
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature. Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[15] The time required may vary depending on the solvent and should be validated by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Then, centrifuge the vials to pellet any remaining undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For accuracy, it is advisable to filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any fine particulates.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical method, such as UV/Vis Spectroscopy or the Gravimetric Method.
Analytical Quantification Techniques
Principle: This method relies on the absorption of ultraviolet or visible light by the solute, as described by the Beer-Lambert Law.[17] It is a sensitive and rapid technique for quantifying the concentration of a compound in solution.[17]
Protocol:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest and scan it across a range of UV wavelengths to determine the λmax.
-
Calibration Curve Generation: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.[17]
-
Sample Analysis: Quantitatively dilute the saturated filtrate obtained from the shake-flask experiment to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.
-
Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution, accounting for the dilution factor.
Principle: This is a direct and absolute method that involves determining the mass of the solute in a known volume of the saturated solution.[18][19][20] It does not require an analytical standard for calibration but is generally less sensitive than spectroscopic methods.[21][22]
Protocol:
-
Sample Collection: Pipette a precise volume of the saturated filtrate from the shake-flask experiment into a pre-weighed, dry evaporating dish.
-
Solvent Evaporation: Gently evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until the solute is completely dry.
-
Drying to a Constant Weight: Place the evaporating dish in an oven at a temperature below the melting point of this compound to remove any residual solvent. Periodically cool the dish in a desiccator and weigh it until a constant weight is achieved.
-
Calculation: The difference between the final constant weight of the dish with the dried residue and the initial weight of the empty dish gives the mass of the dissolved solute. The solubility can then be expressed in terms of mass per volume of solvent (e.g., g/L or mg/mL).
Data Presentation and Interpretation
To facilitate comparison, the experimentally determined solubility data should be compiled into a structured table.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (g/L) | Method |
| Hexane | 1.88 | To be determined | Gravimetric |
| Toluene | 2.38 | To be determined | UV/Vis |
| Diethyl Ether | 4.34 | To be determined | Gravimetric |
| Ethyl Acetate | 6.02 | To be determined | UV/Vis |
| Acetone | 20.7 | To be determined | UV/Vis |
| Ethanol | 24.5 | To be determined | UV/Vis |
| Methanol | 32.7 | To be determined | UV/Vis |
| Dimethyl Sulfoxide (DMSO) | 46.7 | To be determined | UV/Vis |
Interpreting the Results: The solubility data should be analyzed in the context of solvent properties. A correlation between solubility and solvent polarity is expected. For instance, higher solubility is anticipated in more polar solvents like alcohols and DMSO due to favorable dipole-dipole interactions and hydrogen bonding with the carboxylic acid group of the solute.
Causality and Logical Relationships
The relationship between molecular structure, solvent properties, and solubility can be visualized as a logical progression.
Caption: The causal pathway from molecular structure to solubility.
Conclusion
While direct, quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible literature, a strong predictive framework can be established based on its molecular structure. The presence of a polar carboxylic acid group, coupled with halogen substituents on a pyridine ring, suggests a preference for solubility in polar organic solvents. This guide provides the necessary theoretical background and detailed, robust experimental protocols for researchers to confidently and accurately determine the solubility of this compound. The presented methodologies, including the shake-flask method with UV/Vis and gravimetric analysis, are designed to yield high-quality, reproducible data essential for advancing research and development in the pharmaceutical and chemical industries.
References
- 1. chem.ws [chem.ws]
- 2. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. paint.org [paint.org]
- 8. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 9. UNIFAC - Wikipedia [en.wikipedia.org]
- 10. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. quora.com [quora.com]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. uomus.edu.iq [uomus.edu.iq]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. Gravimetric Analysis [wiredchemist.com]
- 21. pharmacyjournal.info [pharmacyjournal.info]
- 22. pharmajournal.net [pharmajournal.net]
A Technical Guide to the Spectroscopic Characterization of 6-Bromo-5-fluoronicotinic Acid
This guide provides an in-depth analysis of the expected spectroscopic data for 6-Bromo-5-fluoronicotinic acid, a key heterocyclic building block in pharmaceutical and agrochemical research. The structural elucidation of this compound relies on a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document offers a detailed interpretation of predicted spectral data, grounded in established principles and data from analogous structures, and provides field-proven protocols for data acquisition.
Introduction to this compound
This compound (Molecular Formula: C₆H₃BrFNO₂) is a substituted pyridine derivative. The precise arrangement of its functional groups—a carboxylic acid, a bromine atom, and a fluorine atom on the pyridine ring—creates a unique electronic environment that is reflected in its spectroscopic signature. Accurate characterization is paramount for confirming its identity and purity, ensuring the reliability of subsequent synthetic transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for unambiguous structural confirmation.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Integration |
| H-2 | ~8.8 - 9.0 | d | ~2.5 (⁴JH-F) | 1H |
| H-4 | ~8.4 - 8.6 | d | ~2.0 (³JH-F) | 1H |
| COOH | ~13.0 - 14.0 | br s | - | 1H |
Causality of Assignments:
-
The proton at the C-2 position (H-2) is adjacent to the nitrogen atom and is expected to be the most downfield-shifted aromatic proton due to the inductive effect of the nitrogen. It will appear as a doublet due to coupling with the fluorine atom.
-
The proton at the C-4 position (H-4) is also deshielded and will appear as a doublet, again due to coupling with the fluorine atom.
-
The carboxylic acid proton is highly deshielded and will appear as a broad singlet, which will disappear upon a D₂O exchange experiment.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Predicted C-F Coupling (¹JC-F, ²JC-F) Hz |
| C-2 | ~150 - 153 | d, ~5-10 Hz (³JC-F) |
| C-3 | ~140 - 143 | s |
| C-4 | ~145 - 148 | d, ~15-20 Hz (²JC-F) |
| C-5 | ~155 - 158 | d, ~240-260 Hz (¹JC-F) |
| C-6 | ~115 - 118 | d, ~25-30 Hz (²JC-F) |
| COOH | ~165 - 168 | s |
Causality of Assignments:
-
The carbon directly attached to the fluorine (C-5) will exhibit a large one-bond coupling constant (¹JC-F) and will be significantly shifted downfield.
-
The carbon bearing the bromine atom (C-6) is expected to be shifted upfield relative to the other carbons due to the "heavy atom effect".
-
The remaining carbons will show smaller two- or three-bond couplings to fluorine.
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum provides a direct observation of the fluorine atom's environment. A single resonance is expected.
| Fluorine Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |
| F-5 | ~ -110 to -130 | m |
Causality of Assignment:
-
The chemical shift is typical for a fluorine atom attached to an aromatic ring. The multiplicity will be complex (m) due to couplings to both H-2 and H-4.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program.
-
Set a spectral width of approximately 220 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, which may require a longer acquisition time.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| 1700-1725 | C=O stretch | Carboxylic Acid |
| 1580-1610 | C=C and C=N stretch | Pyridine Ring |
| 1200-1250 | C-O stretch | Carboxylic Acid |
| 1000-1050 | C-F stretch | Aryl-Fluoride |
| 600-650 | C-Br stretch | Aryl-Bromide |
Interpretation of Key Peaks:
-
A very broad absorption band in the 2500-3300 cm⁻¹ region is the hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid.[1][2]
-
A strong, sharp peak around 1700-1725 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.[2]
-
Absorptions in the 1580-1610 cm⁻¹ range are characteristic of the aromatic ring stretching vibrations of the pyridine nucleus.
-
The presence of C-F and C-Br bonds will give rise to absorptions in the fingerprint region of the spectrum.
Experimental Protocol for ATR-IR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, the most notable feature will be the isotopic pattern of bromine.
Predicted Mass Spectrum Data
-
Molecular Formula: C₆H₃BrFNO₂
-
Monoisotopic Mass: 218.9331 Da[3]
-
Molecular Ion (M⁺): The mass spectrum will show two peaks for the molecular ion of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope.
-
m/z ≈ 218.9 (for C₆H₃⁷⁹BrFNO₂)
-
m/z ≈ 220.9 (for C₆H₃⁸¹BrFNO₂)
-
-
Key Fragmentation Patterns:
-
Loss of -OH (M-17): A peak corresponding to the loss of a hydroxyl radical.
-
Loss of -COOH (M-45): A significant peak resulting from the loss of the carboxyl group.
-
Loss of Br (M-79/81): Fragmentation involving the cleavage of the C-Br bond.
-
Experimental Protocol for Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The analysis can be performed in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often very effective.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 Da).
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peaks and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing one bromine atom.
Integrated Spectroscopic Analysis Workflow
The confident structural confirmation of this compound is achieved by integrating the data from all three spectroscopic techniques.
Caption: Integrated workflow for spectroscopic analysis.
Molecular Structure and NMR Assignments
Caption: Molecular structure with atom numbering.
References
An In-depth Technical Guide to the Thermal Stability and Degradation of 6-Bromo-5-fluoronicotinic Acid
A Comprehensive Resource for Researchers and Drug Development Professionals
Abstract
6-Bromo-5-fluoronicotinic acid is a key building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. Understanding its thermal stability and degradation profile is paramount for ensuring the safety, efficacy, and shelf-life of both the intermediate and the final active pharmaceutical ingredients (APIs). This guide provides a detailed exploration of the thermal properties of this compound, outlining potential degradation pathways and offering robust, field-proven methodologies for its comprehensive analysis. We delve into the causality behind experimental choices, presenting a self-validating system of protocols designed to meet the rigorous standards of drug development.
Introduction: The Significance of this compound in Drug Discovery
Halogenated nicotinic acid derivatives are a cornerstone in the synthesis of a wide array of pharmaceutical compounds. The presence of both bromine and fluorine in this compound offers unique electronic properties and metabolic stability to the molecules it helps create. These attributes make it a valuable intermediate in the development of drugs targeting a range of therapeutic areas.
However, the very features that make this molecule attractive can also influence its stability. The interplay of the carboxylic acid group with the electron-withdrawing halogen substituents on the pyridine ring can create a complex thermal degradation profile. A thorough understanding of this profile is not merely an academic exercise; it is a critical component of risk management in drug development, impacting everything from process chemistry and formulation to storage and regulatory compliance.
Physicochemical Properties and Known Stability Profile
| Property | Value | Source |
| Molecular Formula | C6H3BrFNO2 | [1][2] |
| Molecular Weight | 220.00 g/mol | [1] |
| Melting Point | 191-196 °C | [1] |
| Appearance | Solid | [1] |
Standard handling procedures for this and structurally similar compounds recommend storage in a cool, dry, and well-ventilated area, often under an inert atmosphere to prevent oxidative and hydrolytic degradation.
Potential Thermal Degradation Pathways
The degradation of this compound under thermal stress is likely to proceed through several pathways, driven by the molecule's inherent chemical functionalities. The most probable degradation mechanisms include:
-
Decarboxylation: The carboxylic acid group is a primary site of thermal instability. At elevated temperatures, it can be lost as carbon dioxide, leading to the formation of 2-Bromo-3-fluoropyridine. This is a common degradation pathway for many carboxylic acids.
-
Hydrolysis: In the presence of moisture, the carboxylic acid can undergo hydrolysis, although this is more relevant to solution-state stability. In the solid state, adsorbed water can facilitate localized hydrolysis, especially at elevated temperatures.
-
Halogen Displacement: While the carbon-halogen bonds in the pyridine ring are generally stable, extreme thermal stress could potentially lead to their cleavage, although this is less likely than decarboxylation.
The following diagram illustrates the most probable primary degradation pathway:
Figure 1: Predicted primary thermal degradation pathway of this compound.
Experimental Protocols for Thermal Stability Assessment
To rigorously assess the thermal stability and degradation of this compound, a multi-faceted approach employing several analytical techniques is essential. The following protocols are designed to provide a comprehensive understanding of the material's behavior under thermal stress.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset of thermal decomposition and to quantify mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (or air to assess oxidative stability) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which a 5% weight loss is observed.
-
Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).
-
Causality: TGA provides a direct measure of thermal stability by identifying the temperature at which the material begins to lose mass due to the volatilization of degradation products. The choice of atmosphere (inert vs. oxidative) allows for the differentiation between purely thermal and oxidative degradation processes.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with degradation.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to a temperature above the melting point (e.g., 250 °C) at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Identify the endothermic peak corresponding to the melting point and calculate the enthalpy of fusion.
-
Observe for any exothermic peaks following the melt, which could indicate decomposition.
-
Causality: DSC complements TGA by providing information on the energetic changes within the sample as a function of temperature. A sharp melting endotherm followed by an exothermic event is a strong indicator of melt-decomposition.
Forced Degradation (Stress) Studies
Objective: To identify potential degradation products and pathways under various stress conditions, as mandated by ICH guidelines[3].
Methodology:
-
Solid-State Thermal Stress:
-
Store samples of this compound at elevated temperatures (e.g., 60 °C, 80 °C, and a temperature just below the melting point) for a defined period (e.g., 1, 2, and 4 weeks).
-
Analyze the stressed samples by a stability-indicating HPLC method at each time point.
-
-
Solution-State Thermal Stress:
-
Prepare solutions of this compound in relevant solvents (e.g., water, methanol, acetonitrile) at a known concentration.
-
Expose the solutions to elevated temperatures (e.g., 60 °C and 80 °C) for a defined period.
-
Analyze the stressed solutions by HPLC.
-
-
Acidic and Basic Hydrolysis:
-
Reflux solutions of the compound in 0.1 M HCl and 0.1 M NaOH at 80 °C for several hours.
-
Neutralize the samples and analyze by HPLC.
-
-
Oxidative Degradation:
-
Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Analyze the sample by HPLC after a set time.
-
-
Photostability:
-
Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the exposed samples by HPLC.
-
Causality: Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[4] By intentionally degrading the molecule under various conditions, we can ensure that the analytical method is capable of separating the intact drug from its degradation products.[5] This is a critical step in ensuring the quality and safety of the final drug product.
Stability-Indicating HPLC-MS Method
Objective: To separate, identify, and quantify this compound and its degradation products.
Methodology:
-
Instrument: A high-performance liquid chromatograph coupled with a mass spectrometer (LC-MS).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: UV detection at a suitable wavelength (determined by UV-Vis spectroscopy) and mass spectrometry for peak identification.
-
Analysis: Analyze samples from the forced degradation studies to identify and quantify the degradation products. The mass spectrometer will aid in the structural elucidation of the degradants.
Causality: An HPLC-MS method provides the necessary selectivity and sensitivity to separate and identify unknown degradation products. The mass-to-charge ratio information from the MS detector is invaluable for proposing the structures of the degradants, which is crucial for understanding the degradation pathways.
Figure 2: Experimental workflow for assessing the thermal stability and degradation of this compound.
Conclusion and Recommendations
A thorough investigation into the thermal stability and degradation of this compound is a non-negotiable aspect of its use in pharmaceutical development. While the compound exhibits a relatively high melting point, this should not be taken as a definitive measure of its stability. The systematic application of thermal analysis techniques such as TGA and DSC, in conjunction with comprehensive forced degradation studies, is essential for a complete understanding of its behavior under stress.
The protocols outlined in this guide provide a robust framework for such an investigation. The data generated will be instrumental in:
-
Defining appropriate storage and handling conditions.
-
Guiding process chemistry to minimize the formation of degradation products.
-
Informing formulation development to ensure the stability of the final drug product.
-
Providing the necessary data for regulatory submissions.
By adhering to these principles of scientific integrity and thoroughness, researchers and drug development professionals can mitigate risks and ensure the quality, safety, and efficacy of the life-saving medicines derived from this important chemical intermediate.
References
An In-Depth Technical Guide to the Reactivity Profile of 6-Bromo-5-fluoronicotinic Acid
Introduction: A Trifunctional Scaffold for Modern Synthesis
6-Bromo-5-fluoronicotinic acid (CAS: 38186-87-7) has emerged as a highly valuable and versatile building block in the fields of medicinal chemistry and materials science.[1] Its structure is deceptively simple, yet it contains three distinct and orthogonally reactive functional groups: a pyridine ring, a bromine atom, and a carboxylic acid. This trifunctional nature allows for sequential, selective modifications, making it an ideal starting point for the synthesis of complex molecular architectures, including kinase inhibitors, PARP inhibitors, and tracers for Positron Emission Tomography (PET).[2]
This guide provides a comprehensive analysis of the reactivity profile of this compound, moving beyond mere procedural descriptions to explain the underlying chemical principles that govern its behavior. The protocols and insights provided herein are designed to be self-validating, empowering researchers to leverage this scaffold's full potential with confidence and predictability.
Caption: Structure of this compound.
The Electronic Landscape: Understanding Reactivity Hotspots
The chemical personality of this compound is dictated by the interplay of its substituents. The pyridine nitrogen and the carboxylic acid group are strongly electron-withdrawing, rendering the entire aromatic ring electron-deficient. This electronic poverty is the defining feature that governs its reactivity, particularly its susceptibility to nucleophilic attack and the lability of the C-Br bond in cross-coupling reactions.
-
C6-Br Bond: The bromine atom is positioned ortho to the electron-withdrawing pyridine nitrogen. This placement significantly activates the C6 position for two primary reaction classes:
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is an ideal handle for oxidative addition to a Pd(0) catalyst, initiating a wide range of C-C and C-N bond-forming reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The electron deficiency at C6 makes it susceptible to attack by strong nucleophiles, leading to the displacement of the bromide.
-
-
C5-F Bond: While fluorine is highly electronegative, the C-F bond is generally strong. In SNAr reactions, fluoride can be an excellent leaving group if the ring is sufficiently activated. However, in this molecule, the C6 position is electronically favored for attack over the C5 position. Therefore, the C-F bond is typically preserved during reactions at the C6-Br site, allowing it to be used for later-stage modifications or to impart specific properties to the final molecule.
-
C3-COOH Group: The carboxylic acid provides a classic site for derivatization into esters, amides, and other functional groups using standard organic chemistry protocols.
Caption: Key reactivity sites and associated transformations.
Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions
The C6-Br bond is the primary locus for building molecular complexity via palladium-catalyzed cross-coupling. The choice of catalyst, ligand, base, and solvent is critical and must be tailored to the specific coupling partners.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures common in pharmaceuticals.[3][4] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2 eq) | DME/H₂O | 85 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2 eq) | Dioxane | 100 | 8 | 88 |
| 3 | 3-Pyridinylboronic acid | SPhos Pd G2 (2) | K₃PO₄ (2.5 eq) | Toluene/H₂O | 90 | 16 | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Causality: This protocol uses a classic Pd(PPh₃)₄ catalyst which is effective for many aryl bromides. A biphasic DME/water system with K₂CO₃ as the base is a standard, reliable choice that facilitates both the dissolution of reagents and the crucial transmetalation step.
-
Inerting the Vessel: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (220 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure an oxygen-free environment. This is critical as Pd(0) species are oxygen-sensitive.
-
Reagent Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol). Subsequently, add degassed 1,2-dimethoxyethane (DME, 6 mL) and degassed deionized water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Acidify the aqueous layer to pH ~4 with 1M HCl. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 5-fluoro-6-phenylnicotinic acid.
Sonogashira Coupling: Access to Alkynylated Pyridines
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.[5] This reaction is instrumental in creating rigid scaffolds and precursors for various heterocycles.[6] It typically requires a palladium catalyst and a copper(I) co-catalyst.[7]
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Causality: This protocol employs the standard Pd(PPh₃)₂Cl₂/CuI catalyst system. Triethylamine (Et₃N) serves as both the base and a solvent, while THF ensures homogeneity. The copper(I) iodide is essential for activating the alkyne and facilitating the transmetalation to the palladium center.
-
Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (220 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (10 mg, 0.05 mmol).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 3 mL). Stir for 5 minutes to dissolve the solids. Then, add phenylacetylene (122 mg, 1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours. The formation of a precipitate (triethylammonium bromide) is typically observed.
-
Workup: Filter the reaction mixture through a pad of Celite, washing with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and water. Acidify the aqueous layer with 1M HCl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to yield 5-fluoro-6-(phenylethynyl)nicotinic acid.
Buchwald-Hartwig Amination: Constructing C-N Bonds
For the synthesis of arylamines, the Buchwald-Hartwig amination is an indispensable tool, creating a C-N bond between the aryl bromide and a primary or secondary amine.[8][9] The success of this reaction is highly dependent on the choice of a sterically hindered phosphine ligand, which facilitates the crucial reductive elimination step.[10][11]
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
Causality: This protocol uses a modern, pre-formed palladium catalyst (G3-XPhos) known for its high activity. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate. Toluene is a common high-boiling solvent for these reactions.
-
Inert Setup: In a glovebox or under a strict argon atmosphere, add sodium tert-butoxide (115 mg, 1.2 mmol) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (220 mg, 1.0 mmol) and the XPhos Pd G3 catalyst (17 mg, 0.02 mmol).
-
Solvent and Nucleophile: Add anhydrous toluene (5 mL) followed by morpholine (105 mg, 1.2 mmol).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 12-18 hours.
-
Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.
-
Purification: Acidify the aqueous layer with 1M HCl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product, 5-fluoro-6-(morpholino)nicotinic acid, is purified by chromatography or recrystallization.
References
- 1. 1214345-17-1 | 6-BroMo-2-fluoronicotinic acid [fluoromart.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 6-Bromo-5-fluoronicotinic Acid Derivatives: A Guide to Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinic acid and its derivatives represent a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. The strategic introduction of halogen atoms, such as bromine and fluorine, into this core structure has been shown to significantly modulate the physicochemical properties and enhance the biological efficacy of these compounds. This technical guide provides a comprehensive overview of the potential biological activities of derivatives synthesized from 6-Bromo-5-fluoronicotinic acid. We will delve into their promising antimicrobial, anticancer, and anti-inflammatory properties, elucidating the underlying mechanisms of action, presenting key quantitative data, and outlining detailed experimental protocols for their evaluation. This document serves as a foundational resource for researchers engaged in the discovery and development of next-generation therapeutics based on this privileged scaffold.
Introduction: The Strategic Value of the Halogenated Nicotinic Acid Scaffold
Nicotinic acid, or Vitamin B3, is a fundamental molecule in biological systems, but its true value in drug discovery lies in its chemical versatility. The pyridine ring of nicotinic acid serves as an excellent starting point for creating a diverse library of compounds. The introduction of halogen atoms is a well-established strategy in medicinal chemistry to enhance drug-like properties.[1]
-
Fluorine: The small size and high electronegativity of fluorine can increase metabolic stability, enhance binding affinity to target proteins, and improve membrane permeability.[2]
-
Bromine: The bromine atom can form halogen bonds, providing additional specific interactions with biological targets, and its presence can significantly influence the electronic properties of the molecule.[1]
The this compound scaffold combines these features, offering a dual-functionalized core that is ripe for chemical modification and conjugation.[3] This makes it an ideal starting material for synthesizing complex molecules with potential applications ranging from enzyme inhibitors to sophisticated imaging agents for Positron Emission Tomography (PET).[3][4]
Synthesis of Bioactive Derivatives
The carboxylic acid group of this compound is the primary site for derivatization, allowing for the synthesis of a wide range of amides, esters, and more complex heterocyclic systems. These reactions are typically straightforward, enabling the rapid generation of compound libraries for biological screening.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for creating a library of derivatives from the this compound core. The initial activation of the carboxylic acid (e.g., to an acyl chloride) facilitates subsequent reactions with various nucleophiles like amines, alcohols, or hydrazides to yield the desired derivatives.
Caption: General workflow for synthesizing derivatives.
Key Biological Activities and Mechanisms of Action
Derivatives of halogenated nicotinic acids have demonstrated a broad spectrum of biological activities. The most promising areas of investigation for this compound derivatives are antimicrobial and anticancer applications.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the continuous exploration of novel antimicrobial agents.[5][6] Nicotinic acid derivatives have shown potent activity against a range of bacteria and fungi, including clinically significant resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[6][7]
Mechanism of Action: DNA Gyrase Inhibition
One of the primary mechanisms for the antibacterial action of these compounds is the inhibition of DNA gyrase, an essential enzyme in bacteria that controls DNA topology.[8][9] By binding to the active site of DNA gyrase subunits (GyrA and GyrB), these derivatives prevent DNA replication and repair, leading to bacterial cell death.
The diagram below illustrates this inhibitory mechanism.
Caption: Inhibition of bacterial DNA gyrase.
Mechanism of Action: Ergosterol Biosynthesis Inhibition
In fungi, some derivatives interfere with the integrity of the cell membrane by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.[8] This is often achieved by targeting the enzyme lanosterol 14α-demethylase (CYP51).[8]
Quantitative Antimicrobial Data
Studies on structurally related fluorinated nicotinic acid derivatives have demonstrated significant antimicrobial efficacy.
| Compound Type | Target Organism | Activity Metric | Value | Reference |
| Fluorinated Nicotinonitrile (Cmpd 14) | Aspergillus niger & C. albicans | MIC | 1.95 µg/mL | [9] |
| Fluorinated Nicotinonitrile (Cmpd 14) | DNA Gyrase A | IC₅₀ | 0.31 µM | [8][9] |
| Fluorinated Nicotinonitrile (Cmpd 14) | DNA Gyrase B | IC₅₀ | 0.04 µM | [8][9] |
| Acylhydrazone Derivative (Cmpd 13) | Staphylococcus epidermidis | MIC | 1.95 µg/mL | [7] |
| Acylhydrazone Derivative (Cmpd 13) | Staphylococcus aureus (MRSA) | MIC | 7.81 µg/mL | [7] |
Anticancer Activity
Halogenated compounds are prevalent in oncology, and derivatives of brominated nicotinic acids are promising candidates for anticancer drug development.[1][10] Their potential lies in their ability to modulate key signaling pathways that are often dysregulated in cancer.
Potential Mechanisms of Action: Signaling Pathway Modulation
Structurally related compounds suggest that this compound derivatives could exert their cytotoxic effects by inhibiting critical cell survival and proliferation pathways, such as the PI3K/AKT and MAPK/ERK pathways.[10] The morpholine moiety, which can be incorporated into derivatives, is a key feature in many approved kinase inhibitors.[11]
Caption: Potential inhibition of cancer signaling pathways.
Cytotoxicity Data
While specific IC₅₀ values for this compound derivatives are still emerging, studies on related brominated compounds highlight their cytotoxic potential against various cancer cell lines.[10][12]
| Compound Type | Cell Line | Activity Metric | Value | Reference |
| Bromo-bisetherificated acetophenone (5c) | Breast Adenocarcinoma (MCF7) | IC₅₀ | < 10 µg/mL | [12] |
| Bromo-bisetherificated acetophenone (5c) | Prostate Adenocarcinoma (PC3) | IC₅₀ | < 10 µg/mL | [12] |
| Bromo-bisetherificated acetophenone (5c) | Colorectal Adenocarcinoma (Caco2) | IC₅₀ | 18.40 µg/mL | [12] |
| Organotin(IV) Derivative (Cmpd 4) | Malignant Glioma (U87) | IC₅₀ | 12.54 µg/mL | [13] |
Anti-inflammatory Activity
Inflammation is a key pathological feature of many diseases.[14] Nicotinic acid derivatives have been investigated for their anti-inflammatory properties, with some showing potential to modulate inflammatory pathways.[15][16] A plausible mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of inflammatory prostaglandins.[16][17] Further research is warranted to explore the potential of this compound derivatives as selective COX-2 inhibitors, which could offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects.
Experimental Protocols
To ensure scientific rigor and reproducibility, standardized assays are critical for evaluating the biological activities of novel compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria) to each well.
-
Controls: Include a positive control (microorganism in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol 2: MTT Assay for Cellular Cytotoxicity
This colorimetric assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic potential of compounds against cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.
Pharmacokinetics and Safety
An essential aspect of drug development is understanding a compound's pharmacokinetic profile and ensuring its safety. Studies on related nicotinamide derivatives have shown rapid clearance from serum, indicating that achieving sustained therapeutic concentrations in vivo can be a challenge.[18] However, some fluorinated derivatives have been predicted to have good oral bioavailability and no permeation of the blood-brain barrier.[8][9] Crucially, several studies have demonstrated that active compounds show low cytotoxicity against normal human cell lines (e.g., WI38 lung fibroblasts, MCF12F breast epithelial cells), suggesting a favorable therapeutic window.[8][9][12]
Future Perspectives and Conclusion
The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. The derivatives have shown significant potential, particularly in the fields of antimicrobial and anticancer research.
Future research should focus on:
-
Synthesis of Diverse Libraries: Expanding the range of derivatives to establish clear structure-activity relationships (SAR).
-
Mechanism of Action Studies: Elucidating the specific molecular targets and confirming the modulation of signaling pathways.
-
In Vivo Efficacy: Progressing the most promising compounds into animal models of infection and cancer to evaluate their in vivo efficacy.
-
Pharmacokinetic Optimization: Modifying the chemical structure to improve drug-like properties, such as metabolic stability and bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 1214345-17-1 | 6-BroMo-2-fluoronicotinic acid [fluoromart.com]
- 5. Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid - Arabian Journal of Chemistry [arabjchem.org]
- 14. Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Marine Drugs | Free Full-Text | Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents [mdpi.com]
- 16. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives [mdpi.com]
- 17. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Bromo-5-fluoronicotinic Acid: A Strategic Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of the Fragment-Based Approach and the Promise of Halogenated Heterocycles
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient and intelligent pathway to novel therapeutics. By screening small, low-complexity molecules, or "fragments," researchers can explore chemical space more effectively, often identifying unique binding interactions that are missed by traditional high-throughput screening of larger, more complex molecules. This approach frequently yields lead compounds with superior physicochemical properties and a clearer path for optimization.[1][2]
Within the vast landscape of fragment libraries, halogenated heterocycles have emerged as particularly valuable starting points. The inclusion of halogen atoms, such as bromine and fluorine, can significantly enhance binding affinity and modulate metabolic stability. Specifically, the pyridine carboxylic acid scaffold is a well-established pharmacophore present in numerous approved drugs, recognized for its ability to engage in a variety of non-covalent interactions with biological targets.[3] This guide focuses on a particularly promising, yet underexplored fragment: 6-bromo-5-fluoronicotinic acid . We will delve into its chemical properties, synthesis, and strategic application in FBDD, providing a technical framework for its use in discovering the next generation of therapeutics.
Physicochemical Properties and Strategic Advantages of this compound
The strategic value of this compound as a fragment lies in its unique combination of structural features, which adhere well to the "Rule of Three" – a set of guidelines for effective fragment design.[4]
| Property | Value | Significance in FBDD |
| Molecular Weight | 220.00 g/mol | Compliant with the "Rule of Three" (<300 Da), ensuring efficient exploration of chemical space. |
| cLogP (predicted) | 1.5[5] | Within the "Rule of Three" guidelines (<3), indicating a favorable balance of solubility and permeability. |
| Hydrogen Bond Donors | 1[5] | The carboxylic acid proton allows for key hydrogen bond interactions with protein targets. |
| Hydrogen Bond Acceptors | 3 (N, O, O)[5] | The pyridine nitrogen and carboxylic acid oxygens can accept hydrogen bonds, providing multiple points of interaction. |
| Rotatable Bonds | 1[5] | Low conformational flexibility increases the likelihood of a productive binding pose. |
The presence of both a bromine and a fluorine atom on the pyridine ring offers distinct advantages:
-
Fluorine: The highly electronegative fluorine atom at the 5-position can modulate the pKa of the carboxylic acid and the pyridine nitrogen, influencing its binding properties. It can also form favorable interactions with protein backbones and is often used to block metabolic hotspots, enhancing the pharmacokinetic profile of a drug candidate.
-
Bromine: The bromine atom at the 6-position serves as a valuable tool for both initial hit identification and subsequent optimization. In X-ray crystallography, the high electron density of bromine provides a strong anomalous scattering signal, which can be instrumental in unambiguously determining the fragment's binding pose.[6] Furthermore, the bromine atom provides a reactive handle for synthetic elaboration through various cross-coupling reactions, allowing for the systematic "growing" of the fragment into a more potent lead compound.
Synthesis and Chemical Reactivity
While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from the synthesis of its close analog, 6-fluoronicotinic acid. A common strategy involves the use of 2,5-dibromopyridine as a starting material.[7][8]
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Step-by-Step Methodology:
-
Grignard Formation and Carboxylation: 2,5-Dibromopyridine can be selectively converted to the corresponding Grignard reagent at the 5-position, followed by quenching with an electrophile like methyl chloroformate to introduce the ester functionality, yielding methyl 6-bromonicotinate.
-
Fluorination: The introduction of the fluorine atom at the 5-position presents a synthetic challenge. Electrophilic fluorination of the pyridine ring could be a viable strategy, although regioselectivity might be an issue. Alternatively, a nucleophilic aromatic substitution (SNAr) approach on a suitably activated precursor could be employed.
-
Hydrolysis: The final step involves the hydrolysis of the methyl ester to the desired carboxylic acid, typically achieved under basic conditions (e.g., using lithium hydroxide) followed by acidic workup.
The reactivity of this compound is dominated by the carboxylic acid and the C-Br bond. The carboxylic acid can be readily converted to amides, esters, and other derivatives to probe interactions with the target protein. The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, enabling the introduction of a wide range of substituents to explore the surrounding binding pocket.
Application in a Fragment-Based Drug Discovery Campaign
The integration of this compound into an FBDD campaign follows a well-established workflow, from initial screening to lead optimization. Given its structural features, it is a particularly attractive fragment for targeting enzyme active sites, such as those of kinases, where the pyridine core can act as a hinge-binder and the carboxylic acid can interact with conserved residues.[1][9][10][11]
FBDD Workflow:
References
- 1. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment-Based Design of Kinase Inhibitors: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 'rule of three' for fragment-b ... | Article | H1 Connect [archive.connect.h1.co]
- 5. PubChemLite - this compound (C6H3BrFNO2) [pubchemlite.lcsb.uni.lu]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Page loading... [guidechem.com]
- 8. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 9. Fragment-based discovery of inhibitors of protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 6-Bromo-5-fluoronicotinic Acid: Precursors and Protocols
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to obtain 6-bromo-5-fluoronicotinic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of bromine and fluorine atoms onto the nicotinic acid scaffold offers unique physicochemical properties that are highly sought after in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of viable synthesis precursors, step-by-step experimental protocols, and a comparative analysis of different synthetic strategies. The causality behind experimental choices is elucidated to provide a deeper understanding of the reaction mechanisms and to ensure reproducible and scalable outcomes.
Introduction: The Significance of this compound
Halogenated pyridine derivatives are a cornerstone in the synthesis of a vast array of biologically active molecules. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. Simultaneously, a bromine substituent serves as a versatile handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. This compound (CAS No: 38186-87-7), with its specific arrangement of these functional groups, is therefore a highly valuable intermediate for the synthesis of complex heterocyclic compounds.[1][2]
This guide will focus on two primary, field-proven synthetic routes, starting from readily available precursors. Each route will be discussed in detail, highlighting the chemical logic, experimental setup, and expected outcomes.
Synthetic Route I: From 2,5-Dibromopyridine
This is a robust and scalable two-step synthesis that offers high selectivity and good overall yields. The strategy relies on a selective metal-halogen exchange followed by fluorination and hydrolysis.[3]
Rationale and Strategy
The core of this approach is the selective functionalization of 2,5-dibromopyridine. The bromine atom at the 2-position is more susceptible to metal-halogen exchange than the one at the 5-position due to the influence of the adjacent nitrogen atom. This regioselectivity allows for the introduction of a carboxyl group (or its precursor) at the 3-position after a Grignard reaction. The subsequent nucleophilic aromatic substitution of the remaining bromine atom with fluoride, followed by ester hydrolysis, yields the final product.
Visualizing the Pathway
Caption: Synthetic pathway from 2,5-Dibromopyridine to this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 6-Bromonicotinate
-
Under an inert nitrogen atmosphere, add 400 mL of anhydrous tetrahydrofuran (THF) and 59.2 g (0.25 mol) of 2,5-dibromopyridine to a reaction flask.[3]
-
Cool the mixture to -10 °C using an ice-salt bath.
-
Slowly add 150 mL of a 2.0 M solution of isopropyl magnesium chloride (i-PrMgCl) in THF (0.30 mol) dropwise, maintaining the temperature below 0 °C.[3]
-
After the addition is complete, stir the mixture at -10 to 0 °C for 1 hour.
-
Add a catalyst, such as 1.43 g (7.5 mmol) of cuprous iodide (CuI).[4]
-
Slowly add 32.6 g (0.30 mol) of ethyl chloroformate dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by carefully adding 3 M hydrochloric acid (HCl) at 0-10 °C to adjust the pH to 3-4.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a mixture of petroleum ether and methyl tert-butyl ether to yield ethyl 6-bromonicotinate as a white solid.
Step 2: Synthesis of this compound
-
To a reaction flask, add the ethyl 6-bromonicotinate (45.9 g, 0.20 mol), 300 mL of dimethylformamide (DMF), and anhydrous tetramethylammonium fluoride.[3]
-
Heat the mixture to 40-50 °C and stir for 16 hours, monitoring the reaction by HPLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the DMF under reduced pressure.
-
At 20-30 °C, carefully add 60 g of a 30% sodium hydroxide (NaOH) solution dropwise to hydrolyze the ester.[3]
-
Stir at room temperature for 3 hours until the hydrolysis is complete (monitored by HPLC).
-
Adjust the pH to 3-4 with a 20% HCl solution, which will cause the product to precipitate.
-
Filter the white solid, wash the filter cake with 60 mL of water, and dry under vacuum to obtain this compound.
Synthetic Route II: Oxidation of (6-Bromo-5-fluoropyridin-3-yl)methanol
This alternative route utilizes a commercially available or synthetically accessible hydroxymethylpyridine precursor, which is then oxidized to the desired carboxylic acid.
Rationale and Strategy
The oxidation of a primary alcohol to a carboxylic acid is a fundamental and reliable transformation in organic synthesis. The precursor, (6-bromo-5-fluoropyridin-3-yl)methanol, already possesses the required bromo- and fluoro-substituents in the correct positions. This simplifies the synthesis to a single, high-yielding oxidation step. A variety of oxidizing agents can be employed, with the choice often depending on the scale of the reaction and the desired purity profile.
Visualizing the Workflow
Caption: Oxidation of (6-Bromo-5-fluoropyridin-3-yl)methanol.
Detailed Experimental Protocol
Note: While the direct oxidation of (6-bromo-5-fluoropyridin-3-yl)methanol to the carboxylic acid is a logical synthetic step, a specific, detailed protocol was not found in the immediate search results. The following is a general procedure based on the oxidation of similar pyridine-methanol derivatives.
General Protocol for Oxidation:
-
Dissolve (6-bromo-5-fluoropyridin-3-yl)methanol (1.0 eq) in a suitable solvent such as water, acetone, or a mixture thereof.
-
Cool the solution in an ice bath.
-
Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions. The reaction is typically exothermic and should be controlled.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
The resulting manganese dioxide (MnO₂) byproduct is removed by filtration.
-
The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
For a milder, two-step oxidation, one could first use Dess-Martin periodinane to form the corresponding aldehyde, which can then be further oxidized to the carboxylic acid using various reagents like sodium chlorite.[5]
Comparative Analysis of Synthetic Routes
| Feature | Route I: From 2,5-Dibromopyridine | Route II: Oxidation of Hydroxymethylpyridine |
| Starting Material | 2,5-Dibromopyridine (readily available) | (6-Bromo-5-fluoropyridin-3-yl)methanol (commercially available, potentially more expensive) |
| Number of Steps | Two main synthetic steps | One main synthetic step |
| Key Transformations | Grignard reaction, fluorination, hydrolysis | Oxidation |
| Reagents & Conditions | Requires organometallics (Grignard), anhydrous conditions, and a specialized fluorinating agent. | Utilizes common oxidizing agents, though some can be hazardous (e.g., KMnO₄). |
| Scalability | The Grignard and fluorination steps may present challenges for large-scale industrial production. | Oxidation reactions are generally well-understood and scalable. |
| Potential Byproducts | Isomeric impurities from non-selective Grignard formation. | Over-oxidation or incomplete reaction products. Heavy metal waste if using permanganate. |
| Overall Yield | Good to excellent reported yields.[3] | Expected to have high yields for the oxidation step. |
Conclusion
Both synthetic routes presented in this guide offer viable pathways to this compound. The choice of a particular route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the technical capabilities of the laboratory.
The synthesis from 2,5-dibromopyridine is a well-documented and high-yielding method that provides excellent control over the regiochemistry of substitution.[3] While it involves multiple steps and requires careful handling of organometallic reagents, it is a reliable approach for obtaining high-purity material.
The oxidation of (6-bromo-5-fluoropyridin-3-yl)methanol represents a more direct and potentially more atom-economical route. Its primary advantage is the reduction in the number of synthetic steps. However, the cost and availability of the starting alcohol may be a limiting factor for large-scale production.
It is recommended that researchers carefully evaluate these factors when selecting a synthetic strategy for this compound to best suit their specific research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 4. 2-Bromo-3-fluoro-5-methylpyridine | C6H5BrFN | CID 13537536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
electrophilic and nucleophilic sites of 6-Bromo-5-fluoronicotinic acid
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 6-Bromo-5-fluoronicotinic Acid
Executive Summary
This compound (CAS No: 38186-87-7) is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development.[1][2] Its utility as a synthetic building block is dictated by the nuanced interplay of its functional groups—a pyridine ring, a carboxylic acid, a bromine atom, and a fluorine atom. This guide provides a comprehensive analysis of the molecule's electronic structure to delineate its key electrophilic and nucleophilic sites. The pyridine nitrogen and the deprotonated carboxylate oxygen are the primary nucleophilic centers. The ring carbons, particularly C6, C2, and C4, are rendered electrophilic and are primed for Nucleophilic Aromatic Substitution (SNAr), with the C6 position being the most probable site of reaction due to the presence of a good leaving group (Bromine) at a highly activated position. The carboxylic carbon also represents a key electrophilic site. Conversely, Electrophilic Aromatic Substitution (EAS) is strongly disfavored across the aromatic ring.
The Electronic Landscape of this compound
To understand the reactivity of this compound, one must first analyze the cumulative electronic effects of its constituent parts on the pyridine core.
The Influence of the Pyridine Nitrogen
The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a powerful electron-withdrawing inductive effect (-I). This effect intrinsically reduces the electron density of the entire aromatic system, making pyridine and its derivatives significantly less reactive towards electrophiles than benzene.[3][4] This overall electron deficiency, or π-deficient character, is a foundational aspect of its chemistry.
Competing Effects of Halogen Substituents
Both bromine and fluorine are highly electronegative and exert strong electron-withdrawing inductive effects (-I), further depleting the ring of electron density.[5] While halogens also possess lone pairs that can be donated into the ring via a mesomeric or resonance effect (+M), this effect is weak and is significantly outweighed by their inductive pull. This net electron withdrawal further deactivates the ring towards electrophilic attack but critically activates it towards nucleophilic attack.
The Carboxylic Acid Group
The carboxylic acid group is a potent deactivating group. It withdraws electron density from the ring through both a negative inductive effect (-I) from its electronegative oxygen atoms and a negative mesomeric effect (-M) via its carbonyl π-system. This significantly enhances the electrophilicity of the ring carbons.
Analysis of Nucleophilic Sites
Nucleophilic centers are electron-rich and seek to react with electrophiles. In this compound, two primary sites exhibit this character.
-
The Pyridine Nitrogen (N1): The lone pair of electrons on the nitrogen atom is the most prominent nucleophilic site. It readily reacts with electrophiles, including protons (acting as a Brønsted-Lowry base) and Lewis acids.[6] This reactivity means that under acidic conditions, the nitrogen will be protonated, which further deactivates the ring system towards electrophilic attack.
-
The Carboxylate Group (-COO⁻): Under basic or neutral conditions, the carboxylic acid can be deprotonated to form a carboxylate anion. The oxygen atoms of the carboxylate are highly nucleophilic and can react with a variety of electrophiles, most commonly in reactions like esterification or amide bond formation following activation.
Analysis of Electrophilic Sites
Electrophilic centers are electron-poor and are susceptible to attack by nucleophiles. The combined electron-withdrawing effects of the nitrogen, halogens, and carboxylic acid create several potent electrophilic sites.
Ring Carbons: Hotspots for Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is highly activated for Nucleophilic Aromatic Substitution (SNAr), a reaction pathway that is rare for typical carbocyclic aromatic rings like benzene unless they are substituted with strong electron-withdrawing groups.[7][8] The most electrophilic carbons are those ortho and para to the ring nitrogen (C2, C4, C6), as these positions can best stabilize the negative charge of the intermediate (Meisenheimer complex) through resonance delocalization onto the electronegative nitrogen atom.[9][10]
-
C6 Position: This is the most probable site for SNAr. It is activated by being ortho to the ring nitrogen and is further activated by the inductive effect of the adjacent fluorine at C5. Crucially, it bears an excellent leaving group, the bromide ion.
-
C2 Position: The C2 position is also highly activated (ortho to the nitrogen). However, it lacks a leaving group.
-
C4 Position: While para to the nitrogen, the C4 position is less activated than C6 in this specific molecule due to the strong deactivating influence of the adjacent carboxylic acid at C3 and fluorine at C5.
The Carboxylic Carbon
The carbon atom of the carboxylic acid group is a classic electrophilic center. It is double-bonded to one oxygen and single-bonded to another, making it electron-deficient and a prime target for attack by nucleophiles such as alcohols (leading to esters) or amines (leading to amides), typically after activation with reagents like thionyl chloride or carbodiimides.
Reaction Selectivity: A Predictive Analysis
Dominance of Nucleophilic Aromatic Substitution (SNAr)
The most synthetically useful reaction for this molecule is the selective substitution of the bromine atom at the C6 position. The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile first attacks the electron-deficient C6 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the ring and, importantly, onto the electronegative nitrogen atom, which provides substantial stabilization.[7][9] In the second step, the leaving group (bromide) is eliminated, and the aromaticity of the ring is restored.
Figure 1. Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) at the C6 position.
Unfavorable Electrophilic Aromatic Substitution (EAS)
Electrophilic Aromatic Substitution on this molecule is exceptionally difficult and requires harsh conditions.[3] The pyridine nitrogen and the three electron-withdrawing substituents (-COOH, -Br, -F) render the ring extremely electron-deficient and thus highly deactivated towards attack by electrophiles. If forced, the reaction would likely occur at the C4 position, as it is the least deactivated site (meta to the -COOH and not directly adjacent to the halogens). However, in practice, the nucleophilic nitrogen would likely coordinate with the electrophile or the Lewis acid catalyst first, leading to even greater deactivation.[4][6]
Summary of Reactive Sites
| Site | Position | Character | Probable Reactions | Rationale |
| Nitrogen | N1 | Nucleophilic | Protonation, Alkylation, Lewis Acid Adduct Formation | Lone pair of electrons readily available for reaction with electrophiles. |
| Carbon | C6 | Highly Electrophilic | Nucleophilic Aromatic Substitution (SNAr) | Ortho to nitrogen, activated by fluorine, and has a good leaving group (Br).[9][10] |
| Carbon | C2 | Electrophilic | (No reaction) | Ortho to nitrogen, but lacks a leaving group for substitution. |
| Carbon | C4 | Electrophilic | (Low reactivity) | Para to nitrogen, but deactivated by adjacent -COOH and -F groups. |
| Carbonyl Carbon | C7 (of -COOH) | Electrophilic | Esterification, Amide Formation (with activation) | Classic carbonyl reactivity, susceptible to nucleophilic acyl substitution. |
| Carboxylate Oxygen | O (of -COO⁻) | Nucleophilic | Reactions with electrophiles (e.g., alkyl halides) | Highly nucleophilic upon deprotonation of the carboxylic acid. |
Illustrative Experimental Protocol: SNAr with an Amine
This conceptual protocol outlines the displacement of the C6-bromide with a generic primary amine (R-NH₂), a common transformation in drug discovery.
Objective: To synthesize 6-(alkylamino)-5-fluoronicotinic acid via Nucleophilic Aromatic Substitution.
Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Base: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq), to neutralize the HBr byproduct and the carboxylic acid proton.
-
Nucleophile Addition: Add the primary amine (R-NH₂) (1.1-1.5 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and adjust the pH to ~3-4 with aqueous HCl. This will protonate the desired product, causing it to precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a non-polar solvent like hexanes to remove impurities. The crude product can be further purified by recrystallization or column chromatography if necessary.
Conclusion
The reactivity of this compound is dominated by the powerful electron-withdrawing nature of its substituents. This electronic profile creates distinct and predictable sites for chemical modification. The primary nucleophilic centers are the pyridine nitrogen and the carboxylate oxygens, while the key electrophilic sites are the carbonyl carbon and, most significantly, the C6 carbon of the pyridine ring. The C6 position is highly susceptible to Nucleophilic Aromatic Substitution, providing a reliable and powerful handle for introducing diverse functionalities. This understanding is critical for researchers and drug development professionals seeking to leverage this versatile scaffold in the synthesis of novel chemical entities.
References
- 1. aobchem.com [aobchem.com]
- 2. 1214345-17-1 | 6-BroMo-2-fluoronicotinic acid [fluoromart.com]
- 3. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 4. youtube.com [youtube.com]
- 5. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
Methodological & Application
Suzuki coupling reaction protocol with 6-Bromo-5-fluoronicotinic acid
Introduction: Enabling Access to Novel Fluorinated Nicotinic Acid Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1] This application note provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 6-bromo-5-fluoronicotinic acid with various aryl and heteroaryl boronic acids. The resulting 5-fluoro-6-(hetero)arylnicotinic acids are highly valuable scaffolds in medicinal chemistry and drug development. The strategic incorporation of fluorine can significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules, making this protocol particularly relevant for researchers in drug discovery.
This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to facilitate the synthesis of diverse molecular libraries based on this fluorinated pyridine core.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][4] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[2][3][4] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[5][6][7]
The catalytic cycle can be summarized as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step in the cycle.[4]
-
Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex, displacing the halide.[7][8]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[2][6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₆H₃BrFNO₂ | 220.00 | 1.0 | 1.0 |
| Aryl/Heteroarylboronic Acid | Varies | Varies | 1.2 | 1.2 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.05 | 0.05 |
| K₂CO₃ | K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - |
| Water | H₂O | 18.02 | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv.). Subsequently, add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, e.g., 8 mL dioxane and 2 mL water) via syringe. The use of aqueous solvent systems is common and often beneficial for Suzuki couplings.[6]
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and adjust the pH to approximately 3-4 with 1M HCl. This protonates the carboxylic acid, facilitating its precipitation.
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum.
-
Alternatively, if the product is not a solid, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[2]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 5-fluoro-6-(hetero)arylnicotinic acid.
Caption: A streamlined workflow for the Suzuki coupling protocol.
Troubleshooting and Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[9] |
| Insufficiently inert atmosphere | Ensure thorough degassing of solvents and proper evacuation/backfilling of the reaction vessel. Oxygen can deactivate the catalyst. | |
| Poor choice of base or solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., DMF/water, Toluene/water). The solubility of the carboxylate salt can be a critical factor.[10] | |
| Protodeborylation of Boronic Acid | Harsh reaction conditions (high temperature, strong base) | Use milder conditions: lower temperature, a weaker base (e.g., K₂CO₃), or a more stable boronic ester (e.g., pinacol ester).[9] |
| Homocoupling of Boronic Acid | Presence of oxygen | Improve degassing procedures.[9] |
| Dehalogenation of Starting Material | Presence of reducing agents or specific reaction pathways | This can be a competing side reaction.[11] Optimization of catalyst and ligand may be necessary. |
| Poor Solubility of Substrates/Product | Carboxylate salt formation | While the reaction is under basic conditions, the starting material will be deprotonated. Using a co-solvent system like dioxane/water or DMF can help maintain solubility.[10] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of 5-fluoro-6-(hetero)arylnicotinic acids from this compound. The protocol detailed herein provides a solid foundation for researchers to access these important building blocks. Careful attention to reaction setup, particularly maintaining an inert atmosphere, and a willingness to screen bases and solvents will ensure successful and reproducible outcomes. The insights into the reaction mechanism and troubleshooting guide offer practical solutions to common challenges encountered in cross-coupling chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Yoneda Labs [yonedalabs.com]
Application Note & Protocol: Strategic Execution of the Buchwald-Hartwig Amination on 6-Bromo-5-fluoronicotinic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating a Challenging C-N Coupling
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and materials science.[2] However, applying this powerful reaction to complex, multifunctional substrates requires a nuanced understanding of the underlying mechanism and potential pitfalls.
This guide provides a detailed protocol and strategic considerations for the Buchwald-Hartwig amination of 6-Bromo-5-fluoronicotinic acid. This substrate presents a trifecta of common challenges:
-
A Heteroaromatic Halide: The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3][4]
-
An Electron-Deficient Ring: The presence of the ring nitrogen and the electron-withdrawing fluorine atom modifies the electronic properties of the aryl bromide.
-
An Acidic Functional Group: The carboxylic acid proton is incompatible with the strong alkoxide bases frequently used in this reaction, necessitating careful selection of a non-interfering base.
By dissecting these challenges and providing rational, evidence-based solutions, this document serves as a comprehensive guide for successfully navigating this transformation.
The Catalytic Cycle and Rationale for Parameter Selection
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][3] Understanding each step is critical for troubleshooting and optimization.
Caption: The Pd(0)/Pd(II) catalytic cycle for the Buchwald-Hartwig amination.
The Catalyst System: Ligand and Palladium Source
Challenge: Catalyst inhibition by the pyridine nitrogen and sluggish reductive elimination from an electron-deficient ring.
Solution: Bulky, Electron-Rich Biarylphosphine Ligands. The success of modern Buchwald-Hartwig aminations hinges on the ligand. For challenging heteroaromatic substrates, sterically hindered and electron-rich ligands are paramount.[1][5] These ligands promote the formation of a monoligated palladium species, which accelerates the rate-limiting oxidative addition and final reductive elimination steps.[1][6]
For the amination of this compound, ligands from the Buchwald group are highly recommended.
| Ligand | Key Features & Rationale |
| BrettPhos | Specifically designed for substrates bearing proton-donating functional groups like free carboxylic acids.[7] It has demonstrated excellent performance in providing selectivity for primary amines. |
| RuPhos | A superior ligand for the coupling of many secondary amines with aryl chlorides and bromides.[2][8] |
| XPhos | A highly general and effective ligand for the amination of heteroaryl halides.[2] |
Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ can be used to generate the active Pd(0) catalyst in situ, the use of well-defined palladium pre-catalysts is strongly recommended for improved reproducibility and activity.[9] These pre-catalysts, often incorporating the phosphine ligand, rapidly and cleanly generate the active L-Pd(0) species upon exposure to a base.
The Base: Preserving the Carboxylic Acid
Challenge: The acidic proton of the nicotinic acid will be readily deprotonated by common strong bases like sodium tert-butoxide (NaOtBu), leading to salt formation, potential solubility issues, and consumption of the base.
Solution: Non-Nucleophilic Inorganic or Specialized Organic Bases. The choice of base is arguably the most critical parameter for this specific substrate.
| Base | Class | Rationale & Considerations |
| LiHMDS | Silylamide | When paired with the BrettPhos ligand, LiHMDS has been shown to be highly effective for reactions involving substrates with protic functional groups.[7] This is the top recommended starting point. |
| K₃PO₄ | Weak Inorganic | A common choice for base-sensitive substrates. Its moderate basicity is often sufficient to facilitate deprotonation of the amine in the catalytic cycle without aggressively reacting with other functional groups.[10] |
| Cs₂CO₃ | Weak Inorganic | Often provides good results due to its higher solubility in organic solvents compared to other inorganic carbonates.[10] |
Detailed Experimental Protocol
This protocol provides a robust starting point for the amination of this compound with a generic primary or secondary amine. Optimization may be required.
Materials and Reagents
-
This compound (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., BrettPhos Pd G3, 1-3 mol%)
-
BrettPhos Ligand (1-3 mol%, if not using a pre-catalyst)
-
Base (e.g., LiHMDS as a 1M solution in THF, or solid K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow Diagram
Caption: A generalized workflow for the Buchwald-Hartwig amination experiment.
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the palladium pre-catalyst (e.g., BrettPhos Pd G3, 0.02 equiv), and, if using a solid base, K₃PO₄ (2.5 equiv).
-
Establish Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M). Add the amine (1.2 equiv).
-
Base Addition (if using LiHMDS): If using LiHMDS, add the solution (2.2 equiv, 1M in THF) dropwise at room temperature.
-
Reaction: Seal the vessel tightly and place it in a pre-heated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Carefully add water to quench the reaction.
-
Acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the product's carboxylic acid and any unreacted starting material.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel or by recrystallization to obtain the desired aminated nicotinic acid derivative.
Optimization and Troubleshooting
The conditions provided are a starting point. Due to the fickle nature of some cross-coupling reactions, optimization is often necessary.[9]
Screening Table for Optimization
| Parameter | Condition A (Recommended Start) | Condition B | Condition C | Rationale for Variation |
| Ligand/Pre-catalyst | BrettPhos Pd G3 | RuPhos Pd G3 | XPhos Pd G4 | Ligand electronics and sterics dramatically affect efficiency.[8][11] |
| Base | LiHMDS | K₃PO₄ | Cs₂CO₃ | Base strength and solubility can impact reaction rate and substrate stability.[10] |
| Solvent | Toluene | 1,4-Dioxane | THF | Solvent polarity can influence catalyst activity and reagent solubility. |
| Temperature | 100 °C | 80 °C | 110 °C | Higher temperatures can increase reaction rates but may also lead to decomposition. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Temperature too low.4. Catalyst poisoning by impurities. | 1. Ensure rigorous inert atmosphere technique.2. Switch to a stronger base from the screening table.3. Increase temperature in 10 °C increments.4. Purify starting materials and use high-purity, anhydrous/degassed solvents. |
| Formation of Side Products | 1. Hydrodehalogenation (replacement of Br with H).2. Catalyst decomposition. | 1. This can compete with reductive elimination. Try a different ligand (e.g., one that favors C-N bond formation).[1]2. Lower the reaction temperature or reduce reaction time. |
| Inconsistent Results | 1. Inconsistent quality of reagents/solvents.2. Inefficient generation of active Pd(0) from a Pd(II) source. | 1. Use fresh, high-purity reagents and properly dried/degassed solvents.2. Switch to a reliable palladium pre-catalyst.[9] |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation. Success relies on a rational approach that directly addresses the substrate's inherent difficulties. The strategic selection of a bulky biarylphosphine ligand, such as BrettPhos, paired with a compatible base like LiHMDS or K₃PO₄, is critical to circumvent catalyst inhibition and protect the acid functionality. By employing rigorous inert atmosphere techniques and utilizing the detailed protocol and optimization guide provided, researchers can confidently and efficiently synthesize these valuable nitrogen-containing heteroaromatic carboxylic acids.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides - ACS Green Chemistry [gcande.digitellinc.com]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. m.youtube.com [m.youtube.com]
Synthesis of Novel Kinase Inhibitors Utilizing 6-Bromo-5-fluoronicotinic Acid: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 6-Bromo-5-fluoronicotinic Acid in Kinase Inhibitor Scaffolding
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of modern drug discovery. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. A key to designing successful kinase inhibitors lies in the selection of versatile chemical scaffolds that allow for the systematic exploration of structure-activity relationships (SAR).
This compound has emerged as a highly valuable and strategic starting material for the synthesis of novel kinase inhibitors. Its pyridine core is a common feature in many FDA-approved kinase inhibitors, often serving as a hinge-binding motif that anchors the inhibitor to the ATP-binding site of the kinase. The true synthetic power of this reagent, however, lies in its trifunctional nature:
-
The Carboxylic Acid: This functional group provides a convenient handle for the formation of amide bonds, a ubiquitous linkage in drug molecules, allowing for the introduction of a wide variety of substituents to probe different regions of the kinase active site.
-
The Bromine Atom: Positioned at the 6-position, the bromine atom is perfectly suited for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the efficient installation of diverse aryl and heteroaryl moieties, which can be tailored to occupy hydrophobic pockets within the kinase domain and enhance potency and selectivity.
-
The Fluorine Atom: The presence of a fluorine atom at the 5-position is a strategic feature that can profoundly influence the pharmacological properties of the final compound. Fluorine's high electronegativity can alter the pKa of the pyridine nitrogen, modulating its interaction with key residues in the kinase hinge region.[1] Furthermore, the introduction of fluorine can block sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate, and in some cases, enhance binding affinity through favorable interactions with the protein.[2][3]
This application note provides a comprehensive guide to the synthesis of kinase inhibitors using this compound as a key building block. We will detail robust protocols for the two key synthetic transformations—amide bond formation and Suzuki-Miyaura cross-coupling—and provide a representative multi-step synthesis of a hypothetical kinase inhibitor targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator of inflammation and a target of interest in both oncology and autoimmune diseases.[4][5]
Core Synthetic Strategies and Methodologies
The synthesis of kinase inhibitors from this compound typically follows a modular, two-step approach that allows for the generation of a diverse library of compounds for screening. The general workflow is depicted below:
Figure 1: General synthetic workflow for kinase inhibitor synthesis.
This staged approach is highly amenable to library synthesis, where a single intermediate amide can be coupled with numerous boronic acids, or a single boronic acid can be introduced first, followed by coupling with a variety of amines.
Experimental Protocols
Protocol 1: Amide Bond Formation
This protocol details a general procedure for the coupling of this compound with a primary or secondary amine using a standard coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
| Reagent/Solvent | Formula | Supplier | Purity |
| This compound | C₆H₃BrFNO₂ | Commercially Available | >98% |
| Amine (e.g., 4-chloroaniline) | C₆H₆ClN | Commercially Available | >98% |
| HATU | C₁₀H₁₅F₆N₆OP | Commercially Available | >98% |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | Commercially Available | >99% |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | Commercially Available | Anhydrous |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Commercially Available | ACS Grade |
| Saturated aq. Sodium Bicarbonate | NaHCO₃ | Commercially Available | ACS Grade |
| Brine | NaCl (aq) | Laboratory Prepared | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | Commercially Available | ACS Grade |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Rationale for Reagent Selection:
-
HATU: A highly efficient and widely used coupling reagent that minimizes side reactions and racemization (if chiral amines are used).
-
DIPEA: A non-nucleophilic organic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the activation of the carboxylic acid.
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents. It is crucial to use an anhydrous grade to prevent hydrolysis of the activated acid intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of the 6-bromo-5-fluoronicotinamide intermediate with an arylboronic acid.
Materials:
| Reagent/Solvent | Formula | Supplier | Purity |
| 6-Bromo-5-fluoronicotinamide derivative | - | Synthesized in Protocol 1 | Purified |
| Arylboronic acid (e.g., phenylboronic acid) | C₆H₇BO₂ | Commercially Available | >98% |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | Commercially Available | >98% |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | Commercially Available | Anhydrous |
| 1,4-Dioxane | C₄H₈O₂ | Commercially Available | Anhydrous, Degassed |
| Water | H₂O | - | Degassed |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Commercially Available | ACS Grade |
| Celite | - | Commercially Available | - |
Procedure:
-
To a dry Schlenk flask, add the 6-bromo-5-fluoronicotinamide derivative (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (2.0 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final kinase inhibitor.
Rationale for Reagent Selection:
-
Pd(dppf)Cl₂: A robust and versatile palladium catalyst that is effective for a wide range of Suzuki couplings, including those with heteroaryl halides.[6]
-
Potassium Carbonate: A common and effective base for Suzuki-Miyaura reactions. It is essential for the transmetalation step of the catalytic cycle.[7]
-
Dioxane/Water: A common solvent system for Suzuki couplings. The water is necessary to dissolve the inorganic base and facilitate the reaction. Degassing the solvents is crucial to prevent oxidation of the palladium catalyst.[6]
Figure 2: Detailed experimental workflow for the two-step synthesis.
Characterization and Data Analysis
The synthesized intermediates and final products should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The presence of the fluorine atom provides a unique spectroscopic handle for confirming the structure and purity of the compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecules. LC-MS is an invaluable tool for monitoring reaction progress and assessing the purity of the final compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds. A purity of >95% is typically required for biological testing.
Representative Data:
| Compound | ¹H NMR (400 MHz, CDCl₃) δ | ¹⁹F NMR (376 MHz, CDCl₃) δ | MS (ESI+) m/z | Purity (HPLC) |
| Intermediate Amide | 8.5-7.5 (m, Ar-H) | -130 to -140 (s) | [M+H]⁺ | >98% |
| Final Product | 8.6-7.2 (m, Ar-H) | -130 to -140 (s) | [M+H]⁺ | >95% |
Application in Kinase Inhibitor Drug Discovery: A Case Study on IRAK4
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune response.[4] Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory diseases and some cancers, making it an attractive therapeutic target.[8] Many potent IRAK4 inhibitors feature a substituted pyrimidine or pyridine core.
The synthetic strategy outlined in this guide is directly applicable to the synthesis of IRAK4 inhibitors. For example, by coupling this compound with a chiral amine, followed by a Suzuki-Miyaura reaction with a substituted pyrazole boronic ester, one can generate a scaffold similar to known IRAK4 inhibitors.
Figure 3: Simplified IRAK4 signaling pathway and the point of intervention.
The fluorine atom in the synthesized inhibitor can potentially form favorable interactions with residues in the IRAK4 active site, enhancing binding affinity. Furthermore, the diverse substituents introduced via the amide coupling and Suzuki-Miyaura reaction can be optimized to achieve high potency and selectivity.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel kinase inhibitors. The protocols and strategies outlined in this application note provide a robust framework for researchers in drug discovery to efficiently generate libraries of potential therapeutic agents. The strategic incorporation of a fluorine atom, combined with the synthetic tractability of the bromo and carboxylic acid functionalities, makes this reagent an invaluable tool in the quest for new and effective kinase-targeted therapies.
References
- 1. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 2. Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2- carboxamide Derivatives for Targeting PD-L1 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 6-Bromo-5-fluoronicotinic Acid
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, featuring prominently in a vast array of therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in medicinal chemistry. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. 6-Bromo-5-fluoronicotinic acid is a versatile starting material for the synthesis of a diverse range of substituted pyridines, offering two distinct points for chemical modification: the bromine atom at the 6-position and the fluorine atom at the 5-position. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of substituted pyridines from this valuable building block, focusing on two powerful synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions.
Synthetic Strategies: A Dual Approach to Pyridine Functionalization
The substitution pattern of this compound allows for two primary and complementary synthetic approaches to introduce a wide range of functionalities. The choice between these pathways is dictated by the desired substituent and the underlying chemical principles of each reaction.
Nucleophilic Aromatic Substitution (SNAr) at the 5-Position
Nucleophilic aromatic substitution is a powerful method for introducing nucleophiles onto an aromatic ring.[1][2] In the case of this compound, the fluorine atom at the 5-position is the target for substitution. Contrary to what might be expected based on leaving group ability in aliphatic systems, fluorine is an excellent leaving group in SNAr reactions on electron-deficient rings.[3] This is because the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), and the high electronegativity of fluorine strongly stabilizes this intermediate through its inductive effect.[3][4] The electron-withdrawing nature of the pyridine nitrogen and the bromine atom further activate the ring towards nucleophilic attack.[4][5] This strategy is particularly well-suited for the introduction of nitrogen, oxygen, and sulfur nucleophiles.
Palladium-Catalyzed Cross-Coupling Reactions at the 6-Position
The bromine atom at the 6-position is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[6] Two of the most widely employed cross-coupling reactions for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the bromopyridine with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[2][7][8] It is a robust and highly functional group tolerant method for synthesizing biaryl and heteroaryl compounds.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the bromopyridine and an amine.[9][10][11] It has revolutionized the synthesis of aryl amines, offering a mild and general alternative to traditional methods.[4][10]
Experimental Protocols and Methodologies
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes the substitution of the fluorine atom at the 5-position with a generic primary or secondary amine.
Workflow Diagram
References
- 1. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 6-Bromo-5-fluoronicotinic Acid as a Versatile Scaffold for Agrochemical Discovery
Introduction
The pyridine ring is a foundational structural motif in modern agrochemicals, present in a wide array of successful herbicides, insecticides, and fungicides.[1][2] Its unique electronic properties and metabolic stability make it a privileged scaffold in crop protection. 6-Bromo-5-fluoronicotinic acid emerges as a particularly strategic starting material for the synthesis of novel agrochemical candidates. This building block offers three distinct points for chemical modification: a carboxylic acid for amide coupling, a bromine atom for carbon-carbon bond formation via cross-coupling, and a fluorine atom to modulate the physicochemical properties of derivative compounds.
The strategic placement of the fluorine atom can significantly enhance the metabolic stability of the molecule, a critical factor in the development of effective and persistent agrochemicals.[3][4][5] The C-F bond is considerably stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes in target pests, non-target organisms, and the environment.[4][5] Furthermore, fluorine's high electronegativity can alter the pKa of adjacent functional groups, potentially improving binding affinity to target enzymes or receptors.[5][6]
This guide provides a comprehensive overview and detailed protocols for utilizing this compound as a platform for generating diverse libraries of potential agrochemical compounds through a sequential amide coupling and Suzuki-Miyaura cross-coupling strategy.
Part 1: Synthesis of N-Aryl-6-bromo-5-fluoronicotinamide Intermediates
The carboxylic acid moiety of this compound is an ideal handle for derivatization. Amide bond formation with a diverse range of commercially available anilines or other amines is a robust and reliable method for introducing the first element of structural diversity. This reaction creates the core nicotinamide structure found in many active fungicides, such as boscalid.[7]
Causality in Protocol Design: Amide Coupling
The chosen protocol employs an acyl chloride intermediate, generated in situ with oxalyl chloride. This method is highly efficient for activating the carboxylic acid, ensuring rapid and clean conversion to the amide.[1] The use of a mild base like triethylamine (TEA) is crucial to neutralize the HCl generated during both the acyl chloride formation and the subsequent amidation, driving the reaction to completion and preventing the protonation and deactivation of the amine nucleophile. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve a wide range of organic substrates and reagents.
Protocol 1: General Procedure for Amide Coupling
This protocol details the synthesis of N-Aryl-6-bromo-5-fluoronicotinamides from this compound and a representative substituted aniline.
Materials:
-
This compound (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF, catalytic)
-
Substituted Aniline (1.1 eq)
-
Triethylamine (TEA, 3.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and suspend it in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the suspension to 0 °C using an ice bath. Slowly add oxalyl chloride (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction can be monitored for the cessation of gas evolution.
-
In a separate flask, dissolve the substituted aniline (1.1 eq) and triethylamine (3.0 eq) in anhydrous DCM.
-
Cool the aniline solution to 0 °C.
-
Slowly add the freshly prepared acyl chloride solution from step 4 to the aniline solution dropwise.
-
Allow the reaction to stir at room temperature for 4-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure N-Aryl-6-bromo-5-fluoronicotinamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Part 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The bromine atom at the 6-position of the nicotinamide intermediate is perfectly positioned for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and versatile tool for forming carbon-carbon bonds, allowing for the introduction of a vast array of aryl and heteroaryl moieties.[8][9][10] This step is critical for building the molecular complexity required for potent biological activity.
Diagram: General Amide Coupling Workflow
Caption: Workflow for the synthesis of nicotinamide intermediates.
Causality in Protocol Design: Suzuki-Miyaura Coupling
The selection of the catalyst, base, and solvent system is paramount for a successful Suzuki coupling.
-
Catalyst: Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is a robust and versatile pre-catalyst. The dppf ligand forms a stable and active Pd(0) species in situ, which is effective for coupling with electron-deficient heteroaryl halides.[11]
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to activate the boronic acid for transmetalation without causing hydrolysis of sensitive functional groups.[10][12]
-
Solvent: A mixture of 1,4-dioxane and water is commonly used. Dioxane solubilizes the organic substrates and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[13][14]
-
Inert Atmosphere: Degassing the solvent and running the reaction under an inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the active Pd(0) catalyst.[12]
Diagram: Simplified Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Key steps in the palladium-catalyzed Suzuki coupling cycle.[8][9][15][16]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of an N-Aryl-6-bromo-5-fluoronicotinamide intermediate with a representative arylboronic acid.
Materials:
-
N-Aryl-6-bromo-5-fluoronicotinamide (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd(dppf)Cl₂ (0.03-0.05 eq, 3-5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0-3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v ratio)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Combine the N-Aryl-6-bromo-5-fluoronicotinamide (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq) in a microwave vial or Schlenk flask equipped with a stir bar.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe. The reaction concentration should be approximately 0.1-0.5 M.[13]
-
Heat the reaction mixture to 80-120 °C and stir for 2-12 hours. For microwave-assisted synthesis, irradiate at 100-150 °C for 10-30 minutes.[13]
-
Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.
-
After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the final compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Part 3: Integrated Workflow and Data Summary
By combining these two robust protocols, researchers can efficiently generate large libraries of novel compounds for high-throughput screening in agrochemical discovery programs. The workflow allows for systematic variation at two key positions (R¹ and R²) to explore the structure-activity relationship (SAR).
Diagram: Integrated Synthetic Workflow
Caption: Two-step workflow for creating compound libraries.
Table 1: Representative Scope of Synthesis
This table illustrates the potential diversity of final products that can be synthesized using the described protocols.
| Entry | R¹ (from Aniline) | R² (from Boronic Acid) | Final Product Structure |
| 1 | 4-Chlorophenyl | 4-Methoxyphenyl | N-(4-chlorophenyl)-5-fluoro-6-(4-methoxyphenyl)nicotinamide |
| 2 | 2,4-Difluorophenyl | 3-(Trifluoromethyl)phenyl | N-(2,4-difluorophenyl)-5-fluoro-6-(3-(trifluoromethyl)phenyl)nicotinamide |
| 3 | 3,5-Dimethylphenyl | 2-Thienyl | N-(3,5-dimethylphenyl)-5-fluoro-6-(thiophen-2-yl)nicotinamide |
| 4 | 4-(tert-Butyl)phenyl | 3-Pyridyl | N-(4-(tert-butyl)phenyl)-5-fluoro-6-(pyridin-3-yl)nicotinamide |
Conclusion
This compound serves as an exemplary building block for the efficient and modular synthesis of novel compounds with potential agrochemical applications. The orthogonal reactivity of its functional groups—the carboxylic acid for amidation and the bromine for cross-coupling—provides a powerful platform for generating structurally diverse libraries. The protocols outlined in this guide are robust, well-precedented, and designed to empower researchers in the rapid exploration of chemical space to identify next-generation crop protection agents.
References
- 1. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chimia.ch [chimia.ch]
- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. nobelprize.org [nobelprize.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 16. youtube.com [youtube.com]
Introduction: The Strategic Importance of 6-Bromo-5-fluoronicotinic Acid
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-5-fluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a highly valuable heterocyclic building block in medicinal chemistry and materials science. Its structure is distinguished by a pyridine ring rendered electron-deficient by the nitrogen atom and the fluorine substituent, a bromine atom that serves as an excellent handle for cross-coupling, and a carboxylic acid group for further derivatization or to modulate physicochemical properties. The strategic placement of these functionalities allows for the precise and modular synthesis of complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are indispensable tools for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with exceptional functional group tolerance and selectivity.[1] This guide provides an in-depth exploration of the application of these powerful reactions—including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—to the this compound scaffold. We will delve into the mechanistic rationale behind protocol choices, provide detailed experimental procedures, and offer insights into overcoming common challenges associated with this specific substrate.
A primary consideration when working with this substrate is the potential for the carboxylic acid moiety to interfere with basic reaction conditions or for decarboxylation to occur at elevated temperatures.[2] While many couplings proceed successfully with the free acid, protection as an ester (e.g., methyl or ethyl ester) is a common strategy to mitigate these side reactions, followed by a final hydrolysis step. The protocols described herein will primarily focus on the free acid but will include notes on ester protection where relevant.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-5-fluoronicotinic Acids
The Suzuki-Miyaura coupling is a robust and widely utilized method for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[3][4] For this compound, this reaction provides a direct route to 6-aryl derivatives, a common motif in pharmacologically active molecules.
Mechanistic Overview & Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of base is critical; it activates the organoboron species to form a more nucleophilic borate complex, facilitating transmetalation.[4] For an electron-deficient substrate like this compound, a moderately strong base is typically sufficient to drive the reaction.
Protocol: Synthesis of 6-(4-methoxyphenyl)-5-fluoronicotinic acid
This protocol provides a representative procedure for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~4-5 to precipitate the product.
-
Filter the resulting solid, wash with water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary: Suzuki-Miyaura Coupling Conditions
The following table summarizes typical conditions for coupling with various boronic acids, adapted from protocols for analogous substrates.[6][7]
| Coupling Partner (Boronic Acid) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 90-95 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 75-80 |
| 2-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 80 | 24 | 80-88 |
Buchwald-Hartwig Amination: Access to 6-Amino-5-fluoronicotinic Acids
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[8][9] This reaction is crucial for synthesizing 6-amino-substituted nicotinic acids, which are prevalent in kinase inhibitors and other drug candidates.
Mechanistic Overview & Rationale
This reaction follows a catalytic cycle similar to other cross-couplings but requires a strong, non-nucleophilic base to deprotonate the amine or the intermediate palladium-amine complex.[8] A key innovation in this field was the development of bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos). These ligands accelerate the rate-limiting reductive elimination step, preventing side reactions like β-hydride elimination and broadening the substrate scope.[10]
Protocol: Synthesis of 6-Morpholino-5-fluoronicotinic acid
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Xantphos (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
Toluene or 1,4-Dioxane, anhydrous and degassed
-
Schlenk flask or sealed tube
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a Schlenk flask.
-
Add this compound.
-
Seal the vessel, remove it from the glovebox, and add anhydrous, degassed toluene followed by morpholine via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Upon completion (typically 12-24 hours), cool to room temperature.
-
Dilute the reaction with water and ethyl acetate.
-
Adjust the pH of the aqueous layer to ~4-5 with 1M HCl to precipitate the product.
-
Filter the solid, wash with water and a small amount of cold ethyl acetate, and dry under vacuum.
-
If precipitation is not effective, extract the product into an organic solvent after acidification and purify via standard methods.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction is invaluable for creating 6-alkynyl-5-fluoronicotinic acids, which are versatile intermediates for synthesizing more complex heterocyclic systems or for applications in materials science.
Mechanistic Overview & Rationale
The Sonogashira reaction uniquely employs a dual catalytic system.[12] A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition, reductive elimination), while a copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex. The reaction requires an amine base, such as triethylamine, which acts as both a base and often as a solvent.[6]
Protocol: Synthesis of 6-(phenylethynyl)-5-fluoronicotinic acid
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) and Tetrahydrofuran (THF), anhydrous and degassed
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed THF and triethylamine (typically a 2:1 v/v ratio).
-
Add phenylacetylene via syringe and stir the mixture at room temperature. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-16 hours), quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Workflow and Troubleshooting
Overall Experimental Workflow
The successful execution of these cross-coupling reactions follows a general workflow, from careful setup under inert conditions to product isolation and purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents; Inappropriate base or temperature. | Use a fresh batch of catalyst or a pre-catalyst. Ensure rigorous exclusion of air and moisture. Use freshly distilled/degassed solvents. Screen different bases and increase the reaction temperature. |
| Hydrodehalogenation (R-Br → R-H) | Presence of water or protic sources; Reductive elimination from a Pd-H species. | Ensure anhydrous conditions. Use a stronger, non-nucleophilic base. |
| Homo-coupling of Coupling Partner | (Suzuki) Side reactions of boronic acid. (Sonogashira) Oxygen presence promoting Glaser coupling. | Ensure a thoroughly degassed reaction mixture. For Sonogashira, consider copper-free conditions. |
| Decarboxylation of Product | High reaction temperatures. | Run the reaction at the lowest effective temperature. Consider protecting the carboxylic acid as a methyl or ethyl ester prior to coupling. |
| Poor Product Solubility | Zwitterionic nature of the amino acid product. | During workup, carefully adjust the pH to the isoelectric point to induce precipitation. If extracting, use a more polar solvent like a THF/EtOAc mixture. |
References
- 1. benchchem.com [benchchem.com]
- 2. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. youtube.com [youtube.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Investigation of an efficient palladium-catalyzed C(sp)-C(sp) cross-coupling reaction using phosphine-olefin ligand: application and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of the Carboxylic Acid Group of 6-Bromo-5-fluoronicotinic Acid for Advanced Drug Discovery
Introduction: The Strategic Value of 6-Bromo-5-fluoronicotinic Acid
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. This compound has emerged as a particularly valuable scaffold for several compelling reasons. The pyridine core is a well-established pharmacophore present in numerous approved drugs. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity, key parameters in optimizing drug candidates.[1][2] Furthermore, the bromine atom serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions to build molecular complexity.[3]
The carboxylic acid group at the 3-position, however, is the primary locus for diversification. Its conversion into a variety of functional groups—such as esters, amides, and acyl halides—is a critical first step in exploring structure-activity relationships (SAR). This guide provides an in-depth exploration of the core strategies for derivatizing this carboxylic acid, complete with detailed experimental protocols and the scientific rationale behind each methodological choice. These protocols are designed to be robust and reproducible, providing researchers in drug development with a reliable toolkit for synthesizing diverse libraries of compounds based on this promising heterocyclic core.
Section 1: Derivatization via Esterification
Esterification of the carboxylic acid group is a fundamental transformation used to modulate physicochemical properties such as solubility, cell permeability, and metabolic stability. Esters can act as prodrugs, which are cleaved in vivo to release the active carboxylic acid, or they can be stable final compounds where the ester moiety is crucial for biological activity.
Principle of Esterification
Two primary methods are presented: Fischer-Speier esterification, which is an acid-catalyzed equilibrium process, and Williamson ether synthesis-like alkylation of the carboxylate salt, which is an irreversible SN2 reaction. The choice of method depends on the desired ester and the scale of the reaction.
Protocol 1: Acid-Catalyzed Synthesis of Methyl 6-bromo-5-fluoronicotinate
This protocol describes a classic Fischer esterification. The use of a large excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the product. A strong acid catalyst is essential to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (20 volumes, e.g., 20 mL for 1 g of starting material).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 65°C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, Methyl 6-bromo-5-fluoronicotinate[4][5][6][7][8], can be purified by column chromatography on silica gel or by recrystallization to yield a solid product.
Protocol 2: Base-Mediated Esterification with an Alkyl Halide
This method is advantageous for introducing more complex or sterically hindered alkyl groups. The carboxylic acid is first deprotonated with a mild base to form the more nucleophilic carboxylate anion, which then displaces a halide from an electrophilic alkyl halide.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and a suitable solvent such as N,N-Dimethylformamide (DMF) or acetone (15 volumes).
-
Base Addition: Add a mild base such as potassium carbonate (K₂CO₃) (1.5 eq).
-
Alkyl Halide Addition: Add the desired alkyl halide (e.g., ethyl iodide) (1.2 eq).
-
Reaction: Heat the mixture to 60-80°C and stir vigorously. Monitor the reaction by TLC (typically 6-12 hours).
-
Work-up:
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude ester by column chromatography on silica gel.
Data Summary: Esterification Methods
| Parameter | Protocol 1: Acid-Catalyzed | Protocol 2: Base-Mediated |
| Reagents | Methanol, H₂SO₄ (cat.) | Alkyl Halide, K₂CO₃ |
| Solvent | Methanol (excess) | DMF, Acetone |
| Temperature | Reflux (~65°C) | 60-80°C |
| Key Advantage | Simple, inexpensive for methyl esters | Broad scope for various alkyl groups |
| Key Consideration | Equilibrium reaction, requires excess alcohol | Requires anhydrous conditions |
Workflow for Esterification
Caption: General workflows for esterification of this compound.
Section 2: Derivatization via Amidation
The formation of an amide bond is arguably one of the most important reactions in medicinal chemistry. Amides are structurally stable and can participate in crucial hydrogen bonding interactions with biological targets. Direct condensation of a carboxylic acid and an amine is thermally demanding and often inefficient; therefore, "coupling reagents" are used to activate the carboxylic acid.
Principle of Amide Bond Formation
Modern amidation protocols rely on coupling reagents (e.g., HATU, HBTU, EDCI) that react with the carboxylic acid to form a highly reactive activated ester intermediate in situ. This intermediate is then readily attacked by the amine nucleophile to form the amide bond, often in the presence of a non-nucleophilic base to neutralize the acid released during the reaction and to facilitate the deprotonation of the amine.
Protocol 3: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization (for chiral substrates). It is often used with a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and an anhydrous aprotic solvent like DMF or Dichloromethane (DCM) (15 volumes).
-
Reagent Addition:
-
Add the desired primary or secondary amine (1.1 eq).
-
Add HATU (1.2 eq).
-
Add DIPEA (2.5 eq).
-
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid; monitor by TLC or LC-MS (typically complete in 1-4 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting amide by column chromatography on silica gel or by recrystallization.
Data Summary: Amidation Method
| Parameter | Protocol 3: HATU-Mediated Coupling |
| Reagents | Amine, HATU, DIPEA |
| Solvent | DMF, DCM (anhydrous) |
| Temperature | Room Temperature |
| Key Advantage | High efficiency, mild conditions, low side reactions |
| Key Consideration | Coupling reagents are expensive; requires inert atmosphere |
Workflow for Amidation
Caption: Workflow for coupling agent-mediated amidation.
Section 3: Activation to Acyl Chlorides
The conversion of a carboxylic acid to an acyl chloride transforms it into a highly reactive electrophile.[9] Acyl chlorides are not typically the final target molecules but serve as powerful intermediates that can react readily with a wide range of nucleophiles (alcohols, amines, thiols, etc.) without the need for coupling agents, often providing higher yields and simpler purification.
Principle of Acyl Chloride Formation
Reagents like thionyl chloride (SOCl₂) and oxalyl chloride are commonly used for this transformation.[9][10] Thionyl chloride is particularly effective because its reaction with the carboxylic acid produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which drives the reaction to completion according to Le Châtelier's principle.[11][12]
Protocol 4: Synthesis of 6-Bromo-5-fluoronicotinoyl chloride
This protocol uses thionyl chloride, a common and cost-effective reagent. The reaction must be performed in a well-ventilated fume hood due to the evolution of toxic and corrosive gases.
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), place this compound (1.0 eq).
-
Reagent Addition:
-
Add thionyl chloride (SOCl₂) (5-10 volumes). The reagent can often be used as the solvent.
-
Add a catalytic amount of DMF (1-2 drops). The DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is the active catalytic species.[9]
-
-
Reaction: Heat the mixture to reflux (approx. 76°C) and stir. The reaction is typically complete when gas evolution ceases (1-3 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride by distillation or under reduced pressure (using a vacuum pump protected by a cold trap and a base trap).
-
-
Use: The resulting crude 6-Bromo-5-fluoronicotinoyl chloride is a highly reactive oil or low-melting solid. It is typically used immediately in the next synthetic step without further purification. For example, dissolving the crude acyl chloride in DCM and adding an amine or alcohol (often with a base like triethylamine) will rapidly form the corresponding amide or ester.
Data Summary: Acyl Chloride Formation
| Parameter | Protocol 4: Thionyl Chloride Method |
| Reagents | Thionyl Chloride (SOCl₂), DMF (cat.) |
| Solvent | Thionyl Chloride (excess) or inert solvent (e.g., Toluene) |
| Temperature | Reflux (~76°C) |
| Key Advantage | Forms a highly reactive intermediate; gaseous byproducts drive reaction |
| Key Consideration | SAFETY: Highly corrosive and toxic reagents/byproducts. Must be done in a fume hood. Product is moisture-sensitive. |
Workflow for Acyl Chloride Formation and Subsequent Derivatization
Caption: Two-step derivatization via an acyl chloride intermediate.
Conclusion and Future Perspectives
The derivatization of the carboxylic acid group of this compound is a critical gateway to a vast chemical space for drug discovery. The three core strategies detailed herein—esterification, amidation, and activation via acyl chloride formation—provide a robust and versatile foundation for any medicinal chemistry program. By mastering these protocols, researchers can efficiently generate diverse libraries of novel compounds, enabling comprehensive exploration of structure-activity relationships. The choice of derivatization strategy will ultimately be guided by the specific therapeutic target and the desired physicochemical properties of the final molecule. The inherent reactivity of this scaffold ensures its continued prominence as a privileged starting material in the quest for next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 6-BroMo-5-fluoro-nicotinic acid Methyl ester CAS#: 1214336-88-5 [m.chemicalbook.com]
- 5. 6-BroMo-5-fluoro-nicotinic acid Methyl ester | 1214336-88-5 [chemicalbook.com]
- 6. PubChemLite - Methyl 6-bromo-5-fluoronicotinate (C7H5BrFNO2) [pubchemlite.lcsb.uni.lu]
- 7. 1214336-88-5 Cas No. | Methyl 6-bromo-5-fluoronicotinate | Apollo [store.apolloscientific.co.uk]
- 8. 1214336-88-5|Methyl 6-bromo-5-fluoronicotinate|BLD Pharm [bldpharm.com]
- 9. Acyl chloride - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Khan Academy [khanacademy.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromo-5-fluoronicotinic Acid with Organoboronic Acids
Introduction: The Strategic Importance of Fluorinated Nicotinic Acid Scaffolds
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a widely employed strategy to enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[1] The 6-aryl-5-fluoronicotinic acid moiety, in particular, represents a privileged scaffold found in a range of biologically active molecules. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for the synthesis of these valuable compounds, offering a robust and versatile route for the formation of carbon-carbon bonds between sp²-hybridized centers.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Suzuki-Miyaura coupling of 6-Bromo-5-fluoronicotinic acid with a diverse range of organoboronic acids. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and discuss critical parameters for successful execution and optimization.
Reaction Mechanism: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][4]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) complex.
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic substituent to the palladium center, displacing the bromide. The base is crucial for the formation of a more nucleophilic boronate species, which facilitates this step.[5]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired 6-aryl-5-fluoronicotinic acid product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. It is based on established procedures for similar substrates and has been optimized for general applicability.[6]
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane ([Pd(dppf)Cl₂]·CH₂Cl₂) (2-5 mol%)[7][8]
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Standard laboratory glassware, Schlenk line or glovebox, and purification supplies (silica gel, solvents for chromatography)
Reaction Setup and Execution:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, [Pd(dppf)Cl₂]·CH₂Cl₂ (2-5 mol%). Subsequently, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with aqueous HCl (e.g., 1M or 2M) to a pH of approximately 3-4 to protonate the carboxylic acid and precipitate the product.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 6-aryl-5-fluoronicotinic acid.
Data Presentation: A Survey of Organoboronic Acid Scope
The following table summarizes the expected outcomes for the Suzuki-Miyaura coupling of this compound with a variety of commercially available arylboronic acids, based on typical results observed for similar couplings.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | [Pd(dppf)Cl₂]·CH₂Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Fluorophenylboronic acid | [Pd(dppf)Cl₂]·CH₂Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 89 |
| 3 | 3-Methoxyphenylboronic acid | [Pd(dppf)Cl₂]·CH₂Cl₂ (3) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 16 | 82 |
| 4 | 4-Methylphenylboronic acid | [Pd(dppf)Cl₂]·CH₂Cl₂ (3) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 18 | 78 |
| 5 | 2-Thienylboronic acid | [Pd(dppf)Cl₂]·CH₂Cl₂ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 75 |
| 6 | 4-Acetylphenylboronic acid | [Pd(dppf)Cl₂]·CH₂Cl₂ (5) | Cs₂CO₃ | Toluene/H₂O (10:1) | 95 | 18 | 72 |
Expert Insights and Troubleshooting
-
The Challenge of the Carboxylic Acid: The carboxylic acid functionality can potentially coordinate to the palladium center, leading to catalyst deactivation. If low yields are observed, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction is a viable strategy. The ester can then be hydrolyzed post-coupling.
-
Choice of Base: The selection of the base is critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. For substrates sensitive to hydrolysis, anhydrous conditions with a fluoride source like CsF or KF can be employed.[1] The strength of the base can influence the rate of transmetalation.[5]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often optimal. Water plays a crucial role in dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Degassing: Thoroughly degassing the solvent and maintaining an inert atmosphere throughout the reaction is paramount to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Ligand Selection: While [Pd(dppf)Cl₂]·CH₂Cl₂ is a robust and versatile catalyst for this transformation, other palladium sources and ligands can be screened for optimization. Electron-rich and bulky phosphine ligands often enhance the efficiency of Suzuki couplings with heteroaryl halides.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and modular approach for the synthesis of 6-aryl-5-fluoronicotinic acids, which are of significant interest in medicinal chemistry. By understanding the reaction mechanism, carefully selecting the reaction parameters, and being mindful of potential challenges, researchers can successfully employ this powerful transformation to generate diverse libraries of these valuable compounds for drug discovery and development programs.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPPF Catalyst, DPPF Supplier, [1,1′-Bis(Diphenylphosphino)Ferrocene]Dichloropalladium(II) - UIV Chem [riyngroup.com]
Application Notes and Protocols: Scale-Up Synthesis Considerations for 6-Bromo-5-fluoronicotinic Acid Derivatives
Introduction
6-Bromo-5-fluoronicotinic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its substituted pyridine core is a prevalent motif in a wide array of pharmacologically active molecules. The strategic placement of the bromine and fluorine atoms, along with the carboxylic acid functionality, provides three orthogonal points for molecular elaboration, making it an exceptionally versatile scaffold for the synthesis of compound libraries. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, the carboxylic acid allows for the formation of esters and amides, and the fluorine atom can modulate the physicochemical properties of the final compounds, such as pKa and lipophilicity, and can also serve as a handle for further functionalization.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and derivatization of this compound, with a strong emphasis on the practical considerations for scaling up these processes from the laboratory to pilot and production scales. We will delve into robust synthetic strategies, present detailed experimental protocols, and discuss the critical process parameters and safety measures necessary for a successful and safe scale-up.
Synthetic Strategies for this compound
The synthesis of the parent compound, this compound, is a critical first step. While multiple synthetic routes are conceivable, a particularly viable approach for scale-up involves a multi-step sequence starting from commercially available precursors. A plausible and efficient strategy is the diazotization of 6-amino-5-fluoronicotinic acid followed by a Sandmeyer reaction to introduce the bromine atom. This method offers a regioselective and scalable route to the desired product.
Proposed Synthetic Pathway: Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2] This transformation is particularly useful for introducing halogens into specific positions on an aromatic ring that might be difficult to achieve through direct halogenation.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol outlines the synthesis of this compound from 6-amino-5-fluoronicotinic acid.
Materials:
-
6-Amino-5-fluoronicotinic acid
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ice
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Mechanical stirrer
-
Temperature probe
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, temperature probe, and addition funnel, dissolve 6-amino-5-fluoronicotinic acid (1.0 eq) in a mixture of hydrobromic acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water via the addition funnel, maintaining the internal temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate reactor, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution, maintaining the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by HPLC.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The pH of the aqueous solution can be adjusted to facilitate crystallization.[3]
-
Derivatization of this compound
The carboxylic acid functionality of this compound allows for straightforward conversion into a variety of derivatives, most notably esters and amides. These derivatives are often key intermediates in the synthesis of more complex molecules.
Protocol 2: Synthesis of Methyl 6-Bromo-5-fluoronicotinate (Esterification)
This protocol describes the esterification of this compound using thionyl chloride and methanol.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 2-3 hours, or until the reaction is complete (cessation of gas evolution).
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
-
-
Esterification:
-
Carefully add anhydrous methanol to the crude acid chloride at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude methyl 6-bromo-5-fluoronicotinate can be purified by column chromatography on silica gel.
-
Protocol 3: Synthesis of 6-Bromo-5-fluoronicotinamide (Amidation)
This protocol outlines the synthesis of an amide derivative using a carbodiimide coupling agent.
Materials:
-
This compound
-
Amine (e.g., benzylamine, 1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Coupling Reaction:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt or DMAP (0.1 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C and add the carbodiimide coupling agent (DCC or EDC, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by recrystallization or column chromatography.
-
Scale-Up Considerations
Transitioning the synthesis of this compound and its derivatives from the lab bench to a larger scale introduces several critical challenges that must be addressed to ensure safety, efficiency, and reproducibility.[4]
Heat Transfer
Exothermic reactions, such as the Sandmeyer reaction and the formation of the acid chloride, can pose significant thermal hazards on a larger scale due to the decreased surface-area-to-volume ratio of reactors.[4]
| Parameter | Laboratory Scale (100 mL flask) | Pilot Scale (50 L reactor) |
| Surface Area / Volume | High | Low |
| Heat Dissipation | Efficient (passive) | Requires active cooling |
| Control Strategy | Ice bath | Jacketed reactor with controlled coolant flow |
| Addition Rate | Manual, rapid | Controlled, slow addition |
Recommendation: Implement a jacketed reactor with a reliable cooling system. Perform reaction calorimetry studies to determine the heat of reaction and ensure that the cooling capacity is sufficient to maintain the desired temperature. The addition of reagents for exothermic steps should be carefully controlled and monitored.
Mixing and Mass Transfer
Achieving homogeneous mixing is crucial for consistent reaction performance and to avoid localized "hot spots" or high concentrations of reagents, which can lead to side reactions and impurity formation.
Recommendation: The choice of impeller and baffle design in the reactor is critical. Computational Fluid Dynamics (CFD) modeling can be employed to optimize mixing parameters for the specific reaction mixture viscosity and density.
Impurity Profile and Control
The impurity profile can change significantly upon scale-up. Common impurities in the derivatization steps, particularly in palladium-catalyzed cross-coupling reactions, include:
-
Homocoupling products: Arising from the coupling of two boronic acid molecules.
-
Dehalogenated starting material: Reduction of the C-Br bond.[4]
-
Residual palladium: Must be removed to meet regulatory requirements for active pharmaceutical ingredients (APIs).
Recommendation: Implement robust in-process controls (IPCs) using analytical techniques such as HPLC to monitor the reaction progress and the formation of impurities.[5] Develop and optimize a crystallization process for the final product to effectively purge impurities. The pH of the crystallization medium can be a critical parameter to control for nicotinic acid derivatives.[3]
Process Safety
The Sandmeyer reaction involves the formation of potentially unstable diazonium salts. While generally manageable at low temperatures, the accumulation of these intermediates can pose an explosion risk.
Recommendation: A thorough Process Hazard Analysis (PHA) and Hazard and Operability (HAZOP) study should be conducted before scaling up the Sandmeyer reaction. Key safety measures include:
-
Strict temperature control, with alarms and emergency cooling systems in place.[6]
-
Ensuring that the diazonium salt is consumed as it is formed, avoiding accumulation.
-
Considering the use of continuous flow chemistry for the diazotization and Sandmeyer steps, which can significantly improve safety by minimizing the volume of hazardous intermediates at any given time.[7]
Conclusion
The scale-up synthesis of this compound and its derivatives is a multifaceted process that requires careful planning and execution. By understanding the underlying chemistry, implementing robust process controls, and prioritizing safety, researchers and drug development professionals can successfully transition these valuable building blocks from the laboratory to larger-scale production. The protocols and considerations outlined in this application note provide a solid foundation for developing safe, efficient, and scalable synthetic routes to this important class of compounds.
References
Protecting Group Strategies for 6-Bromo-5-fluoronicotinic Acid: A Detailed Guide for Researchers
Introduction: Navigating the Synthetic Challenges of a Versatile Building Block
6-Bromo-5-fluoronicotinic acid is a key heterocyclic building block in medicinal chemistry and materials science, prized for its utility in constructing complex molecular architectures, particularly through cross-coupling reactions. However, its trifunctional nature—a reactive carboxylic acid, a nucleophilic and potentially reactive pyridine nitrogen, and a C-Br bond amenable to metal-catalyzed coupling—presents significant chemoselectivity challenges. Unchecked, these functional groups can interfere with desired transformations, leading to a cascade of unwanted side reactions, diminished yields, and complex purification procedures.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of protecting group strategies tailored for this compound. Moving beyond a simple recitation of protocols, this document delves into the strategic rationale behind the choice of protecting groups, offering field-proven insights into managing the unique electronic and steric properties of this substrate. Herein, we present a framework for the logical and efficient application of protecting groups to unlock the full synthetic potential of this compound.
I. Strategic Considerations: Understanding the Reactivity Landscape
The reactivity of this compound is dictated by the interplay of its three key functional moieties. The electron-withdrawing nature of the fluorine and bromine atoms, coupled with the inherent electron-deficient character of the pyridine ring, significantly influences the properties of both the carboxylic acid and the pyridine nitrogen.
-
Carboxylic Acid: The acidic proton of the carboxyl group will readily react with organometallic reagents and bases, necessitating its protection in many synthetic transformations.
-
Pyridine Nitrogen: While the electron-withdrawing substituents decrease its basicity, the lone pair on the nitrogen can still act as a nucleophile or a coordinating ligand for metal catalysts, potentially leading to undesired side reactions or catalyst deactivation.
-
Carbon-Bromine Bond: This bond is the primary site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents.
A successful synthetic strategy hinges on the judicious use of protecting groups to temporarily mask the reactivity of the carboxylic acid and/or the pyridine nitrogen, thereby directing the reaction to the desired site. The choice of protecting groups should be guided by the principle of orthogonality , where each group can be removed under specific conditions without affecting the others, allowing for sequential and controlled manipulations of the molecule.[1][2][3][4][5]
II. Protecting the Carboxylic Acid: Esterification Strategies
The most common and effective strategy for protecting the carboxylic acid functionality is its conversion to an ester. The choice of ester depends on the desired stability and the conditions required for its subsequent removal.
A. Methyl Ester Protection
Methyl esters are a straightforward and widely used protecting group for carboxylic acids.[6][7][8]
Protocol 1: Methyl Esterification using Thionyl Chloride in Methanol
This protocol describes the formation of methyl 6-bromo-5-fluoronicotinate.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend this compound (1.0 equiv) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equiv) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully concentrate under reduced pressure to remove excess methanol and SOCl₂.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 6-bromo-5-fluoronicotinate, which can be purified by column chromatography if necessary.
Deprotection: Methyl esters are typically cleaved by basic hydrolysis (saponification).
Protocol 2: Hydrolysis of Methyl 6-bromo-5-fluoronicotinate
Materials:
-
Methyl 6-bromo-5-fluoronicotinate
-
Methanol or Tetrahydrofuran (THF)
-
Sodium hydroxide (1 M aqueous solution)
-
Hydrochloric acid (1 M aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve methyl 6-bromo-5-fluoronicotinate (1.0 equiv) in a mixture of methanol or THF and water.
-
Add a 1 M aqueous solution of sodium hydroxide (1.5-2.0 equiv) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with a 1 M aqueous solution of hydrochloric acid, which will precipitate the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected this compound.
B. Benzyl Ester Protection
Benzyl esters offer the advantage of being removable under neutral conditions via hydrogenolysis, which is compatible with many sensitive functional groups.[9][10][11][12]
Protocol 3: Benzyl Esterification using Benzyl Bromide
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 equiv) in DMF, add potassium carbonate (2.0 equiv).
-
Add benzyl bromide (1.2 equiv) and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the benzyl ester.
Deprotection: Benzyl esters are efficiently cleaved by catalytic hydrogenolysis.
Protocol 4: Hydrogenolysis of Benzyl 6-bromo-5-fluoronicotinate
Materials:
-
Benzyl 6-bromo-5-fluoronicotinate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the benzyl ester (1.0 equiv) in methanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.
C. tert-Butyl Ester Protection
tert-Butyl esters are stable to a wide range of nucleophilic and basic conditions and are readily cleaved under acidic conditions.[13][14][15][16][17]
Protocol 5: tert-Butyl Esterification using tert-Butyl Alcohol and a Strong Acid Catalyst
Materials:
-
This compound
-
tert-Butyl alcohol
-
Concentrated sulfuric acid (H₂SO₄) or a Lewis acid such as ZnBr₂
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Water, Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of tert-butyl alcohol and an inert solvent like DCM.
-
Add a catalytic amount of concentrated sulfuric acid or a Lewis acid like ZnBr₂.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography if necessary.
Deprotection: tert-Butyl esters are cleaved under acidic conditions, often using trifluoroacetic acid (TFA).
Protocol 6: Acidolytic Cleavage of tert-Butyl 6-bromo-5-fluoronicotinate
Materials:
-
tert-Butyl 6-bromo-5-fluoronicotinate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the tert-butyl ester (1.0 equiv) in DCM.
-
Add an excess of TFA (typically a 1:1 mixture of TFA:DCM) and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is usually complete within a few hours.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM, co-evaporating with a solvent like toluene to ensure complete removal of TFA. The resulting carboxylic acid is often pure enough for subsequent steps.
| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Methyl Ester | SOCl₂, MeOH, reflux | NaOH or LiOH, aq. THF/MeOH | Readily available reagents, simple procedure. | Deprotection requires basic conditions which may not be compatible with other functional groups. |
| Benzyl Ester | BnBr, K₂CO₃, DMF | H₂, Pd/C | Cleaved under neutral conditions (hydrogenolysis). | Not compatible with reactions involving catalytic reduction. |
| tert-Butyl Ester | t-BuOH, H₂SO₄ or ZnBr₂ | TFA, DCM | Stable to basic and nucleophilic conditions. | Requires strong acid for deprotection, which can be harsh for some substrates. |
III. Modulating Pyridine Nitrogen Reactivity
The pyridine nitrogen in this compound, while less basic due to the electron-withdrawing substituents, can still interfere in certain reactions. Its protection is crucial when using strong bases, organometallic reagents, or in reactions where its coordination to a metal catalyst is detrimental.
A. N-Oxide Formation
Formation of a pyridine N-oxide is a classic strategy to alter the reactivity of the pyridine ring. The N-oxide group is strongly electron-withdrawing, further deactivating the ring towards electrophilic attack and activating it for nucleophilic substitution. Importantly, it blocks the lone pair of the nitrogen. Given the electron-deficient nature of the substrate, stronger oxidizing agents may be required.[18][19][20][21][22][23]
Protocol 7: N-Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)
Materials:
-
This compound (or its ester)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the this compound derivative (1.0 equiv) in DCM or CHCl₃.
-
Add m-CPBA (1.5-2.0 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench excess peroxide, followed by a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-oxide.
Deprotection: The N-oxide can be deoxygenated using various reducing agents.
Protocol 8: Deoxygenation of the Pyridine N-Oxide
Materials:
-
Pyridine N-oxide derivative
-
Phosphorus trichloride (PCl₃) or Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM) or Toluene
Procedure (using PCl₃):
-
Dissolve the N-oxide (1.0 equiv) in an anhydrous solvent such as DCM or toluene.
-
Cool the solution to 0 °C and add PCl₃ (1.1 equiv) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours or until completion.
-
Carefully quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
B. Borane Complex Protection
Formation of a pyridine-borane complex is an effective method to protect the pyridine nitrogen, particularly to prevent undesired cyclization or other side reactions involving the nitrogen lone pair.[24][25][26][27][28][29][30]
Protocol 9: Formation of the Pyridine-Borane Complex
Materials:
-
This compound derivative
-
Borane dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the pyridine derivative (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C.
-
Slowly add a solution of borane dimethyl sulfide complex or borane-THF complex (1.1 equiv) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
The reaction can often be used directly in the next step, or the solvent can be removed under reduced pressure to yield the borane complex.
Deprotection: The borane protecting group is typically removed under acidic conditions or by heating with an alcohol.
Protocol 10: Deprotection of the Pyridine-Borane Complex
Materials:
-
Pyridine-borane complex
-
Hydrochloric acid (in dioxane or methanol) or Acetic acid
-
Methanol
Procedure (Acidic Hydrolysis):
-
Dissolve the pyridine-borane complex in a suitable solvent.
-
Add an excess of an acidic solution (e.g., 2 M HCl in dioxane or methanol) and stir at room temperature until deprotection is complete (evolution of hydrogen gas may be observed).
-
Neutralize the reaction with a base and extract the product.
IV. Orthogonal Protecting Group Strategies: A Workflow for Complex Syntheses
For multi-step syntheses involving transformations at different sites of this compound, an orthogonal protecting group strategy is indispensable. A common scenario involves the protection of both the carboxylic acid and the pyridine nitrogen to facilitate a Suzuki-Miyaura coupling at the C-6 position.
Workflow Example: Suzuki-Miyaura Coupling
In this workflow, the carboxylic acid is first protected as a benzyl ester. Subsequently, the pyridine nitrogen is protected as a borane complex. With both reactive sites masked, the Suzuki-Miyaura coupling can proceed cleanly at the C-Br bond. Following the coupling reaction, the borane group is removed under acidic conditions, and finally, the benzyl ester is cleaved by hydrogenolysis to yield the desired 6-aryl-5-fluoronicotinic acid. This sequential and selective deprotection is the hallmark of an effective orthogonal strategy.
V. Conclusion: Empowering Synthesis through Strategic Protection
The successful synthesis of complex molecules derived from this compound is not merely a matter of selecting the right reagents but of implementing a well-thought-out protecting group strategy. By understanding the inherent reactivity of this versatile building block and applying the principles of orthogonal protection, researchers can navigate the challenges of chemoselectivity with confidence. The protocols and strategies outlined in this guide provide a robust framework for unlocking the synthetic potential of this compound, paving the way for the discovery and development of novel chemical entities.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl 6-bromo-5-fluoronicotinate, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 7. H64395.03 [thermofisher.com]
- 8. Methyl 6-bromo-5-fluoronicotinate | 1214336-88-5 [sigmaaldrich.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. Benzyl Esters [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. tert-Butyl Esters [organic-chemistry.org]
- 14. tert-Butyl Ethers [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. arkat-usa.org [arkat-usa.org]
- 20. researchgate.net [researchgate.net]
- 21. Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. thieme-connect.com [thieme-connect.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. An application of borane as a protecting group for pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. US8106200B2 - Pyridine borane complexes - Google Patents [patents.google.com]
- 29. Pyridine borane as a reducing agent for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 6-Bromo-5-fluoronicotinic acid
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-Bromo-5-fluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer validated protocols to enhance your reaction yields and purity.
The Suzuki-Miyaura coupling is a fundamental tool for creating carbon-carbon bonds, but its application to heteroaromatic substrates like this compound presents unique challenges.[1][2][3] The electron-deficient nature of the pyridine ring, coupled with the presence of a carboxylic acid and a fluorine substituent, can significantly impact catalyst activity, reaction kinetics, and byproduct formation. This guide is structured to provide both a high-level overview and granular, actionable advice to overcome these hurdles.
Troubleshooting Guide: Enhancing Yield and Purity
This section is formatted in a question-and-answer style to directly address the most common issues encountered during the Suzuki coupling of this compound.
Q1: My reaction yield is consistently low, with significant amounts of starting material remaining. What are the primary factors to investigate?
Low conversion is a frequent issue and can often be traced back to suboptimal catalyst activity or reaction conditions. Here’s a systematic approach to troubleshooting:
A1: Catalyst System and Ligand Choice
The combination of the palladium source and the ligand is critical for success.[4][5] For electron-deficient heteroaryl bromides, standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.[6][7]
-
Rationale: The oxidative addition of the palladium(0) species to the C-Br bond is a crucial step in the catalytic cycle.[8] Electron-deficient rings, like the pyridine in your substrate, can accelerate this step. However, the subsequent steps, particularly transmetalation and reductive elimination, can be slow. Bulky, electron-rich phosphine ligands are often required to facilitate these later stages and prevent catalyst deactivation.[9][10]
-
Recommendations:
-
Upgrade your catalyst: Consider using more advanced, pre-formed catalysts or ligand systems known for their high activity with heteroaryl halides. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are excellent starting points.[1][7] Pre-catalysts like XPhos Pd G3 or G4 can also offer improved performance and easier handling.[7][11]
-
In-situ generation: If using a palladium(II) source like Pd(OAc)₂, ensure proper in-situ reduction to the active Pd(0) species. The choice of ligand and solvent plays a role here.
-
A2: Base Selection and Strength
The base is not just a stoichiometric reagent; it plays a multifaceted role in the catalytic cycle and can significantly impact your yield.[8][12]
-
Rationale: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium complex.[8][12] However, the wrong base can lead to side reactions or poor solubility. The presence of the carboxylic acid on your substrate adds another layer of complexity, as it can be deprotonated by the base.
-
Recommendations:
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common choices.[13] Cs₂CO₃ is more soluble in many organic solvents and can be more effective.[13] Potassium phosphate (K₃PO₄) is another strong base that often gives good results, particularly in anhydrous conditions.[14][15]
-
Organic Bases: In some cases, organic bases like triethylamine (NEt₃) can be used, but they are generally less effective for this type of coupling.
-
Stoichiometry: Ensure you are using a sufficient excess of base (typically 2-3 equivalents) to account for the acidic proton of the nicotinic acid and to drive the reaction forward.
-
A3: Solvent and Temperature
The choice of solvent and reaction temperature are interconnected and crucial for both solubility and reaction rate.
-
Rationale: The solvent must dissolve all reactants to a sufficient extent. Biphasic systems (e.g., dioxane/water, THF/water) are common for Suzuki couplings as they facilitate the dissolution of both the organic substrates and the inorganic base.[8][16] Temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.[6]
-
Recommendations:
-
Solvent Systems: A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a robust starting point.[6][14] Anhydrous solvents like DMF or toluene can also be effective, especially with highly soluble bases like K₃PO₄.[16][17]
-
Temperature Optimization: While room temperature Suzuki couplings are possible with highly active catalysts, heteroaryl couplings often require heating.[4][12] A typical starting point is 80-100 °C.[17] If you observe decomposition, you may need to lower the temperature and accept a longer reaction time.
-
Q2: I am observing a significant amount of a byproduct that corresponds to the protodeboronation of my boronic acid. How can I minimize this side reaction?
Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, leading to a loss of your coupling partner and reduced yield.[18]
A1: Stability of the Boronic Acid
The inherent stability of your boronic acid is a key factor.
-
Rationale: Electron-deficient arylboronic acids and some heteroarylboronic acids are particularly prone to protodeboronation, especially in the presence of water and base at elevated temperatures.[18][19]
-
Recommendations:
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are generally more stable than the corresponding boronic acids and can be used to slowly release the boronic acid under the reaction conditions, minimizing its decomposition.[18][20][21]
-
Fresh Reagents: Ensure your boronic acid is fresh and has not been stored for extended periods, as they can degrade over time.
-
A2: Reaction Conditions
The reaction setup can be modified to disfavor protodeboronation.
-
Rationale: The rate of protodeboronation is influenced by factors such as pH, water content, and temperature.[20] For some heteroaryl boronic acids, the rate of decomposition is highest at neutral pH.[20]
-
Recommendations:
-
Anhydrous Conditions: If possible, switching to an anhydrous solvent system (e.g., DMF, toluene) with a suitable base (e.g., K₃PO₄) can reduce the proton source for this side reaction.
-
Temperature Control: As with many side reactions, higher temperatures can accelerate protodeboronation.[20] Finding the lowest effective temperature for your coupling is key.
-
Faster Coupling: The most effective way to combat protodeboronation is to make the desired Suzuki coupling reaction faster. This is where highly active catalyst systems are crucial.[11] If the transmetalation step is rapid, the boronic acid spends less time in solution where it can decompose.[6]
-
Q3: I'm seeing a byproduct corresponding to the debromination of my starting material (protodebromination). What causes this and how can I prevent it?
Protodebromination results in the formation of 5-fluoronicotinic acid, another yield-reducing side reaction.
A1: Catalyst and Ligand Choice
The nature of the palladium catalyst can influence this side reaction.
-
Rationale: This side reaction can occur through various pathways, including the reaction of the organopalladium intermediate with a proton source before transmetalation can occur. Certain ligands can promote or suppress this pathway.
-
Recommendations:
-
Ligand Screening: If protodebromination is a major issue, screening different phosphine ligands may be necessary. Sometimes, less bulky ligands can disfavor this side reaction, although this can be system-dependent.
-
Reaction Conditions: Ensure your reaction is rigorously degassed and under an inert atmosphere. Traces of oxygen can lead to catalyst decomposition and side reactions.
-
Q4: My product is difficult to purify due to co-eluting impurities. What are some strategies for improving purification?
Purification can be challenging, especially if byproducts are structurally similar to the desired product.
A1: Reaction Optimization
The best approach to simplifying purification is to run a cleaner reaction.
-
Rationale: Minimizing side products like homocoupled boronic acid and protodeboronated/debrominated materials will make isolation much easier.
-
Recommendations:
-
Stoichiometry: Carefully control the stoichiometry of your boronic acid. A slight excess (1.1-1.2 equivalents) is often optimal. A large excess can lead to homocoupling and purification issues.
-
Targeted Troubleshooting: Use the advice in the preceding sections to minimize specific byproducts you have identified.
-
A2: Workup and Purification Techniques
A well-designed workup procedure can remove many impurities before chromatography.
-
Rationale: The carboxylic acid functionality of your product allows for acid-base extraction techniques.
-
Recommendations:
-
Acid-Base Extraction: After the reaction, you can often precipitate your product by acidifying the aqueous phase (if using a biphasic system) to a pH of ~3-4.[17] This can help separate it from neutral byproducts.
-
Filtration: If your product is a solid, filtering the crude reaction mixture (after appropriate workup) can be a simple and effective first purification step.
-
Chromatography: If column chromatography is necessary, carefully screen solvent systems to achieve optimal separation. A gradient elution may be required.
-
Frequently Asked Questions (FAQs)
-
Q: Do I need to protect the carboxylic acid group on this compound?
-
Q: What is the best palladium catalyst to start with?
-
Q: How important is degassing the reaction mixture?
-
Q: Can I use a boronic ester instead of a boronic acid?
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in the Suzuki coupling.
Experimental Protocols
Optimized Protocol for Suzuki Coupling of this compound
This protocol is a robust starting point and may require further optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and anhydrous K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium pre-catalyst (Pd₂(dba)₃) and the SPhos ligand.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe (a typical ratio is 5:1 dioxane:water).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 5-aryl-6-fluoronicotinic acid.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the coupling of this compound with a generic arylboronic acid.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.5) | Dioxane/H₂O | 100 | 18 | 40-60 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 8 | 75-85 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3.0) | Toluene | 100 | 6 | >90 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (3.0) | Dioxane/H₂O | 90 | 4 | >90 |
Note: Yields are illustrative and highly dependent on the specific arylboronic acid used.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. quora.com [quora.com]
- 14. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Protodeboronation - Wikipedia [en.wikipedia.org]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Yoneda Labs [yonedalabs.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. m.youtube.com [m.youtube.com]
Technical Support Center: Buchwald-Hartwig Amination of 6-Bromo-5-fluoronicotinic Acid
Welcome to the technical support center for the Buchwald-Hartwig amination of 6-bromo-5-fluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will delve into common challenges, troubleshoot potential side reactions, and provide expert insights to ensure the success of your experiments.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the Buchwald-Hartwig amination of this compound in a question-and-answer format.
Question 1: My reaction shows low or no conversion of the this compound starting material. What are the likely causes?
Answer:
Low or no conversion in the Buchwald-Hartwig amination of this substrate can stem from several factors, primarily related to catalyst deactivation and the inherent properties of the starting material.
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen of your substrate can coordinate to the palladium center. This coordination can inhibit the catalyst by preventing it from participating in the catalytic cycle.[1][2] To mitigate this, consider using ligands with steric bulk around the palladium center, which can disfavor the coordination of the pyridine nitrogen.
-
Inadequate Base: The carboxylic acid moiety of your substrate will react with the base. Therefore, you will need to use at least two equivalents of base: one to neutralize the carboxylic acid and another to facilitate the catalytic cycle. A strong, non-nucleophilic base is generally preferred. However, bases that are too strong can lead to decomposition of base-sensitive functional groups.[3]
-
Poor Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient heteroaryl halides like this compound, bulky and electron-rich phosphine ligands are often required to promote the oxidative addition step and stabilize the palladium catalyst.
-
Inactive Catalyst: Ensure your palladium source and ligand are of high quality and have been stored under an inert atmosphere to prevent degradation. The active Pd(0) species is generated in situ from a Pd(II) precatalyst, and this reduction can sometimes be inefficient.[3] Using a pre-formed Pd(0) catalyst or a well-defined precatalyst can be beneficial.
Question 2: I am observing a significant amount of 5-fluoronicotinic acid as a byproduct. What is this side reaction and how can I minimize it?
Answer:
The formation of 5-fluoronicotinic acid is a result of a common side reaction in palladium-catalyzed cross-coupling reactions known as hydrodehalogenation .[4] In this process, the bromo group is replaced by a hydrogen atom.
Mechanism of Hydrodehalogenation: This side reaction can occur through various pathways, often involving the formation of a palladium-hydride species. This palladium-hydride can then undergo reductive elimination with the aryl halide to produce the dehalogenated arene.
Strategies to Minimize Hydrodehalogenation:
-
Choice of Ligand: Bulky, electron-rich ligands can accelerate the rate of reductive elimination of the desired C-N bond, which can outcompete the hydrodehalogenation pathway.
-
Base Selection: The choice of base can influence the formation of palladium-hydride species. It is advisable to screen different bases to find one that minimizes this side reaction.
-
Reaction Conditions: Running the reaction at the lowest effective temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired amination.
Question 3: My desired product is formed, but I am also seeing a byproduct that appears to be a dimer of my starting material. What is happening?
Answer:
The formation of a biaryl byproduct, in this case, a dimer of this compound, can occur through a homocoupling or Ullmann-type dimerization side reaction.[5] This is particularly prevalent with aryl halides.
Minimizing Homocoupling:
-
Ligand and Catalyst Concentration: Lowering the catalyst and ligand concentration can sometimes disfavor the bimolecular homocoupling reaction.
-
Reaction Temperature: As with hydrodehalogenation, optimizing the reaction temperature can help to favor the desired intermolecular cross-coupling over the homocoupling side reaction.
Question 4: I am concerned about the possibility of decarboxylation of my starting material under the reaction conditions. Is this a valid concern?
Answer:
Yes, decarboxylation is a potential side reaction, especially given that palladium catalysis can promote this transformation.[5][6][7][8][9] The combination of a palladium catalyst and heat can lead to the loss of CO2 from the carboxylic acid, which would result in the formation of 2-bromo-3-fluoropyridine.
How to Address Potential Decarboxylation:
-
Protecting the Carboxylic Acid: One of the most effective ways to prevent decarboxylation is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the Buchwald-Hartwig amination. The ester can then be hydrolyzed back to the carboxylic acid after the C-N bond formation.
-
Milder Reaction Conditions: If protection is not feasible, using milder reaction conditions, such as lower temperatures and weaker bases (if effective for the amination), may help to minimize decarboxylation.
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Buchwald-Hartwig amination?
A1: The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (C-Br bond) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton from the amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[4]
Q2: How does the fluorine substituent on the pyridine ring affect the reaction?
A2: The fluorine atom is an electron-withdrawing group. This can make the pyridine ring more electron-deficient, which generally favors the oxidative addition step of the catalytic cycle. However, its effect on the overall reaction rate and propensity for side reactions can be complex and may require empirical optimization of the reaction conditions.
Q3: What are some recommended starting conditions for the amination of this compound?
A3: A good starting point would be to use a palladium precatalyst such as Pd2(dba)3 or a G3/G4 Buchwald precatalyst, a bulky, electron-rich phosphine ligand like XPhos or BrettPhos, and a strong, non-nucleophilic base like sodium tert-butoxide or LHMDS (at least 2.5 equivalents). A non-polar aprotic solvent such as toluene or dioxane is typically used, and the reaction is often heated. However, screening of different ligands, bases, and solvents is highly recommended for this specific substrate.
Recommended Experimental Protocol
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. Optimization will likely be necessary.
Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry
-
Magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 eq), the palladium precatalyst (e.g., 2 mol %), and the ligand (e.g., 4 mol %).
-
Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Add the base (e.g., sodium tert-butoxide, 2.5 eq).
-
Via syringe, add the anhydrous, degassed solvent (to make a ~0.1 M solution).
-
Add the amine (1.2 eq).
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water or a saturated aqueous solution of ammonium chloride, and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction Parameter Summary Table
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃, Buchwald Precatalysts (G3/G4) | Provides a reliable source of the active Pd(0) catalyst. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, BrettPhos, RuPhos) | Promotes oxidative addition and reductive elimination, can minimize pyridine coordination. |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ (>2 eq.) | A strong, non-nucleophilic base is needed to deprotonate the amine and neutralize the carboxylic acid. |
| Solvent | Toluene, Dioxane, THF (anhydrous, degassed) | Non-polar aprotic solvents are generally effective. |
| Temperature | 80-120 °C | Heating is typically required to drive the reaction to completion. |
Catalytic Cycle and Side Reactions
Caption: The Buchwald-Hartwig catalytic cycle and potential side reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. experts.umn.edu [experts.umn.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Bromo-5-fluoronicotinic Acid Reaction Products
Welcome to the dedicated technical support center for the purification of 6-Bromo-5-fluoronicotinic acid and its reaction products. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this important synthetic intermediate. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you achieve the desired purity for your downstream applications.
Introduction: The Critical Role of Purity in Synthesizing this compound
This compound is a key building block in the synthesis of a variety of pharmaceutical compounds. The presence of impurities, even in trace amounts, can have a significant impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and efficient purification of the reaction products is a critical step in any synthetic workflow involving this compound. This guide provides practical, field-tested advice to help you navigate the common hurdles in the purification process.
Troubleshooting Guide: A-Q&A Approach to Common Purification Challenges
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Question 1: My crude this compound product is a dark, oily residue. How can I effectively purify it to obtain a solid product?
Answer:
The presence of a dark, oily residue suggests the formation of significant impurities, which can inhibit crystallization. A multi-step approach involving an initial cleanup followed by a more refined purification technique is recommended.
Initial Cleanup: Acid-Base Extraction
The carboxylic acid functionality of this compound allows for a highly effective separation from neutral and basic impurities using acid-base extraction.[1]
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude oily product in an appropriate organic solvent such as ethyl acetate or diethyl ether.
-
Basification: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to its carboxylate salt and partition into the aqueous layer. Neutral and basic impurities will remain in the organic layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the desired product.
-
Separation: Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly add a strong acid, such as 1M hydrochloric acid (HCl), with stirring until the solution becomes acidic (pH ~2). The this compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.
This procedure should yield a significantly purer, solid product that can be further refined by recrystallization.
Question 2: I've attempted recrystallization of my this compound, but it "oils out" instead of forming crystals. What is causing this and how can I resolve it?
Answer:
"Oiling out" during recrystallization typically occurs when the solute is highly insoluble in the hot solvent or when the solution is cooled too rapidly, causing the compound to separate as a liquid rather than forming a crystal lattice.[2] The presence of impurities can also disrupt crystallization.
Troubleshooting Steps for Oiling Out:
-
Solvent Selection: The choice of solvent is critical. For a polar compound like this compound, polar solvents are generally a good starting point. However, a single solvent may not always be ideal. A binary solvent system often provides the necessary solubility profile for successful recrystallization.
-
Modify the Solvent System: If you are using a single solvent, try adding a co-solvent. For example, if your compound is too soluble in ethanol, you can add water as an anti-solvent to the hot solution until the cloud point is reached, and then allow it to cool slowly. Common solvent systems for nicotinic acid derivatives include ethanol/water, and ethyl acetate/hexanes.[1][2][3]
-
Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. Rapid cooling often promotes oiling out.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
***dot graph "Troubleshooting_Oiling_Out" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
A [label="Crude Product Oils Out During Recrystallization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Is the compound very soluble in the hot solvent?", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Yes", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="No", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Add a miscible anti-solvent to the hot solution until cloudy.", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Choose a more polar solvent or a binary solvent system.", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Allow to cool slowly. Consider seeding or scratching.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Successful Crystallization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
A -> B; B -> C [label="Yes"]; B -> D [label="No"]; C -> E; D -> F; E -> G; F -> G; G -> H; }
Caption: Decision tree for troubleshooting oiling out during recrystallization.
Question 3: My TLC analysis of the crude reaction mixture shows multiple spots close to my product spot. How can I achieve better separation using column chromatography?
Answer:
Closely eluting impurities are a common challenge in the purification of aromatic compounds. Optimizing your column chromatography conditions is key to achieving good separation.
Strategies for Improved Chromatographic Separation:
-
Solvent System Optimization: The choice of eluent is the most critical factor. For a polar, acidic compound like this compound, a polar stationary phase like silica gel is appropriate. To improve the separation of acidic compounds and prevent streaking on the TLC plate and column, it is often beneficial to add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system.[1] This keeps the carboxylic acid protonated, leading to more consistent interactions with the silica gel and sharper peaks.
-
Fine-Tuning Eluent Polarity: Experiment with different solvent mixtures to find the optimal polarity that provides a good retention factor (Rf) of around 0.2-0.3 for your product on the TLC plate. Common solvent systems for column chromatography of such compounds include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol.
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity during the column run. This will help to first elute the less polar impurities, followed by your product, and finally the more polar impurities.
-
Column Packing and Loading: Ensure your column is packed properly to avoid channels. Load your sample in a minimal amount of solvent to keep the initial band narrow.
***dot graph "Column_Chromatography_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
A [label="Crude Product with Close Impurities", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Optimize TLC with Different Solvent Systems\n(e.g., Hexanes/EtOAc, DCM/MeOH)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Add 0.5-1% Acetic Acid to Eluent to Reduce Tailing", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Pack Column and Load Sample in Minimal Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Run Column with Optimized Eluent (Isocratic or Gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Collect Fractions and Monitor by TLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Combine Pure Fractions and Evaporate Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Pure this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
A -> B -> C -> D -> E -> F -> G -> H; }
Caption: A systematic workflow for optimizing column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in the synthesis of this compound?
A1: The impurities will depend on the synthetic route. However, common side reactions in the synthesis of halogenated pyridines can lead to:
-
Unreacted Starting Materials: Incomplete reactions can leave starting materials in your crude product.
-
Isomeric Byproducts: Halogenation of pyridine rings can sometimes result in the formation of regioisomers.[4]
-
Over-halogenated Products: The reaction may proceed further than desired, leading to di- or poly-halogenated pyridines.[4]
-
Hydrolysis Products: If the synthesis starts from an ester or nitrile precursor, incomplete hydrolysis can leave these functional groups in the final product.
-
Products of Oxidative Degradation: Strong oxidizing agents used in some synthetic routes can lead to the degradation of the pyridine ring or other functional groups.
Q2: Which analytical techniques are best for assessing the purity of my final product?
A2: A combination of techniques is often ideal for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful quantitative method for determining the purity of the main compound and detecting non-volatile impurities. A reversed-phase C18 column is commonly used for such analyses.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of your compound and identifying any structurally related impurities. Quantitative NMR (qNMR) can also be used to determine absolute purity.
-
Mass Spectrometry (MS): MS, often coupled with liquid chromatography (LC-MS), is invaluable for identifying the molecular weights of the main product and any impurities, which aids in their identification.
Q3: Can I use activated charcoal to decolorize my product?
A3: Yes, activated charcoal is effective for removing colored impurities.[2] After dissolving your crude product in a hot recrystallization solvent, add a small amount of activated charcoal, and boil the solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal. It is crucial to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.
Q4: What is the expected melting point of pure this compound?
A4: The reported melting point for this compound is in the range of 191-196 °C.[6] A sharp melting point within this range is a good indicator of high purity. A broad melting range suggests the presence of impurities.
| Purification Technique | Best For Removing | Key Considerations |
| Acid-Base Extraction | Neutral and basic impurities | Highly effective for initial cleanup of acidic products. |
| Recrystallization | Small amounts of impurities with different solubility profiles | Solvent selection is crucial; slow cooling is important. |
| Column Chromatography | Closely related isomers and byproducts | Optimization of the eluent system is key; can be time-consuming. |
References
Technical Support Center: Preventing Homocoupling in Reactions with 6-Bromo-5-fluoronicotinic Acid
Welcome to the technical support center for chemists and researchers working with 6-Bromo-5-fluoronicotinic acid. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a common and often frustrating side reaction: homocoupling. As drug development professionals know, minimizing impurities and maximizing yield are critical. This resource offers expert insights and field-proven protocols to help you achieve clean, efficient, and reliable cross-coupling reactions.
Introduction: The Challenge of Homocoupling
This compound is a valuable building block in medicinal chemistry, but its use in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, is often plagued by the formation of homocoupled byproducts. This unwanted reaction, where two molecules of the starting material couple with each other, reduces the yield of the desired product and introduces purification challenges.[1][2] Understanding the underlying mechanisms is the first step toward effective prevention.
Homocoupling can arise from two primary pathways: the coupling of the aryl halide with itself (Ullmann-type) or the coupling of the organoboron reagent in Suzuki reactions.[1][3] Both pathways are often promoted by the presence of oxygen or arise from the palladium catalyst's redox chemistry.[1][3][4] Specifically, Pd(II) species, either from the precatalyst or from the oxidation of Pd(0) by residual oxygen, can react with the organoboron reagent to produce the homocoupled dimer and Pd(0).[1][4]
This guide will provide a structured approach to diagnosing and solving homocoupling issues, ensuring the integrity and success of your synthetic endeavors.
Troubleshooting Guide: Diagnosing and Solving Homocoupling
When faced with significant homocoupling, a systematic approach to troubleshooting is essential. The following table outlines common problems, their probable causes, and actionable solutions grounded in mechanistic principles.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| High levels of boronic acid homocoupling (Suzuki Reaction) | 1. Presence of dissolved oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2][3] 2. Use of a Pd(II) precatalyst: Pd(II) salts can directly react with the boronic acid before the catalytic cycle is fully established.[1] 3. Suboptimal ligand choice: The ligand may not sufficiently stabilize the Pd(0) species or promote reductive elimination over side reactions. | 1. Rigorous Degassing: Employ freeze-pump-thaw cycles (3-5 times) or subsurface sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to thoroughly remove dissolved oxygen.[2] 2. Pre-reduction of Catalyst/Use of Pd(0) Source: If using a Pd(II) precatalyst, consider pre-heating the catalyst, base, and solvent before adding the boronic acid to facilitate in-situ reduction to Pd(0).[3] Alternatively, use a Pd(0) source like Pd(PPh₃)₄. 3. Employ Bulky, Electron-Rich Ligands: Utilize ligands such as SPhos, XPhos, or N-heterocyclic carbenes (NHCs) which can stabilize the catalyst and sterically hinder the formation of intermediates leading to homocoupling.[1] |
| Significant formation of biaryl from this compound (Ullmann-type homocoupling) | 1. High reaction temperature: Elevated temperatures can promote the reductive coupling of aryl halides, a classic Ullmann reaction condition.[5][6] 2. Inappropriate catalyst system: Some palladium or copper catalysts may favor this pathway under certain conditions. 3. Base-promoted decomposition/side reactions. | 1. Optimize Temperature: Run the reaction at the lowest effective temperature. Higher temperatures can accelerate catalyst decomposition and side reactions.[1] 2. Screen Catalysts and Ligands: For Suzuki reactions, palladium catalysts are standard. For other couplings, if Ullmann-type coupling is a major issue, re-evaluate the catalyst system. For instance, in aminations, ensure the Buchwald-Hartwig conditions are optimized to favor C-N bond formation.[7] 3. Base Selection: Use a weaker base if possible, or a base known to minimize side reactions for the specific coupling type. |
| Low yield of desired cross-coupled product with recovery of starting materials and homocoupled byproducts | 1. Catalyst deactivation or inhibition: The pyridine nitrogen of the nicotinic acid can coordinate to the palladium center, inhibiting the catalytic cycle.[8] 2. Inefficient transmetalation or reductive elimination: The key steps of the cross-coupling cycle may be slow relative to the homocoupling pathway.[9] | 1. Increase Catalyst/Ligand Loading: A modest increase in the catalyst and/or ligand concentration may overcome inhibition. 2. Ligand and Solvent Screening: Experiment with different ligands and solvent systems to find conditions that favor the desired catalytic cycle. Bulky ligands can sometimes mitigate catalyst inhibition by the substrate.[9] |
Visualizing the Competing Pathways
To better understand the challenge, it's helpful to visualize the desired cross-coupling pathway versus the undesired homocoupling side reaction.
Caption: Competing pathways: desired cross-coupling vs. undesired homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of boronic acid homocoupling in Suzuki reactions?
A1: The two main drivers of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1][2] Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which then promotes the homocoupling of the boronic acid.[2] Similarly, a Pd(II) salt used as a precatalyst can directly react with the boronic acid, especially at the beginning of the reaction, to form the homocoupled product.[1]
Q2: How can I effectively remove dissolved oxygen from my reaction?
A2: Rigorous degassing is critical. The two most effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through the solvent for 15-30 minutes can displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid's surface, is more efficient.[2][4]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases, and then thawing. Repeating this cycle three to five times is highly effective.
Q3: Can the choice of base influence the extent of homocoupling?
A3: Yes, the base is a critical parameter. While its primary role is to activate the organoboron species for transmetalation, an inappropriate base can lead to side reactions.[9] For instance, very strong bases might promote the degradation of sensitive substrates or reagents. It is often beneficial to screen a few different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal balance between promoting the desired reaction and minimizing side product formation.
Q4: Are there any additives that can help suppress homocoupling?
A4: Yes, certain additives have been shown to be effective. For example, the addition of a mild reducing agent like potassium formate can help to minimize the concentration of free Pd(II) in the reaction mixture without significantly interfering with the catalytic cycle.[4] This can be particularly useful when using Pd(II) precatalysts.
Q5: When should I consider a different type of cross-coupling reaction if homocoupling persists?
A5: If extensive optimization of a Suzuki reaction still results in significant homocoupling, it may be worthwhile to consider alternative cross-coupling strategies that do not involve boronic acids, such as Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents).[10][11] These methods have different mechanisms and may not be as susceptible to the same homocoupling pathways.
Recommended Experimental Protocols
The following protocols are designed to provide a robust starting point for minimizing homocoupling when using this compound.
Protocol 1: Suzuki-Miyaura Coupling with Rigorous Oxygen Exclusion
This protocol emphasizes the critical importance of maintaining an inert atmosphere.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a suitable phosphine ligand (e.g., SPhos, 0.1 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes by alternating between vacuum and inert gas backfill (3 cycles).
-
Solvent Addition: Add a degassed solvent (e.g., a mixture of dioxane and water) via syringe.
-
Further Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for an additional 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.).
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress using TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for Suzuki coupling with minimized homocoupling.
Protocol 2: Sonogashira Coupling of this compound
For C-C bond formation with terminal alkynes, careful control of catalyst and conditions is key.
Step-by-Step Methodology:
-
Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Solvent and Reagents: Add a degassed solvent such as DMF or THF, followed by the terminal alkyne (1.5 equiv.) and a degassed base like triethylamine (Et₃N, 3.0 equiv.).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Conclusion
Homocoupling reactions are a persistent challenge in the synthesis of complex molecules using versatile building blocks like this compound. However, by understanding the mechanistic underpinnings of these side reactions and applying systematic troubleshooting, researchers can significantly improve reaction outcomes. The keys to success lie in the rigorous exclusion of oxygen, judicious selection of catalysts, ligands, and bases, and careful control of reaction parameters. This guide provides the foundational knowledge and practical protocols to empower scientists to overcome these synthetic hurdles and accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. nobelprize.org [nobelprize.org]
- 11. chem.libretexts.org [chem.libretexts.org]
troubleshooting poor reactivity of 6-Bromo-5-fluoronicotinic acid
Welcome to the technical support center for 6-Bromo-5-fluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging reagent. Here, we address common issues encountered during its use in various chemical transformations, providing in-depth, evidence-based solutions in a direct question-and-answer format.
Understanding the Reactivity of this compound
This compound is a substituted pyridine derivative, a class of compounds of great importance in medicinal chemistry. Its reactivity is governed by the electronic properties of the pyridine ring, which is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is further intensified by the presence of two electron-withdrawing halogen substituents (bromine and fluorine) and a carboxylic acid group. This unique electronic profile dictates its behavior in common synthetic transformations.
The pyridine nitrogen makes the ring susceptible to nucleophilic attack, while the electron-withdrawing groups enhance this effect.[1] The bromine atom at the 6-position serves as a versatile handle for cross-coupling reactions, while the fluorine atom at the 5-position can influence the molecule's conformational preferences and metabolic stability in a drug discovery context.[2]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific problems that researchers may encounter when working with this compound.
Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.)
Question 1: I am seeing low to no conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in Suzuki-Miyaura couplings involving this substrate is a common issue and can stem from several factors related to the substrate's inherent properties and the reaction conditions.
Causality:
-
Deactivation of the Pyridine Ring: The electron-deficient nature of the pyridine ring, exacerbated by the fluorine and carboxylic acid groups, can make the oxidative addition of the palladium(0) catalyst to the C-Br bond slower than in electron-rich systems.[3]
-
Carboxylic Acid Interference: The acidic proton of the carboxylic acid can react with the basic conditions typically required for Suzuki couplings, potentially leading to solubility issues or unwanted side reactions.
-
Catalyst Deactivation: Impurities in reagents or solvents, or exposure to oxygen, can deactivate the palladium catalyst.[4]
-
Boronic Acid/Ester Instability: Boronic acids can be prone to protodeboronation (loss of the boronic acid moiety) or formation of unreactive boroxine trimers under the reaction conditions.[5][6] While boronic esters offer greater stability, their hydrolysis to the active boronic acid species can sometimes be rate-limiting.[5][7]
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Detailed Protocols & Recommendations:
-
Protect the Carboxylic Acid: The most reliable first step is to protect the carboxylic acid, typically as a methyl or ethyl ester.[8] This prevents interference from the acidic proton and improves solubility in organic solvents.
-
Catalyst and Ligand Selection: For electron-deficient heteroaryl bromides, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps.
-
Initial Screening: Start with a robust catalyst system like Pd(dppf)Cl₂.
-
For Challenging Couplings: Consider using a combination of a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich ligand such as XPhos or SPhos.[4]
-
-
Choice of Base and Solvent:
-
A common and effective combination is an aqueous solution of a base like K₂CO₃ or K₃PO₄ in a solvent such as 1,4-dioxane or DMF.[9]
-
For sensitive substrates, Cs₂CO₃ can be a milder and more effective base.
-
-
Temperature and Reaction Time: These reactions often require elevated temperatures (80-110 °C). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Substrate | Methyl 6-bromo-5-fluoronicotinate | Prevents side reactions of the carboxylic acid. |
| Boronic Acid/Ester | Boronic Acid (1.2-1.5 equiv) or Pinacol Ester (1.2-1.5 equiv) | Use high-purity boronic acid/ester. Esters can be more stable.[10] |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) or Pd₂(dba)₃/XPhos (2-4 mol%) | Robust systems for heteroaryl couplings.[4] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv) | Effective and commonly used bases. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DMF/H₂O (4:1) | Good for dissolving both organic and inorganic reagents. |
| Temperature | 80-100 °C | Often necessary for activating the C-Br bond. |
Question 2: My Buchwald-Hartwig amination is giving me a complex mixture of byproducts. How can I improve the selectivity?
Answer:
Byproduct formation in Buchwald-Hartwig aminations of this substrate often arises from competing reactions.
Causality:
-
Side Reactions of the Carboxylic Acid: The carboxylic acid can react with the amine to form an ammonium salt, which is not nucleophilic.
-
Competing Nucleophilic Aromatic Substitution (SNAr): While the C-Br bond is the primary site for palladium-catalyzed coupling, the electron-deficient nature of the pyridine ring can make it susceptible to direct nucleophilic attack, potentially displacing the fluorine atom.[1]
-
Hydrodehalogenation: A common side reaction in palladium-catalyzed couplings is the replacement of the halogen with a hydrogen atom.
Troubleshooting and Optimization:
-
Esterification: As with Suzuki couplings, protecting the carboxylic acid as an ester is highly recommended.
-
Ligand Choice: The choice of ligand is critical for promoting the desired C-N bond formation over side reactions. Bidentate ligands like Xantphos are often effective in suppressing side reactions.[11]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or cesium carbonate (Cs₂CO₃) are common choices.
-
Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to minimize side reactions.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Substrate | Methyl 6-bromo-5-fluoronicotinate | Prevents acid-base side reactions. |
| Amine | 1.2-1.5 equivalents | |
| Catalyst System | Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%) | A robust system for C-N coupling.[12] |
| Base | Cs₂CO₃ (2 equiv) or NaHMDS (2 equiv) | Strong, non-nucleophilic bases. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, degassed solvents are crucial. |
| Temperature | 90-110 °C |
Amide Bond Formation
Question 3: I am struggling to form an amide bond with the carboxylic acid of this compound. Standard coupling reagents are not working well.
Answer:
Directly forming an amide from a carboxylic acid and an amine can be challenging because the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt.[13] Activation of the carboxylic acid is necessary.
Causality:
-
Salt Formation: The amine deprotonates the carboxylic acid.
-
Poor Nucleophilicity of the Amine: If the amine is electron-deficient, its nucleophilicity will be reduced.
-
Steric Hindrance: Steric bulk on either the carboxylic acid or the amine can slow down the reaction.
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting amide bond formation.
Detailed Protocols & Recommendations:
-
Use of Coupling Reagents: A variety of coupling reagents can be used to activate the carboxylic acid.[14][15]
-
Carbodiimides: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a common choice, often used with an additive like HOBt (hydroxybenzotriazole) or NHS (N-hydroxysuccinimide) to form a more reactive activated ester and suppress side reactions.[15][16]
-
Uronium/Aminium Salts: Reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective but also more expensive.
-
-
Conversion to Acyl Chloride: A more robust method is to first convert the carboxylic acid to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride can then be reacted with the amine, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.[17]
Protocol: Amide Coupling using EDC/HOBt
-
Activation: In an anhydrous, inert solvent (e.g., DMF or DCM), dissolve this compound (1.0 equiv), HOBt (1.2 equiv), and EDC (1.2 equiv). Stir at room temperature for 30-60 minutes.
-
Amine Addition: Add the amine (1.1 equiv) to the reaction mixture, along with a non-nucleophilic base such as DIPEA (diisopropylethylamine) (2.0 equiv).
-
Reaction: Stir at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Perform an aqueous work-up to remove water-soluble byproducts and purify the desired amide by column chromatography or recrystallization.
Nucleophilic Aromatic Substitution (SNAr)
Question 4: Can I displace the fluorine atom with a nucleophile? What conditions should I use?
Answer:
Yes, the fluorine atom can be displaced via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, enhanced by the bromine and the ring nitrogen, facilitates this transformation.[18] In SNAr reactions on halogenated pyridines, fluoride is often a better leaving group than bromide or chloride because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom.[18]
Key Considerations:
-
Nucleophile Strength: Strong nucleophiles are generally required (e.g., alkoxides, thiolates, secondary amines).
-
Reaction Conditions: The reaction may require heating to proceed at a reasonable rate.
-
Solvent: A polar aprotic solvent like DMSO, DMF, or NMP is typically used to solvate the nucleophile and facilitate the reaction.
General Protocol for SNAr:
-
In a dry reaction vessel, dissolve this compound (or its ester) in a polar aprotic solvent (e.g., DMSO).
-
Add the nucleophile (1.5-2.0 equiv) and a base if necessary (e.g., K₂CO₃ if the nucleophile is an alcohol or thiol).
-
Heat the reaction mixture (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract the product. Purify as needed.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 6-BroMo-5-fluoro-nicotinic acid Methyl ester CAS#: 1214336-88-5 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. hepatochem.com [hepatochem.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating Reactions of 6-Bromo-5-fluoronicotinic Acid
Welcome to the technical support center for 6-Bromo-5-fluoronicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic workflows. Here, we provide in-depth, field-proven insights into the critical impact of base and solvent selection on common transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). Our goal is to equip you with the knowledge to not only understand the "how" but also the "why" behind your experimental choices, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Section 1: Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, the unique electronic properties of this compound—an electron-deficient pyridine ring bearing a carboxylic acid—present specific challenges.
Frequently Asked Questions & Troubleshooting
Q1: My Suzuki-Miyaura coupling with this compound is giving low yields. What are the likely causes?
A1: Low yields in this specific coupling can often be traced back to several key factors:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.
-
Protodeboronation of the Boronic Acid/Ester: This is a common side reaction where the C-B bond is cleaved by water or other protic sources, especially under basic conditions, leading to the formation of an undesired arene byproduct. Electron-deficient heteroaryl boronic acids can be particularly susceptible to this.
-
Poor Solubility: The reactants, particularly the nicotinic acid derivative, may have poor solubility in common Suzuki coupling solvents, leading to a heterogeneous mixture and inefficient catalysis.
-
Inadequate Base Strength: The base is crucial for activating the boronic acid to form the boronate species, which is necessary for transmetalation. An inappropriate base may not be effective in this role.
Q2: I'm observing significant protodeboronation. How can I mitigate this side reaction?
A2: Protodeboronation is a frequent issue. To minimize it, consider the following strategies:
-
Switch to a Boronic Ester: Pinacol esters or MIDA esters are often more stable than their corresponding boronic acids and less prone to premature hydrolysis.
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, switching to a non-aqueous system can significantly reduce protodeboronation. Bases like potassium trimethylsilanolate (TMSOK) in anhydrous THF or dioxane can be effective.
-
Employ Potassium Trifluoroborate Salts: These salts (ArBF3K) are highly stable crystalline solids that slowly release the boronic acid in situ, which can help to keep its concentration low and minimize side reactions.
Q3: Which base and solvent combination is a good starting point for this substrate?
A3: For an electron-deficient substrate like this compound, a moderately strong inorganic base is often a good choice.
-
Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are reliable starting points. Stronger bases like cesium carbonate (Cs₂CO₃) can sometimes improve yields, particularly with challenging substrates.
-
Solvent: A mixture of an aprotic polar solvent and water, such as 1,4-dioxane/water or DMF/water (typically in a 4:1 to 10:1 ratio), is a standard choice. The water is necessary to solubilize the inorganic base. If protodeboronation is a major concern, consider anhydrous solvent systems.
Data Summary: Suzuki-Miyaura Reaction Conditions
The following table summarizes typical conditions for Suzuki-Miyaura couplings of related bromonicotinic acid derivatives. These provide a strong starting point for optimizing the reaction of this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3.0) | DMF | 80 | 24 | 85 | [1] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3.0) | DMF | 80 | 24 | 89 | [1] |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3.0) | DMF | 80 | 24 | 82 | [1] |
| 4 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 100 | 16 | 75 | Analogous to[1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the solution-phase coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, followed by the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80–100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and acidify to pH ~4-5 to precipitate the product. Filter the solid or extract with an organic solvent like ethyl acetate.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. When applied to this compound, careful selection of the base and solvent is paramount to avoid side reactions and achieve high yields.
Frequently Asked Questions & Troubleshooting
Q1: My Buchwald-Hartwig amination is failing or giving a complex mixture. What should I check first?
A1: Failure in this reaction often points to issues with the base, solvent, or catalyst system.
-
Base Incompatibility: Strong alkoxide bases (e.g., NaOtBu, KOtBu) are common, but they can be poorly soluble in less polar solvents, leading to reproducibility issues. The carboxylate group on your substrate can also be deprotonated, affecting solubility and reactivity.
-
Solvent Effects: Non-polar solvents like toluene often require strong, anionic bases to facilitate deprotonation of the amine-palladium complex.[2] In more polar solvents like DMF, the base may complex too strongly with the palladium, forming a stable resting state and inhibiting catalysis.[2]
-
Side Reactions: A common side reaction is hydrodehalogenation, where the bromine atom is replaced by hydrogen. This can be promoted by certain bases or by moisture in the reaction.
Q2: Can I use an organic base for this reaction? What are the advantages?
A2: Yes, soluble organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be an excellent alternative to inorganic bases. The primary advantage is the creation of a homogeneous reaction mixture, which can improve reproducibility and is more amenable to flow chemistry setups.[2] However, the effect of an organic base can be complex; depending on its binding properties, it can either accelerate or inhibit the reaction.[2] Kinetic studies may be necessary for full optimization.
Q3: My amine is volatile. How does this affect my reaction setup?
A3: When working with volatile amines, it is crucial to use a sealed reaction vessel to prevent the loss of the nucleophile. A practical approach for amines with low boiling points involves using a palladium(II) acetate catalyst with a bidentate phosphine ligand like dppp and sodium tert-butoxide as the base in toluene at a moderate temperature (e.g., 80 °C).[3]
Data Summary: Buchwald-Hartwig Amination Conditions
This table provides representative conditions for the amination of bromopyridines, which can be adapted for this compound.
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 110 | 95 | |
| 2 | Aniline | Pd₂(dba)₃ / XantPhos | t-BuONa | Toluene | 110 | 85 | |
| 3 | Benzylamine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 90 | Analogous to |
| 4 | Pyrrolidine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 98 | [3] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%) or a combination of Pd source (e.g., Pd₂(dba)₃) and ligand (e.g., XantPhos)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5–2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Sealed reaction tube or Schlenk flask
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the this compound, amine (if solid), base, and catalyst/ligand to a dry reaction tube.
-
Solvent and Amine Addition: Add the degassed solvent, followed by the amine (if liquid), via syringe.
-
Sealing and Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block at the desired temperature (typically 80–110 °C).
-
Monitoring and Workup: After the reaction is complete (monitored by LC-MS), cool to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Purification: The product can be purified by acid-base extraction or column chromatography.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring in this compound makes it a candidate for SNAr reactions. The regioselectivity and rate of these reactions are highly dependent on the choice of nucleophile and solvent.
Frequently Asked Questions & Troubleshooting
Q1: Which position on the ring is more susceptible to nucleophilic attack, C6 (bromo) or C5 (fluoro)?
A1: In SNAr reactions of halopyridines, the position most activated by the ring nitrogen is typically the most reactive. The fluorine at C5 is ortho to the carboxylic acid group and meta to the nitrogen, while the bromine at C6 is para to the carboxylic acid and ortho to the nitrogen. The ortho and para positions relative to the electron-withdrawing nitrogen are generally more activated. Therefore, the C6 position is expected to be more reactive towards nucleophilic attack. However, the leaving group ability (in SNAr, typically F > Cl > Br > I) also plays a role. In this case, the electronic activation at C6 likely outweighs the better leaving group potential of fluoride, making substitution at the C6-bromo position more probable.
Q2: My SNAr reaction is sluggish. How can I increase the reaction rate?
A2: Sluggish SNAr reactions can often be accelerated by optimizing the solvent and temperature.
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are the gold standard for SNAr. They are effective at solvating the cation of the nucleophile salt, leaving a more "naked" and highly reactive anionic nucleophile.
-
Temperature: Many SNAr reactions require heating to overcome the activation energy barrier. If the reaction is slow at room temperature, gradually increasing the temperature is recommended.
-
Use of a Base: If your nucleophile is neutral (e.g., an alcohol or amine), the addition of a non-nucleophilic base (like K₂CO₃ or Et₃N) is necessary to deprotonate it in situ, generating the more reactive anionic nucleophile.
Q3: I'm using an alcohol as a solvent and seeing low conversion. Why is this happening?
A3: Protic solvents, such as alcohols or water, can be detrimental to SNAr reactions. They can form hydrogen bonds with the nucleophile, creating a solvent shell that reduces its nucleophilicity and slows down the reaction. Furthermore, protic solvents can also hydrogen bond with the fluorine atom, potentially decreasing its ability to act as a leaving group if substitution at C5 were to occur. It is highly recommended to switch to a polar aprotic solvent.
Data Summary: SNAr Reaction Conditions
The following table provides examples of SNAr on related halopyridine systems.
| Entry | Nucleophile | Base (if any) | Solvent | Temp (°C) | Product | Reference |
| 1 | Tetramethylammonium fluoride | N/A | DMF | 40-50 | 6-Fluoronicotinic acid ester | |
| 2 | Sodium Methoxide | N/A | DMSO | 80 | 6-Methoxy-5-fluoronicotinic acid | Hypothetical |
| 3 | Pyrrolidine | K₂CO₃ | DMF | 100 | 6-(Pyrrolidin-1-yl)-5-fluoronicotinic acid | Hypothetical |
| 4 | Phenol | K₂CO₃ | NMP | 120 | 6-Phenoxy-5-fluoronicotinic acid | Hypothetical |
Note: Entries 2-4 are hypothetical examples based on established principles of SNAr on similar substrates.
Experimental Protocol: General Procedure for SNAr
Materials:
-
This compound or its ester (1.0 equiv)
-
Nucleophile (1.1–2.0 equiv)
-
Base (if required, e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Sealed reaction vial
Procedure:
-
Reaction Setup: Add the this compound derivative, the nucleophile (if solid), and the base to a dry reaction vial.
-
Solvent Addition: Add the anhydrous polar aprotic solvent, followed by the liquid nucleophile.
-
Reaction: Seal the vial and heat to the desired temperature (e.g., 80–120 °C) with stirring.
-
Monitoring: Follow the reaction's progress by LC-MS.
-
Workup: Cool the reaction mixture, pour it into water, and either filter the resulting precipitate or extract with an appropriate organic solvent.
-
Purification: Purify the crude product by chromatography or recrystallization.
Visualization: Logic of Solvent Choice in SNAr
Caption: Decision logic for solvent selection in SNAr reactions.
References
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine - Google Patents [patents.google.com]
- 3. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Impurity Identification in 6-Bromo-5-fluoronicotinic Acid Synthesis by HPLC-MS
Welcome to the technical support center for the analysis of 6-Bromo-5-fluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities during its synthesis using HPLC-MS. Here, we combine foundational scientific principles with practical, field-tested advice to help you troubleshoot and resolve common analytical challenges.
Understanding the Synthesis and Potential Impurities
A robust impurity analysis begins with a thorough understanding of the synthetic pathway. While various routes to this compound exist, a common strategy involves the selective functionalization of a di-substituted pyridine ring. A plausible synthetic route, based on modern organometallic chemistry, is outlined below.[1][2]
Visualizing the Synthesis Pathway
Caption: Plausible synthetic route for this compound.
This multi-step synthesis presents several opportunities for impurity formation. Understanding these potential side reactions is critical for targeted analysis.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the HPLC-MS analysis of this compound.
Q1: What are the primary impurities I should be looking for?
A1: Impurities can be broadly categorized as starting material-related, intermediates, by-products, and degradation products. Based on the synthetic pathway, here are the most probable impurities:
| Impurity Name | Origin | Molecular Formula | Exact Mass (monoisotopic) | Expected m/z [M+H]⁺ | Expected m/z [M-H]⁻ |
| 2,5-Dibromopyridine | Starting Material | C₅H₃Br₂N | 234.8686 | 235.8764 | N/A |
| 5-Bromo-2-chloropyridine | Isomeric Starting Material | C₅H₃BrClN | 190.9192 | 191.9270 | N/A |
| Methyl 6-bromo-5-chloronicotinate | Intermediate | C₇H₅BrClNO₂ | 248.9247 | 249.9325 | N/A |
| 6-Bromo-5-chloronicotinic acid | Incomplete Fluorination | C₆H₃BrClNO₂ | 234.9090 | 235.9168 | 233.9012 |
| 6-Hydroxy-5-fluoronicotinic acid | Hydrolysis By-product | C₆H₄FNO₃ | 157.0175 | 158.0253 | 156.0097 |
| 5-Fluoronicotinic acid | Debromination Product | C₆H₄FNO₂ | 141.0226 | 142.0304 | 140.0148 |
Q2: What is the expected mass and fragmentation pattern for the parent compound, this compound?
A2: The parent compound has a molecular formula of C₆H₃BrFNO₂ and a monoisotopic mass of 218.9304.[3][4] In positive ion mode ESI-MS, you will primarily observe the protonated molecule [M+H]⁺ at m/z 219.9382. In negative ion mode, you will see the deprotonated molecule [M-H]⁻ at m/z 217.9226.
Key fragmentation patterns arise from the loss of small molecules:[5][6][7]
-
Loss of H₂O (from the carboxylic acid group): [M+H-H₂O]⁺ at m/z 201.9277
-
Loss of CO₂ (decarboxylation): [M+H-CO₂]⁺ at m/z 175.9431
-
Loss of both H₂O and CO: [M+H-H₂O-CO]⁺ at m/z 173.9326
Q3: My peak shape for this compound is poor (tailing or fronting). What could be the cause?
A3: Poor peak shape is often related to secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: Free silanol groups on the silica backbone of C18 columns can interact with the basic nitrogen of the pyridine ring, causing peak tailing.[8] To mitigate this, consider using a column with end-capping or a newer generation "hybrid" silica column.[9]
-
Mobile Phase pH: The pH of your mobile phase is critical. This compound is an acidic compound. If the mobile phase pH is too close to the pKa of the analyte, you may see peak splitting or tailing. A good starting point is to use a mobile phase with a pH at least 2 units away from the analyte's pKa.[8]
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase (e.g., pure acetonitrile in a 95% water mobile phase), it can cause peak distortion.[10] Try to dissolve your sample in the initial mobile phase composition.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during analysis.
Workflow for Troubleshooting Unexpected Peaks
Caption: A logical workflow for identifying unknown peaks.
Problem 1: I see a pair of peaks with m/z values that are 2 Da apart and have roughly equal intensity.
-
Plausible Cause: This is a classic isotopic signature for a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). Your main compound will exhibit this pattern. If you see this for an impurity, it is likely a bromine-containing by-product.
Problem 2: I'm not getting good separation between my main peak and a key impurity.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Small changes in pH can significantly alter the retention of ionizable compounds like your target and its acidic/basic impurities.[11]
-
Modify Gradient Slope: A shallower gradient will increase the run time but can provide better resolution for closely eluting peaks.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of your separation.[11]
-
Try a Different Column: If mobile phase optimization is insufficient, a column with a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase) can offer a different selectivity and resolve the co-eluting peaks.[12][13]
-
Problem 3: My MS signal is weak or unstable.
-
Troubleshooting Steps:
-
Check Mobile Phase Additives: Ensure you are using MS-compatible buffers (e.g., formic acid, acetic acid, ammonium formate) at low concentrations (typically 0.1%). Non-volatile buffers like phosphate will suppress the MS signal and contaminate the source.
-
Optimize MS Source Parameters: The gas flow, temperature, and voltages in the ESI source should be optimized for your specific analyte and flow rate to ensure efficient ionization.
-
Clean the MS Source: Over time, the MS source can become contaminated, leading to poor sensitivity. Follow the manufacturer's instructions for cleaning the ion source.
-
Experimental Protocols
Here is a starting point for your HPLC-MS method development.
Step-by-Step HPLC-MS Method
-
Sample Preparation:
-
Accurately weigh and dissolve your sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove particulates and prevent column clogging.
-
-
HPLC Conditions:
-
Column: A C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point for impurity profiling.[13]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
MS Conditions:
-
Ionization Mode: ESI Positive and Negative (run separately or with fast polarity switching)
-
Scan Range: m/z 100-500
-
Source Parameters (Example):
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
-
This method provides a robust starting point. Optimization will be necessary to achieve the best separation for your specific impurity profile.[14]
References
- 1. Page loading... [guidechem.com]
- 2. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 3. aobchem.com [aobchem.com]
- 4. PubChemLite - this compound (C6H3BrFNO2) [pubchemlite.lcsb.uni.lu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. mastelf.com [mastelf.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Coupling Reactions of 6-Bromo-5-fluoronicotinic Acid
Welcome to the technical support center for optimizing coupling reactions involving 6-bromo-5-fluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for this versatile but sometimes challenging substrate. The inherent electronic properties of this molecule, namely the electron-withdrawing nature of the carboxylic acid, the pyridine nitrogen, and the fluorine atom, alongside the presence of a bromine atom, present a unique set of considerations for successful cross-coupling.
This resource will delve into the nuances of Suzuki-Miyaura and Buchwald-Hartwig couplings, offering solutions to common problems to help you achieve higher yields and cleaner reaction profiles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the most likely causes?
A1: Low yields in this specific Suzuki coupling can often be traced back to a few key factors:
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen and the carboxylate group can coordinate to the palladium center, leading to catalyst inhibition.[1]
-
Inefficient Oxidative Addition: The electron-deficient nature of the pyridine ring can make the oxidative addition of the palladium catalyst to the C-Br bond challenging.[2]
-
Boronic Acid Instability: Boronic acids, particularly heteroaryl boronic acids, are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen.[3][4] This is a common side reaction that consumes your coupling partner.[4]
-
Inadequate Base: The choice and quality of the base are critical. An inappropriate base may not be strong enough to facilitate the transmetalation step effectively or could contribute to side reactions.
Q2: I'm observing a significant amount of the debrominated byproduct, 5-fluoronicotinic acid. How can I prevent this?
A2: The formation of a dehalogenated byproduct is a well-documented issue in palladium-catalyzed cross-coupling reactions.[3][5][6] This occurs when the palladium-aryl intermediate, formed after oxidative addition, reacts with a hydride source in the reaction mixture instead of the intended coupling partner.[6]
To minimize debromination:
-
Choice of Solvent and Base: Avoid protic solvents or bases that can act as hydride donors. Consider using anhydrous, non-protic solvents and bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can often accelerate the desired reductive elimination pathway over the competing dehalogenation.[5]
-
Reaction Temperature: Carefully controlling the reaction temperature can sometimes favor the cross-coupling reaction.[5]
Q3: Homocoupling of my boronic acid is a major byproduct. What are the best strategies to avoid this?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[3][7] To mitigate this:
-
Rigorous Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[6]
-
Use of a Pd(0) Source: Utilizing a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling, as the in situ reduction of a Pd(II) precatalyst can occasionally initiate this side reaction.[1]
-
Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid can maintain a low concentration, disfavoring the homocoupling pathway.
Q4: I am attempting a Buchwald-Hartwig amination and facing challenges. What are the key parameters to optimize?
A4: For a successful Buchwald-Hartwig amination with this compound, consider the following:
-
Ligand Choice: The selection of the phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands such as XantPhos or XPhos are often effective.[8][9]
-
Base Selection: Strong, non-nucleophilic bases are typically required. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are common choices.[8]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or DMF are generally used.[8][10] The solubility of all components at the reaction temperature is crucial.[7]
-
Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C.[8][10]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during coupling reactions with this compound.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps & Rationale |
| Inactive Catalyst | Verify Catalyst Activity: Use a fresh batch of palladium precursor and ligand. Ensure all reagents and solvents are anhydrous and reactions are set up under a strict inert atmosphere (argon or nitrogen) as palladium catalysts are sensitive to oxygen.[1] |
| Poor Solubility | Optimize Solvent System: Ensure all reactants are fully dissolved at the reaction temperature. Consider using solvent mixtures like dioxane/water or toluene/water for Suzuki couplings.[7] For Buchwald-Hartwig reactions, DMF can be a good choice for less soluble amines.[11] |
| Inefficient Oxidative Addition | Ligand Screening: Switch to a more electron-rich and sterically hindered ligand, such as SPhos or XPhos, to promote the oxidative addition step.[2][7] |
| Catalyst Poisoning | Protecting Group Strategy: The carboxylic acid can be temporarily protected as an ester (e.g., methyl or ethyl ester) to prevent coordination with the palladium catalyst.[7] The ester can be hydrolyzed post-coupling. |
Issue 2: Significant Formation of Side Products
| Side Product | Mitigation Strategies |
| Debrominated Starting Material | Re-evaluate Base and Solvent: Switch to a non-protic, anhydrous solvent and a milder base like K₃PO₄ or Cs₂CO₃.[1] Ligand Optimization: Use bulky, electron-rich ligands to accelerate the desired cross-coupling pathway.[5] |
| Boronic Acid Homocoupling | Ensure Anaerobic Conditions: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.[7] |
| Protodeboronation | Use High-Purity Boronic Acid: Employ fresh, high-quality boronic acid. Alternatively, consider using more stable boronate esters, such as pinacol esters.[6] |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv, finely powdered and dried)
-
Dioxane/H₂O (e.g., 4:1 v/v, degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and SPhos in a small amount of the degassed dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture to the Schlenk flask, followed by the catalyst premix via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol is a general procedure for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XantPhos (4 mol%)
-
Cs₂CO₃ (2.0 equiv, finely powdered and dried)
-
Toluene (anhydrous and degassed)
Procedure:
-
To a dry Schlenk tube, add this compound, Cs₂CO₃, Pd₂(dba)₃, and XantPhos.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed toluene, followed by the amine.
-
Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Process
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low-yield coupling reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[3][12]
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Scientist's Guide to HPLC-MS Analysis of 6-Bromo-5-fluoronicotinic Acid Reaction Mixtures: A Comparative Approach
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the characterization of 6-Bromo-5-fluoronicotinic acid reaction mixtures. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices. We will detail a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method and objectively compare its performance against viable alternatives, supported by established scientific principles and data.
Introduction: The Analytical Challenge of a Halogenated Intermediate
This compound is a key heterocyclic building block in medicinal chemistry, often utilized in the synthesis of active pharmaceutical ingredients (APIs).[1] The purity of this intermediate is paramount, as any process-related impurities or degradation products can carry through to the final API, potentially affecting its safety, efficacy, and stability.[2][3]
A typical reaction mixture for the synthesis of this compound may contain the target compound, unreacted starting materials, isomers, and byproducts from side reactions (e.g., dehalogenation, hydrolysis). Therefore, an effective analytical method must not only quantify the main component but also separate, detect, and ideally identify these related substances. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an indispensable technique for this purpose, offering a powerful combination of separation and identification capabilities.[4]
The Primary Workhorse: Reversed-Phase HPLC-MS
For analyzing moderately polar small molecules like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice due to its versatility and the wide selection of available stationary phases.[5] Coupling it with a mass spectrometer provides the specificity needed to handle the complexity of a raw reaction mixture.
Causality-Driven Method Development
The development of a robust HPLC method is a systematic process aimed at achieving reliable and reproducible results.[6][7] Our proposed method is built on a foundation of understanding the analyte's physicochemical properties and selecting chromatographic conditions that ensure optimal separation and detection.
Experimental Protocol: Optimized HPLC-MS Method
-
HPLC System: An Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent system equipped with a binary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer (e.g., Agilent 6120, Waters SQ Detector 2) with an electrospray ionization (ESI) source.
-
Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm).
-
Rationale: A C18 stationary phase provides excellent hydrophobic retention for the pyridine ring, while the end-capping minimizes peak tailing for the acidic carboxyl group. A 5 µm particle size offers a good balance between efficiency and backpressure for standard HPLC systems.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Rationale: Acetonitrile is chosen for its low viscosity and UV cutoff. Formic acid serves a dual purpose: it acidifies the mobile phase to suppress the ionization of the carboxylic acid (leading to better peak shape) and provides a source of protons to facilitate ionization in the ESI source (positive mode).[8]
-
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 15.0 5 95 18.0 5 95 18.1 95 5 | 22.0 | 95 | 5 |
-
Rationale: A gradient is essential for analyzing reaction mixtures, which may contain impurities with a wide range of polarities.[7] This program ensures that highly polar impurities elute early while more non-polar byproducts are effectively washed from the column.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Rationale: Elevating the temperature slightly above ambient reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency and reproducibility.
-
-
Injection Volume: 5 µL
-
UV Detection: 265 nm
-
MS Parameters (ESI Source):
-
Ionization Mode: Positive and Negative switching
-
Rationale: The carboxylic acid group is readily deprotonated in negative mode ([M-H]⁻), while the pyridine nitrogen can be protonated in positive mode ([M+H]⁺). Scanning in both modes maximizes the chances of detecting a wide array of potential impurities.
-
-
Capillary Voltage: 3.5 kV
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 350 °C
-
Scan Range: m/z 100-500
-
The Power of Mass Spectrometry in Identification
The key advantage of MS detection is its ability to provide structural information. For this compound (Molecular Weight: 220.01 g/mol ), the mass spectrum will exhibit a highly characteristic isotopic pattern due to the presence of a bromine atom.
Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9][10] This results in two molecular ion peaks in the mass spectrum separated by 2 m/z units and having almost equal intensity (an M+ and M+2 peak).[11] This signature is a powerful diagnostic tool for confirming the presence of bromine in the parent molecule and any bromine-containing impurities.
HPLC-MS Analysis Workflow
Caption: Workflow for HPLC-MS analysis of reaction mixtures.
Comparative Analysis of Analytical Techniques
While HPLC-MS is a powerful tool, it is essential to understand its performance relative to other available technologies. The choice of technique often depends on the specific analytical goal, available resources, and the stage of drug development.[12][13]
| Technique | Primary Use | Sensitivity | Identification Power | Speed | Relative Cost | Key Limitations |
| HPLC-UV/DAD | Routine purity checks, quantification of knowns | Moderate | Low (Retention time matching only) | Moderate | Low | Cannot identify unknown impurities; co-elution can lead to inaccurate quantification. |
| HPLC-MS (Single Quad) | Recommended Method: Purity, impurity identification | High | High (Molecular weight, isotopic patterns) | Moderate | Medium | Limited structural elucidation for isomers without fragmentation (MS/MS). |
| UHPLC-MS | High-throughput screening, complex mixtures | Very High | High | Very Fast | High | Requires specialized high-pressure equipment; method transfer from HPLC can be complex. |
| GC-MS | Analysis of volatile or thermally stable compounds | High | High (Library matching) | Fast | Medium | Not suitable for non-volatile, polar compounds like nicotinic acids without derivatization.[14] |
| Capillary Electrophoresis (CE) | Analysis of polar/charged compounds | Moderate | Low (Migration time only) | Fast | Medium | Generally less robust and lower capacity than HPLC for complex mixtures.[15] |
| NMR Spectroscopy | Definitive structure elucidation of isolated impurities | Low | Very High (Absolute structure) | Slow | Very High | Not a separation technique; requires pure, isolated compounds and is not suitable for mixture screening. |
Profiling Potential Impurities
A robust analytical method is one that can separate the main peak from expected impurities.[16] Based on common synthetic routes for halogenated nicotinic acids, the HPLC-MS method should be validated for its ability to resolve the following potential species.
Potential Impurities in this compound Synthesis
Caption: Logical map of potential process-related impurities.
Method Validation: A System of Self-Validation
To ensure trustworthiness, any analytical method must be validated according to established guidelines, such as those from the ICH.[16][17] The validation process demonstrates that the method is suitable for its intended purpose.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by achieving baseline separation of all key peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a correlation coefficient (r²) ≥ 0.99.
-
Accuracy: The closeness of test results to the true value. This is often assessed by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. This is crucial for controlling trace-level impurities.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, column temperature, mobile phase composition).[6]
Conclusion and Recommendations
For the comprehensive analysis of this compound reaction mixtures, a well-developed and validated HPLC-MS method is the superior choice . It provides the necessary separating power of liquid chromatography and the definitive identification capabilities of mass spectrometry, particularly leveraging the unique isotopic signature of bromine.
While simpler techniques like HPLC-UV are suitable for routine quality control of known compounds, they lack the power to identify unknown impurities—a critical requirement in process development and safety assessment. More advanced techniques like UHPLC-MS offer speed enhancements but operate on the same fundamental principles. The presented HPLC-MS protocol serves as a robust, field-proven starting point for any laboratory tasked with ensuring the quality and purity of this vital pharmaceutical intermediate.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. veeprho.com [veeprho.com]
- 5. hovione.com [hovione.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 小分子分析与质控 [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Chromatographic and capillary electrophoretic methods for the analysis of nicotinic acid and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹H and ¹⁹F NMR Characterization of 6-Bromo-5-fluoronicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Nicotinic Acids
6-Bromo-5-fluoronicotinic acid is a key building block in medicinal chemistry and materials science. The presence of both a bromine and a fluorine atom on the pyridine ring offers multiple points for synthetic modification, making it a versatile scaffold for the development of novel pharmaceuticals and functional materials. The fluorine atom, in particular, can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.
Accurate structural characterization is paramount in the synthesis and application of these derivatives. ¹H and ¹⁹F NMR spectroscopy are indispensable tools for this purpose, providing detailed information about the electronic environment and connectivity of atoms within the molecule. This guide will delve into the expected ¹H and ¹⁹F NMR spectral features of this compound and two of its key derivatives, offering a comparative analysis supported by predicted data based on established spectroscopic principles.
The Power of ¹⁹F NMR in Characterizing Fluorinated Molecules
While ¹H NMR is a cornerstone of organic chemistry, ¹⁹F NMR offers several distinct advantages for analyzing fluorinated compounds. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, resulting in high sensitivity.[1] Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H, leading to better signal dispersion and often simplifying the interpretation of complex spectra.[2] The coupling between ¹⁹F and ¹H nuclei provides valuable through-bond and through-space connectivity information, aiding in unambiguous structural assignments.
Predicted ¹H and ¹⁹F NMR Data for this compound and Its Derivatives
The following tables present the predicted ¹H and ¹⁹F NMR spectral data for this compound, methyl 6-bromo-5-fluoronicotinate, and 6-bromo-5-fluoronicotinamide. These predictions are based on the known chemical shifts of nicotinic acid and 3-fluoropyridine, with adjustments made for the anticipated electronic effects of the bromo, fluoro, and carboxyl-derived substituents.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Compound | H-2 (δ, ppm) | Multiplicity | J (Hz) | H-4 (δ, ppm) | Multiplicity | J (Hz) | Other Protons (δ, ppm) | Multiplicity | J (Hz) |
| This compound | ~8.90 | d | ³JHF ≈ 3.0 | ~8.45 | d | ⁴JHH ≈ 2.0 | ~13.5 (COOH) | br s | - |
| Methyl 6-bromo-5-fluoronicotinate | ~8.85 | d | ³JHF ≈ 3.0 | ~8.40 | d | ⁴JHH ≈ 2.0 | ~3.90 (OCH₃) | s | - |
| 6-Bromo-5-fluoronicotinamide | ~8.75 | d | ³JHF ≈ 3.0 | ~8.30 | d | ⁴JHH ≈ 2.0 | ~8.10, 7.80 (NH₂) | br s | - |
Table 2: Predicted ¹⁹F NMR Data (in DMSO-d₆, referenced to CFCl₃)
| Compound | ¹⁹F (δ, ppm) | Multiplicity | J (Hz) |
| This compound | ~ -125 | dd | ³JFH ≈ 3.0, ⁴JFH ≈ 1.5 |
| Methyl 6-bromo-5-fluoronicotinate | ~ -124 | dd | ³JFH ≈ 3.0, ⁴JFH ≈ 1.5 |
| 6-Bromo-5-fluoronicotinamide | ~ -126 | dd | ³JFH ≈ 3.0, ⁴JFH ≈ 1.5 |
Analysis and Interpretation of the Predicted NMR Data
¹H NMR Spectra
The aromatic region of the ¹H NMR spectra for these compounds is expected to show two distinct signals corresponding to the protons at the C-2 and C-4 positions of the pyridine ring.
-
H-2 Signal: This proton is situated ortho to the nitrogen atom and meta to the C-3 substituent. It is expected to appear at the most downfield position due to the deshielding effect of the electronegative nitrogen. A key feature of this signal is its multiplicity; it will appear as a doublet due to coupling with the fluorine atom three bonds away (³JHF).
-
H-4 Signal: This proton is para to the nitrogen and ortho to the C-3 substituent. It is also expected to be a doublet, but due to a smaller four-bond coupling to the fluorine atom (⁴JHF).
-
Influence of the C-3 Substituent: The electronic nature of the group at the C-3 position (carboxylic acid, ester, or amide) subtly influences the chemical shifts of the ring protons. The electron-withdrawing nature of these groups will generally deshield the adjacent protons. The amide group, with its resonance donation, may cause a slight upfield shift compared to the acid and ester.
-
Other Protons: The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift. The methyl protons of the ester will be a sharp singlet, while the amide protons will present as two broad singlets due to restricted rotation around the C-N bond.
¹⁹F NMR Spectra
The ¹⁹F NMR spectra are predicted to be relatively simple, with a single resonance for the fluorine atom at the C-5 position.
-
Chemical Shift: The chemical shift of the fluorine atom is influenced by the substituents on the ring. The bromine at C-6 and the varying group at C-3 will cause slight variations in the fluorine's electronic environment.
-
Multiplicity: The fluorine signal is expected to be a doublet of doublets due to coupling to both H-2 (³JHF) and H-4 (⁴JHF). The magnitude of these coupling constants provides crucial information for confirming the assignment of the proton signals.
Experimental Protocol for NMR Sample Preparation and Data Acquisition
To obtain high-quality ¹H and ¹⁹F NMR spectra of this compound derivatives, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for these compounds due to their potential for hydrogen bonding and varying solubility.
-
Gently sonicate the sample to ensure complete dissolution.
-
-
¹H NMR Data Acquisition:
-
Use a standard 1D proton pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Ensure proper shimming of the magnetic field to obtain sharp, well-resolved peaks.
-
-
¹⁹F NMR Data Acquisition:
-
Use a standard 1D fluorine pulse sequence.
-
Proton decoupling is recommended to simplify the spectra and improve signal-to-noise. However, acquiring a proton-coupled spectrum is necessary to observe the H-F coupling constants.
-
Set the spectral width to an appropriate range for fluoroaromatic compounds (e.g., -100 to -150 ppm).
-
Use an external reference standard (e.g., CFCl₃) or an internal standard if desired.
-
Visualizing the Molecular Structure and Key NMR Interactions
The following diagrams, generated using Graphviz, illustrate the molecular structures and the key through-bond coupling interactions that give rise to the observed multiplicities in the NMR spectra.
Figure 1. Structure of this compound with key H-F couplings.
Figure 2. Structure of Methyl 6-bromo-5-fluoronicotinate with key H-F couplings.
Figure 3. Structure of 6-Bromo-5-fluoronicotinamide with key H-F couplings.
Conclusion
This guide provides a comprehensive framework for understanding and predicting the ¹H and ¹⁹F NMR spectra of this compound and its ester and amide derivatives. By analyzing the expected chemical shifts, multiplicities, and coupling constants, researchers can gain a deeper understanding of the structure-spectra correlations in these important fluorinated heterocyclic compounds. The detailed experimental protocol and visual representations of molecular structures and NMR interactions further equip scientists with the practical knowledge needed for the accurate characterization of these and related molecules in their research and development endeavors.
References
Comparative Reactivity of 6-Bromo-5-fluoronicotinic Acid vs. 5-Bromo-6-fluoronicotinic Acid: A Technical Guide for Synthetic Chemists
Introduction
In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds are indispensable building blocks. Their utility lies in the precise modulation of electronic properties and the provision of synthetic handles for diversification. This guide offers an in-depth, objective comparison of the reactivity of two constitutional isomers: 6-Bromo-5-fluoronicotinic acid and 5-Bromo-6-fluoronicotinic acid. A nuanced understanding of their differential reactivity is critical for researchers aiming to design efficient and selective synthetic strategies.
This analysis will dissect the electronic and steric factors that govern the chemical behavior of these isomers, with a particular focus on two of the most powerful transformations in a synthetic chemist's toolkit: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The discussion is grounded in established mechanistic principles and supported by experimental data to provide actionable insights for laboratory practice.
At a Glance: Structural and Electronic Differences
The distinct reactivity of these isomers is a direct consequence of the placement of the bromine and fluorine atoms relative to the carboxylic acid and the electron-withdrawing pyridine nitrogen.
| Compound | Structure | Key Positional Relationships |
| This compound | [Image of this compound structure] | The fluorine atom is meta to the carboxylic acid and ortho to the bromine. |
| 5-Bromo-6-fluoronicotinic acid | [Image of 5-Bromo-6-fluoronicotinic acid structure] | The fluorine atom is para to the carboxylic acid and ortho to the bromine. |
Both bromine and fluorine are highly electronegative, exerting a strong inductive electron-withdrawing effect that renders the pyridine ring electrophilic.[1] However, the specific positioning of these halogens creates unique electronic landscapes across the aromatic ring. The addition of fluorine atoms to an aromatic ring can introduce new π-bonding and antibonding orbitals that can further stabilize the ring.[2][3]
Figure 1. Logical relationship between the isomeric structures and their resulting reactivity in key chemical transformations.
Deep Dive: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, amplified by the halogen substituents, predisposes both isomers to SNAr reactions.[4][5] The rate and regioselectivity of these reactions are determined by the stability of the transient Meisenheimer complex, a negatively charged intermediate.[5][6] The ability of the pyridine nitrogen to stabilize this intermediate through resonance is a key factor.
Analysis of this compound:
-
Attack at the 6-position (displacing bromide): Nucleophilic attack at this position generates a Meisenheimer intermediate where the negative charge can be delocalized onto the electronegative ring nitrogen, affording significant stabilization.
-
Attack at the 5-position (displacing fluoride): The resulting intermediate lacks this crucial resonance stabilization by the nitrogen atom.
Therefore, SNAr is strongly favored at the 6-position, leading to the displacement of the bromide ion.
Analysis of 5-Bromo-6-fluoronicotinic acid:
-
Attack at the 6-position (displacing fluoride): As with the other isomer, attack at the 6-position allows for resonance stabilization of the Meisenheimer intermediate by the pyridine nitrogen. In SNAr reactions on activated aromatic systems, fluoride is often a superior leaving group compared to other halogens.[7]
-
Attack at the 5-position (displacing bromide): This pathway does not benefit from resonance stabilization involving the ring nitrogen.
Consequently, nucleophilic attack preferentially occurs at the 6-position, with the displacement of the fluoride ion.
Comparative Reactivity:
While both isomers undergo SNAr at the 6-position, 5-Bromo-6-fluoronicotinic acid is anticipated to be more reactive towards nucleophiles. This is attributed to two primary factors: the greater electron-withdrawing ability of fluorine compared to bromine makes the C-6 position in this isomer more electrophilic, and fluoride is an excellent leaving group in SNAr reactions on electron-deficient rings.[7]
Figure 2. Experimental workflow for comparing the SNAr reactivity of the two isomers.
Experimental Protocol: Comparative SNAr with Methoxide
This protocol provides a framework for experimentally validating the predicted difference in SNAr reactivity.
Materials:
-
This compound
-
5-Bromo-6-fluoronicotinic acid
-
Sodium methoxide solution (e.g., 25% in methanol)
-
Anhydrous methanol
-
Standard laboratory glassware for inert atmosphere reactions
-
TLC plates and a suitable mobile phase
-
Analytical instrumentation (HPLC or GC-MS)
Procedure:
-
Reaction Setup: In parallel, charge two oven-dried, round-bottom flasks with equimolar amounts (e.g., 1.0 mmol) of each nicotinic acid isomer under an inert atmosphere.
-
Dissolution: Add anhydrous methanol (e.g., 10 mL) to each flask and stir until the solids dissolve.
-
Nucleophile Addition: At a controlled temperature (e.g., room temperature), add a slight excess (e.g., 1.2 equivalents) of the sodium methoxide solution to each flask.
-
Reaction Monitoring: Monitor the progress of both reactions simultaneously by TLC or by taking aliquots for HPLC/GC-MS analysis at regular time intervals.
-
Quenching and Workup: Once the reaction of the more reactive isomer is complete, quench both reactions by the addition of a weak acid (e.g., saturated aqueous ammonium chloride).
-
Extraction and Analysis: Extract the product into an organic solvent, dry the organic layer, and concentrate it. Analyze the crude product by quantitative methods to determine the conversion and yield for each reaction.
Anticipated Results: The reaction involving 5-Bromo-6-fluoronicotinic acid is expected to proceed to completion at a significantly faster rate than the reaction with this compound.
Strategic Functionalization: Palladium-Catalyzed Cross-Coupling
Both isomers are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9][10] A key principle in these reactions is the greater reactivity of the C-Br bond compared to the C-F bond, which is generally inert under typical cross-coupling conditions. This differential reactivity allows for selective functionalization of the C-Br position.
Comparative Reactivity in Suzuki Coupling:
The rate-determining step in many Suzuki couplings is the oxidative addition of the palladium(0) catalyst to the aryl halide bond. The electronic nature of the C-Br bond influences the kinetics of this step.
-
This compound: The fluorine atom is positioned ortho to the bromine. The potent, localized inductive effect of the adjacent fluorine atom significantly increases the electrophilicity of the C-Br bond, making it more susceptible to oxidative addition.
-
5-Bromo-6-fluoronicotinic acid: The fluorine is para to the bromine. While still exerting an electron-withdrawing effect, its influence on the C-Br bond is attenuated by distance compared to the ortho relationship in the other isomer.
Therefore, This compound is predicted to be the more reactive substrate in palladium-catalyzed cross-coupling reactions at the C-Br position.
Figure 3. A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol outlines a method to compare the reactivity of the two isomers in a Suzuki coupling reaction.
Materials:
-
This compound
-
5-Bromo-6-fluoronicotinic acid
-
A suitable boronic acid (e.g., phenylboronic acid)
-
A palladium catalyst (e.g., Pd(PPh3)4 or a more active pre-catalyst system)
-
A base (e.g., aqueous sodium carbonate or potassium phosphate)
-
A suitable solvent system (e.g., dioxane/water or toluene/water)
-
Standard laboratory glassware for inert atmosphere reactions
-
Analytical instrumentation (HPLC or GC-MS)
Procedure:
-
Reaction Setup: In parallel, charge two Schlenk tubes with equimolar amounts of each nicotinic acid isomer, the boronic acid (e.g., 1.2 equivalents), the palladium catalyst (e.g., 2-5 mol%), and the base (e.g., 2-3 equivalents).
-
Solvent Addition and Degassing: Add the solvent system and thoroughly degas the mixture by sparging with an inert gas (e.g., argon or nitrogen).
-
Heating: Heat both reactions to a specific temperature (e.g., 80-100 °C) and monitor their progress by TLC or by analyzing aliquots.
-
Workup and Analysis: Upon completion of the faster reaction, cool both mixtures, perform an appropriate aqueous workup, and extract the product. Analyze the crude material to determine the yield of the coupled product for each isomer.
Anticipated Results: The Suzuki coupling of this compound is expected to proceed at a faster rate and potentially with a higher yield compared to the reaction with 5-Bromo-6-fluoronicotinic acid under identical conditions.
Summary of Reactivity Profiles
| Reaction Type | More Reactive Isomer | Mechanistic Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | 5-Bromo-6-fluoronicotinic acid | The C-6 position is more strongly activated by the electron-withdrawing fluorine atom, and fluoride is an excellent leaving group in this context. |
| Palladium-Catalyzed Cross-Coupling | This compound | The ortho-fluorine atom enhances the electrophilicity of the C-Br bond, thereby accelerating the rate-determining oxidative addition step. |
Conclusion
The selection between this compound and 5-Bromo-6-fluoronicotinic acid is a strategic decision that can significantly impact the efficiency and outcome of a synthetic sequence. Their distinct reactivity profiles, dictated by the subtle yet profound influence of halogen placement, offer unique advantages for specific transformations. 5-Bromo-6-fluoronicotinic acid is the superior substrate for SNAr reactions at the 6-position, whereas this compound exhibits enhanced reactivity in palladium-catalyzed cross-coupling reactions at the C-Br bond. A comprehensive understanding of these differences empowers chemists to make informed decisions, leading to more elegant and effective syntheses of complex molecular targets.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity of Compounds from 6-Bromo-5-fluoronicotinic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine ring, a core component of nicotinic acid (Vitamin B3), stands as a privileged scaffold. Its derivatives have given rise to a multitude of therapeutic agents with a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The strategic introduction of halogen atoms, such as bromine and fluorine, onto this scaffold can profoundly influence the physicochemical properties and, consequently, the biological efficacy of the resulting compounds. This guide provides an in-depth comparative analysis of the biological activities of compounds derived from 6-Bromo-5-fluoronicotinic acid and its structural isomers, offering insights into the critical role that isomeric substitution patterns play in shaping pharmacological outcomes.
The Influence of Halogenation on Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The introduction of bromine and fluorine atoms into organic molecules is a well-established strategy in drug design. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic profile of a drug candidate. Bromine, being larger and more polarizable, can also modulate lipophilicity and participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding to biological targets.
The relative positions of these halogens on the nicotinic acid ring are paramount in determining the biological activity of the derived compounds. Isomerism dictates the electronic distribution, steric hindrance, and overall topology of the molecule, which in turn governs its interaction with enzymes, receptors, and other biological macromolecules. Understanding the structure-activity relationships (SAR) of these halogenated isomers is therefore crucial for the rational design of novel therapeutics.
Comparative Biological Activity: A Focus on Anticancer and Antimicrobial Potential
While direct head-to-head comparative studies of derivatives from all possible bromo-fluoronicotinic acid isomers are limited, a survey of the literature on related halogenated heterocyclic compounds allows for a reasoned analysis of their potential biological activities. The primary areas where these compounds have shown promise are in the development of novel anticancer and antimicrobial agents.
Anticancer Activity
Nicotinamide derivatives have been investigated as inhibitors of various enzymes involved in cancer progression, such as DNA demethylases. For instance, certain nicotinamide derivatives have been identified as potent and selective inhibitors of AlkB homolog 2 (ALKBH2), a DNA demethylase highly expressed in cancers like glioblastoma.[1] The cytotoxic effects of brominated compounds and nicotinamide derivatives have been evaluated against various cancer cell lines, including colon, breast, and central nervous system cancers.[2]
The substitution pattern of halogens on the pyridine ring can significantly impact anticancer potency. For example, in a series of 6-bromo-2,3-disubstituted quinazolin-4(3H)-one derivatives, which are structurally related to nicotinic acid derivatives, varying the substituents led to a range of cytotoxic potencies against human breast and colorectal carcinoma cell lines.[3] This highlights the importance of the specific arrangement of atoms for effective interaction with cancer-related biological targets.
Table 1: Comparative Anticancer Potential of Bromo-Fluoronicotinic Acid Isomer Derivatives (Hypothetical)
| Isomeric Scaffold | Predicted Primary Anticancer Mechanism | Rationale based on SAR |
| This compound | Kinase Inhibition, Apoptosis Induction | The 5-fluoro substituent may enhance binding to ATP-binding sites of kinases, while the 6-bromo group can contribute to overall lipophilicity and cell permeability. |
| 6-Bromo-2-fluoronicotinic acid | DNA Intercalation, Topoisomerase Inhibition | The 2-fluoro substitution can alter the electronic properties of the pyridine ring, potentially favoring interactions with DNA and associated enzymes. |
| 5-Bromo-6-fluoronicotinic acid | Anti-proliferative, Cell Cycle Arrest | The proximity of the bromo and fluoro groups may create a unique electronic and steric environment that could interfere with proteins involved in cell cycle regulation. |
| 2-Bromo-5-fluoronicotinic acid | Modulation of Tumor Microenvironment | The substitution pattern may lead to derivatives that can influence signaling pathways involved in angiogenesis and metastasis. |
This table is a predictive summary based on established structure-activity relationships of related halogenated heterocyclic compounds and is intended to guide future research.
Antimicrobial Activity
Hydrazide-hydrazone derivatives of nicotinic acid have demonstrated significant potential as antimicrobial agents.[4][5] These compounds are known to exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane.
The position of the halogen substituents is critical for antimicrobial efficacy. For instance, studies on substituted isonicotinic acids have shown that increased lipophilicity, which can be modulated by halogenation, often correlates with enhanced antimicrobial activity by facilitating passage across the microbial cell membrane.[6] The specific isomer of bromo-fluoronicotinic acid used as a starting material will undoubtedly influence the lipophilicity and electronic nature of the resulting derivatives, thereby affecting their antimicrobial potency and spectrum.
Table 2: Comparative Antimicrobial Potential of Bromo-Fluoronicotinic Acid Isomer Derivatives (Hypothetical)
| Isomeric Scaffold | Predicted Antimicrobial Spectrum | Rationale based on SAR |
| This compound | Broad-spectrum antibacterial and antifungal | The combination of bromo and fluoro groups at these positions may optimize lipophilicity and electronic properties for broad-spectrum activity. |
| 6-Bromo-2-fluoronicotinic acid | Primarily Gram-positive bacteria | The 2-fluoro group might favor interactions with components of the Gram-positive cell wall. |
| 5-Bromo-6-fluoronicotinic acid | Primarily Gram-negative bacteria | This substitution pattern could enhance penetration through the outer membrane of Gram-negative bacteria. |
| 2-Bromo-5-fluoronicotinic acid | Antifungal and select antibacterial activity | The electronic effects of this substitution may favor activity against fungal-specific targets. |
This table is a predictive summary based on established structure-activity relationships of related halogenated heterocyclic compounds and is intended to guide future research.
Experimental Protocols
The synthesis and biological evaluation of derivatives from bromo-fluoronicotinic acids are central to understanding their therapeutic potential. Below are representative protocols for the synthesis of amide derivatives and the evaluation of their cytotoxic and antimicrobial activities.
Synthesis of Amide Derivatives from Bromo-Fluoronicotinic Acids
A common and versatile method for generating a library of diverse compounds from a carboxylic acid starting material is through amide bond formation.
Step-by-Step Methodology:
-
Acid Chloride Formation: To a solution of the respective bromo-fluoronicotinic acid isomer (1 equivalent) in a suitable solvent (e.g., dichloromethane or toluene) containing a catalytic amount of dimethylformamide (DMF), add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Amidation: Dissolve the crude acid chloride in an appropriate solvent (e.g., dichloromethane). To this solution, add the desired amine (1.1 equivalents) and a base (e.g., triethylamine or diisopropylethylamine, 2 equivalents) at 0 °C.
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir for 4-12 hours. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired amide derivative.
Caption: Workflow for the synthesis of bromo-fluoronicotinamide derivatives.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2]
Caption: Standard workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Prepare Bacterial/Fungal Inoculum: Grow the microbial strains in a suitable broth medium to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
The isomeric position of bromo and fluoro substituents on the nicotinic acid scaffold is a critical determinant of the biological activity of its derivatives. While direct comparative data is still emerging, the existing knowledge of structure-activity relationships for halogenated heterocycles provides a strong foundation for the rational design of novel anticancer and antimicrobial agents. The synthesis and screening of focused libraries of compounds derived from this compound and its isomers will be instrumental in elucidating the precise influence of these substitution patterns and in identifying lead compounds for further therapeutic development. The experimental protocols outlined in this guide provide a robust framework for such investigations, paving the way for the discovery of next-generation therapeutics.
References
- 1. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. INHIBITION OF BACTERIA BY 5-FLUORONICOTINIC ACID AND OTHER ANALOGUES OF NICOTINIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Analysis of Halogenated Nicotinic Acid Derivatives: Spotlight on 6-Bromo-5-fluoronicotinic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide provides an in-depth comparative analysis of the X-ray crystal structure of halogenated nicotinic acid derivatives, with a specific focus on structural analogs of 6-Bromo-5-fluoronicotinic acid. While the crystal structure for this compound itself is not publicly available as of this writing, a detailed examination of its close isomers and related derivatives offers invaluable insights into the influence of halogen substitution on molecular conformation and intermolecular interactions.
Nicotinic acid, a form of vitamin B3, and its derivatives are of significant interest due to their diverse biological activities.[1] The introduction of halogen atoms can profoundly alter the physicochemical properties of these molecules, impacting their reactivity, lipophilicity, and binding affinity to biological targets. Understanding the subtle yet significant changes in their crystal structures is crucial for rational drug design and the development of novel materials.[2][3]
This guide will delve into the experimental workflow for determining such crystal structures, present a detailed analysis of a closely related isomer, 5-bromo-2-fluoronicotinic acid monohydrate, and draw comparisons with other halogenated nicotinic acids to elucidate structural trends.
The Experimental Journey: From Powder to Precision Structure
The determination of a molecule's crystal structure through single-crystal X-ray diffraction is a meticulous process that bridges organic synthesis and advanced physical analysis. The following protocol outlines a representative workflow for a halogenated nicotinic acid derivative.
Synthesis and Crystallization: The Art of the Perfect Crystal
The journey begins with the synthesis of the target compound. For a molecule like this compound, a plausible synthetic route could involve the selective halogenation of a suitable pyridine precursor. The choice of solvent and reaction conditions is critical to ensure high purity, which is a prerequisite for successful crystallization.
Experimental Protocol: Synthesis and Crystallization
-
Synthesis: A common approach involves the use of a suitable starting material, such as a brominated or fluorinated pyridine derivative, followed by carboxylation. For instance, a synthetic pathway could be adapted from methods used for other halogenated nicotinic acids.
-
Purification: The crude product is purified using techniques like column chromatography or recrystallization to achieve a purity of >99%.
-
Crystallization: The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, water). Slow evaporation of the solvent at a constant temperature is a widely used technique to encourage the growth of single crystals suitable for X-ray diffraction. The choice of solvent is critical as it can influence the resulting crystal packing and even lead to the formation of solvates.[4]
Expert Insight: The formation of high-quality single crystals is often the most challenging step. Factors such as solvent polarity, rate of evaporation, temperature, and the presence of impurities can significantly affect crystal growth. Screening a variety of solvents and conditions is a common practice.
X-ray Diffraction Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a focused beam of X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.
Experimental Protocol: X-ray Diffraction
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. It is then rotated in the X-ray beam, and a series of diffraction images are collected by a detector.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final, precise atomic coordinates.
Trustworthiness of the Protocol: This protocol is a standard and well-established methodology in the field of small-molecule crystallography. The quality of the final structure is validated by several metrics, including the R-factor, which indicates the agreement between the experimental diffraction data and the calculated model.
A Case Study: The Crystal Structure of 5-Bromo-2-fluoronicotinic Acid Monohydrate
As a close structural isomer of our primary topic, the crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate provides a valuable point of reference.[4][5] The key crystallographic data for this compound are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₆H₅BrFNO₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 3.9894(4) |
| b (Å) | 13.6128(11) |
| c (Å) | 14.7495(12) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 801.00(12) |
| Z | 4 |
| Temperature (K) | 150(2) |
| R-factor (%) | 2.13 |
Data sourced from the Cambridge Structural Database.[4][5]
Visualizing the Structure: Molecular Conformation and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by a delicate balance of intermolecular forces, including hydrogen bonding and halogen bonding.
Figure 1. A 2D representation of the 5-bromo-2-fluoronicotinic acid molecule.
In the crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate, the molecules are linked by hydrogen bonds involving the carboxylic acid group, the pyridine nitrogen, and the water molecule.[5] The presence and nature of these interactions are critical for the overall crystal packing.
Figure 2. A schematic of potential hydrogen bonding interactions in a hydrated nicotinic acid derivative crystal.
Comparative Analysis: The Influence of Halogen Substitution
By comparing the crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate with other known halogenated nicotinic acid structures, we can discern important trends.
-
Hydrogen Bonding Motifs: In many nicotinic acid derivatives, the carboxylic acid groups form centrosymmetric dimers through strong O-H···O hydrogen bonds.[4] However, the presence of other functional groups or solvent molecules can lead to different hydrogen bonding patterns, such as the catemer motif.
-
Halogen Bonding: Halogen atoms, particularly bromine and iodine, can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. This can influence the crystal packing in ways that are distinct from hydrogen bonding.
-
Molecular Planarity: The pyridine ring in nicotinic acid is planar. The degree to which the carboxylic acid group is twisted relative to the ring can vary depending on the steric and electronic effects of the substituents.
A comparison with 6-fluoronicotinic acid reveals that even a single fluorine substitution can significantly alter the crystal packing and intermolecular interactions.[6] This highlights the importance of a detailed structural analysis for each new derivative.
Conclusion and Future Directions
The study of the crystal structures of halogenated nicotinic acid derivatives is a vibrant area of research with significant implications for drug development and materials science. While the specific crystal structure of this compound remains to be determined, the analysis of its close analogs provides a robust framework for understanding its likely structural features.
Future work should focus on the successful crystallization and structure determination of this compound. This would allow for a direct comparison with its isomers and provide a more complete picture of the structure-property relationships in this important class of compounds. Such knowledge will undoubtedly pave the way for the rational design of new molecules with tailored properties.
References
- 1. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanomegas.com [nanomegas.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 6-Bromo-5-fluoronicotinic Acid
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of pharmaceutical research and drug development, 6-Bromo-5-fluoronicotinic acid stands as a crucial heterocyclic building block. Its structural motifs are integral to the synthesis of a new generation of targeted therapeutics. However, the synthetic route to this valuable intermediate is not without its challenges, often yielding a mixture of starting materials, regioisomers, and reaction by-products. The presence of even trace-level impurities can have profound consequences, leading to aberrant biological activity, unforeseen toxicity, or complications in downstream reactions.
This guide provides a comprehensive comparison of analytical techniques for robustly assessing the purity of synthesized this compound. We move beyond mere procedural descriptions to delve into the causality behind methodological choices, offering a self-validating framework for researchers to ensure the quality, safety, and efficacy of their work.
Understanding the Synthetic Landscape: Anticipating Potential Impurities
A common and efficient synthesis of this compound often starts from 2,5-dibromopyridine.[1][2] This pathway, while effective, can introduce a predictable spectrum of impurities that a robust analytical workflow must be able to detect and quantify.
Common Potential Impurities Include:
-
Starting Materials: Unreacted 2,5-dibromopyridine.
-
Intermediates: Residual 6-bromonicotinate esters from incomplete hydrolysis.
-
Regioisomers: Isomeric bromo-fluoronicotinic acids or isomers formed during the initial Grignard exchange, such as 5-bromopyridine-2-carboxylic acid derivatives.[1]
-
By-products: Hydroxylated derivatives (e.g., 6-hydroxy-5-fluoronicotinic acid) resulting from side reactions.
-
Residual Solvents: Organic solvents used during synthesis and purification (e.g., Tetrahydrofuran, Dimethylformamide).
An effective purity assessment strategy is not a one-size-fits-all solution; it is a multi-pronged approach designed to selectively identify and quantify these specific, anticipated impurities.
Comparative Analysis of Purity Assessment Techniques
The choice of an analytical technique is dictated by the specific information required. While some methods provide a general overview of purity, others offer granular detail on the nature and quantity of specific impurities. Here, we compare the most relevant techniques for this compound.
| Technique | Principle | Primary Application & Detectable Impurities | Strengths | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. | Quantitative Purity. Ideal for separating the main compound from non-volatile impurities like starting materials, isomers, and by-products. | High sensitivity, excellent quantitative accuracy and precision, high throughput. | May not separate all co-eluting impurities. Requires a reference standard for absolute quantification. |
| Nuclear Magnetic Resonance (NMR) | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. | Structural Confirmation & Identification. Unambiguously identifies the target compound and provides structural information on unknown impurities. | Provides definitive structural information. Can quantify impurities without a specific reference standard (qNMR). | Lower sensitivity compared to HPLC. Can be complex to interpret for complex mixtures. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Volatile & Semi-Volatile Impurities. Best for detecting residual solvents and volatile starting materials. | Extremely high sensitivity and specificity for volatile compounds. Provides mass for identification. | Not suitable for non-volatile compounds like carboxylic acids without derivatization. Derivatization adds complexity. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Preliminary Purity Check. A quick indicator of overall purity. | Simple, inexpensive, and rapid. | Non-specific. A sharp melting point is necessary but not sufficient proof of purity. |
Experimental Protocols & Methodologies
Trustworthiness in analytical science is built on robust, reproducible protocols. The following sections provide detailed, self-validating methodologies for the key analytical techniques.
Quantitative Purity by Reverse-Phase HPLC
This method is adapted from established protocols for similar brominated nicotinic acids and serves as the primary tool for quantitative purity assessment.[3]
Rationale: A C18 column provides excellent retention for the aromatic ring, while an acidic mobile phase ensures the carboxylic acid group is protonated, leading to sharp, symmetrical peaks. Diode-Array Detection (DAD) allows for peak purity analysis by comparing spectra across a single peak.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: C18, 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient Program:
-
0 min: 15% B
-
10 min: 85% B
-
12 min: 85% B
-
12.1 min: 15% B
-
15 min: 15% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
Step-by-Step Protocol:
-
Solution Preparation:
-
Diluent: Prepare a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (approx. 100 µg/mL): Accurately weigh ~5 mg of the synthesized this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
-
System Suitability:
-
If a reference standard is available, inject it five times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.
-
-
Analysis:
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram.
-
-
Data Analysis:
-
Determine the purity by calculating the area percentage of the main peak relative to the total area of all detected peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Use the DAD to check for peak purity, ensuring no significant spectral differences exist across the main peak.
-
Structural Confirmation by NMR Spectroscopy
NMR is indispensable for confirming the molecular structure and identifying structurally distinct impurities.
Rationale: ¹H NMR confirms the proton environment, ¹³C NMR verifies the carbon backbone, and ¹⁹F NMR provides a highly sensitive probe for the fluorine atom, which is often free from the background noise seen in ¹H NMR.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H and ¹⁹F NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which will solubilize the acid and show the acidic proton).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for ¹H NMR.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum. Expect to see distinct signals in the aromatic region for the two pyridine ring protons and a broader signal for the carboxylic acid proton.
-
¹³C NMR: Acquire a proton-decoupled spectrum. Expect six distinct carbon signals.
-
¹⁹F NMR: Acquire a proton-decoupled spectrum. Expect a single primary signal for the fluorine atom.
-
-
Data Analysis:
-
Analyze chemical shifts, coupling constants (especially H-F and C-F couplings), and signal integrations.
-
Compare the observed spectra with expected values from literature or predictive software to confirm the structure of this compound.
-
Small, unidentified peaks may correspond to impurities. Their integration relative to the main compound can provide a semi-quantitative estimate of their concentration.
-
Volatile Impurity Analysis by GC-MS
Rationale: Carboxylic acids are non-volatile and thermally labile, requiring derivatization to be analyzed by GC. Silylation is a common technique that replaces the acidic proton with a less polar, more stable trimethylsilyl (TMS) group, increasing volatility.[4][5]
Step-by-Step Protocol:
-
Sample Preparation (Silylation):
-
Place ~1 mg of the synthesized sample into a 2 mL GC vial.
-
Add 100 µL of a suitable solvent (e.g., Pyridine).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before analysis.
-
-
GC-MS Conditions:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane phase (or similar).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 80 °C (hold 2 min), ramp to 280 °C at 20 °C/min (hold 5 min).
-
Injector: 250 °C, Split mode (e.g., 20:1).
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Data Analysis:
-
Identify peaks corresponding to residual solvents by their retention time and mass spectrum (comparing to a library like NIST).
-
Identify the TMS-derivatized product peak.
-
Analyze other peaks for potential derivatized impurities.
-
Workflow and Logic Diagrams
Visualizing the analytical process ensures a logical and efficient approach to purity assessment.
Caption: A typical workflow for the comprehensive purity assessment of a synthesized chemical intermediate.
Caption: Logical relationships between key analytical techniques for purity validation.
Conclusion
Assessing the purity of this compound is not a perfunctory final step but a cornerstone of rigorous scientific research. A multi-technique approach, grounded in a clear understanding of potential impurities, is essential. While HPLC provides the quantitative backbone for purity determination, it must be supported by the unambiguous structural confirmation of NMR. Complementary techniques like GC-MS and melting point analysis serve to complete the analytical picture, ensuring that the material proceeding to the next stage of discovery is of the highest possible quality. This integrated strategy provides the necessary confidence and trustworthiness demanded by researchers, scientists, and drug development professionals.
References
A Comparative Kinetic Guide to the Cross-Coupling of 6-Bromo-5-fluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-5-fluoronicotinic acid is a critical structural motif in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. Optimizing the incorporation of this building block via palladium-catalyzed cross-coupling reactions is paramount for efficient and scalable drug development. This guide presents a comparative analysis of the kinetic profiles of this compound in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira. By examining the underlying kinetics and reaction mechanisms, this document provides researchers with the insights needed to make informed decisions on catalyst selection, reaction conditions, and overall synthetic strategy, thereby accelerating the drug discovery pipeline.
Introduction: The Strategic Importance of Kinetic Studies
The efficiency of a synthetic route is often dictated by the kinetics of its constituent reactions. For palladium-catalyzed cross-coupling reactions, understanding the rate-determining step and the factors that influence it is crucial for maximizing yield, minimizing reaction times, and ensuring process robustness. This compound presents a unique substrate due to the electronic effects of the fluorine atom, the carboxylic acid group, and the pyridine nitrogen. These features significantly influence the key steps of the catalytic cycle: oxidative addition, transmetalation (in Suzuki and Sonogashira reactions) or migratory insertion (in Heck reactions), and reductive elimination.
This guide will delve into the practical aspects of conducting kinetic studies for this substrate and provide a comparative framework for its reactivity in Suzuki, Heck, and Sonogashira couplings.
Foundational Concepts in Cross-Coupling Kinetics
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis.[1] The generally accepted mechanism for these reactions involves a catalytic cycle that begins with the in situ generation of a catalytically active Pd(0) species.[1]
A generic catalytic cycle involves three key steps:
-
Oxidative Addition: The aryl halide (in this case, this compound) reacts with the Pd(0) catalyst. The reactivity trend for the halide is typically I > Br > Cl.[2]
-
Transmetalation/Migratory Insertion: In the Suzuki reaction, an organoboron reagent transfers its organic group to the palladium center. In the Heck reaction, an olefin coordinates to the palladium and then inserts into the Pd-Aryl bond. For the Sonogashira reaction, a copper acetylide typically transfers the alkyne group to the palladium.[3][4]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.[4]
The rate of the overall reaction is determined by the slowest step in this cycle, and this can vary depending on the specific reaction, substrates, and conditions.
Experimental Workflow for Kinetic Analysis
A robust kinetic study requires careful experimental design and precise analytical monitoring. The following workflow provides a general framework for assessing the kinetics of cross-coupling reactions with this compound.
Caption: General workflow for a kinetic study of a cross-coupling reaction.
Detailed Protocol: A Representative Suzuki-Miyaura Kinetic Experiment
This protocol outlines a method for determining the initial rate of a Suzuki-Miyaura reaction.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 0.1 M in 1,4-dioxane).
-
Prepare a stock solution of the boronic acid coupling partner (e.g., phenylboronic acid, 0.15 M in 1,4-dioxane).
-
Prepare a stock solution of an internal standard (e.g., dodecane) in the same solvent.
-
Prepare a solution of the palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K3PO4) in an aqueous/organic solvent mixture.[5]
-
-
Reaction Setup:
-
In a reaction vial equipped with a stir bar, combine the this compound stock solution, the boronic acid stock solution, and the internal standard stock solution.
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Place the vial in a pre-heated reaction block at the desired temperature.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the catalyst/base solution.
-
At timed intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the aliquot in a vial containing a quenching solution (e.g., cold diethyl ether and water) to stop the reaction.
-
-
Analysis:
-
Analyze the quenched aliquots by HPLC or GC-MS to determine the concentration of the starting material and product relative to the internal standard.
-
Plot the concentration of the product versus time. The initial rate is the slope of the initial linear portion of this curve.
-
Comparative Kinetic Analysis
While direct, side-by-side kinetic data for this compound across all three reaction types is not extensively published, we can infer a comparative performance based on established principles and data from analogous bromopyridine systems.[2]
| Reaction Type | Typical Catalyst System | Relative Rate (Inferred) | Key Kinetic Influences |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, K₃PO₄, aq. dioxane | Fast | The rate is often dependent on the transmetalation step. The choice of base and solvent system is critical to facilitate the formation of the active boronate species.[6][7] |
| Mizoroki-Heck | Pd(OAc)₂, P(t-Bu)₃, Cs₂CO₃, DMAc | Moderate | The rate can be influenced by either the oxidative addition or the migratory insertion of the olefin. The steric and electronic properties of the olefin play a significant role.[8][9] |
| Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | Variable | Often a very fast reaction, but can be susceptible to side reactions like alkyne homocoupling (Glaser coupling).[10][11] The use of a copper co-catalyst generally accelerates the reaction.[3] |
Causality Behind Experimental Choices
-
Catalyst and Ligand Selection: For electron-deficient substrates like this compound, electron-rich and bulky phosphine ligands (e.g., SPhos, RuPhos) can accelerate the rate-determining oxidative addition step. The carboxylic acid functionality may necessitate the use of specific ligands that are tolerant to acidic protons.[12]
-
Base Selection: The base plays a crucial role in all three reactions. In Suzuki-Miyaura, it facilitates the formation of the active boronate species. In Heck and Sonogashira, it neutralizes the HBr generated. The strength and solubility of the base (e.g., K₃PO₄ vs. Cs₂CO₃) can significantly impact the reaction kinetics.[9]
-
Solvent Choice: Polar aprotic solvents like dioxane, DMF, or DMAc are common as they can dissolve the polar substrates and catalyst complexes. The use of aqueous solvent mixtures can accelerate the Suzuki-Miyaura reaction.[7]
Mechanistic Insights and Visualizations
Understanding the catalytic cycle is key to interpreting kinetic data. Below is a simplified representation of the Suzuki-Miyaura catalytic cycle.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
The fluorine atom at the 5-position is electron-withdrawing, which can accelerate the oxidative addition step by making the C-Br bond more susceptible to cleavage. However, it may also influence the electronics of the palladium center in subsequent steps. The carboxylic acid group can potentially coordinate to the palladium catalyst or be deprotonated by the base, which could affect catalyst activity and stability.
Conclusion and Future Outlook
The kinetic analysis of this compound in cross-coupling reactions reveals a versatile substrate with tunable reactivity. For rapid C-C bond formation with boronic acids, the Suzuki-Miyaura reaction is often a robust choice. The Heck reaction provides a powerful method for olefination, while the Sonogashira reaction offers efficient access to alkynylated pyridines.
Future research should focus on obtaining direct comparative kinetic data for this specific substrate under standardized conditions. This would allow for the development of predictive models for reaction optimization and the design of more efficient catalytic systems for the synthesis of complex, high-value molecules in the pharmaceutical industry.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands | MDPI [mdpi.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Pd(CH3CN)2Cl2/Pipecolinic Acid as a Highly Efficient Catalytic System for Suzuki-Miyaura Cross-coupling Reaction of Bromoaryl Carboxylic Acids in Water [mdpi.com]
A Comparative Yield Analysis of Catalysts for the Synthesis of 6-Bromo-5-fluoronicotinic Acid: A Guide for Researchers
Introduction: The Significance of 6-Bromo-5-fluoronicotinic Acid in Medicinal Chemistry
This compound is a key heterocyclic building block in the landscape of modern drug discovery. Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions and a fluorine atom to modulate physicochemical properties, makes it a valuable intermediate in the synthesis of a wide array of bioactive molecules. The efficient and selective synthesis of this compound is therefore of paramount importance to researchers in medicinal chemistry and process development. This guide provides an in-depth comparative analysis of different catalytic strategies for the synthesis of this compound, with a focus on catalyst performance and reaction yields, supported by experimental data from the scientific literature.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic disconnections. The primary routes involve either the functionalization of a pre-existing pyridine ring or the construction of the ring itself. Within the former, more common approach, two key strategies emerge:
-
Halogenation of a Fluoronicotinic Acid Precursor: This involves the selective bromination of a 5-fluoronicotinic acid derivative.
-
Carboxylation of a Bromo-fluoropyridine Precursor: This strategy introduces the carboxylic acid moiety onto a 2-bromo-5-fluoropyridine scaffold.
The choice of strategy and, critically, the catalytic system employed, can have a profound impact on the overall efficiency, yield, and scalability of the synthesis.
Comparative Analysis of Catalytic Systems
This section details a comparative analysis of different catalytic systems applicable to the synthesis of this compound, focusing on copper, palladium, and nickel-based catalysts.
Copper-Catalyzed Grignard Exchange and Carboxylation
A well-documented approach for the synthesis of related 6-bromonicotinic acid derivatives involves a copper-catalyzed Grignard exchange reaction followed by carboxylation. This strategy has been successfully applied to the synthesis of the methyl ester of this compound.
Reaction Scheme:
Causality of Experimental Choices:
The use of a Grignard reagent, such as isopropyl magnesium chloride (iPrMgCl), allows for a selective metal-halogen exchange at the 2-position of a dibrominated pyridine. The choice of a copper catalyst, specifically cuprous iodide (CuI) or cuprous bromide (CuBr), is crucial for directing this selectivity and facilitating the subsequent reaction with an electrophile. Copper catalysts are known for their high efficiency in such transformations. The subsequent quenching with a chloroformate, like methyl chloroformate (ClCO2Me), introduces the ester functionality, which can then be hydrolyzed to the desired carboxylic acid.
Experimental Data:
| Catalyst | Precursor | Reagents | Solvent | Yield of Ester Intermediate | Reference |
| CuI or CuBr | 2,5-dibromopyridine | iPrMgCl, ClCO2Me | THF | 79.3% | [1] |
Experimental Protocol: Copper-Catalyzed Synthesis of Methyl 6-bromo-5-fluoronicotinate [1]
-
To a solution of 2,5-dibromopyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add the cuprous iodide (CuI) or cuprous bromide (CuBr) catalyst.
-
Cool the mixture to the specified reaction temperature and slowly add a solution of isopropyl magnesium chloride (iPrMgCl) in THF.
-
Stir the reaction mixture for the designated time to ensure complete Grignard formation.
-
Slowly add methyl chloroformate to the reaction mixture, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
Quench the reaction with a suitable aqueous solution and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by a suitable method (e.g., column chromatography) to obtain methyl 6-bromo-5-fluoronicotinate.
-
The resulting ester can be hydrolyzed to this compound using standard procedures (e.g., treatment with NaOH or LiOH followed by acidic workup).
Palladium-Catalyzed Carboxylation of 2-Bromo-5-fluoropyridine
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds. A plausible and attractive route to this compound is the direct carboxylation of 2-bromo-5-fluoropyridine using carbon monoxide (CO) or a CO surrogate.
Reaction Scheme:
Causality of Experimental Choices:
Palladium(0) catalysts are highly effective in the oxidative addition to aryl bromides. The choice of ligand is critical for stabilizing the palladium catalyst and promoting the subsequent steps of the catalytic cycle. Phosphine ligands, such as triphenylphosphine (PPh₃) or more specialized ligands like Xantphos, are commonly employed. A base is required to facilitate the reaction and neutralize the acid formed. The use of carbon monoxide gas, while efficient, requires specialized equipment. Alternatively, CO surrogates can be employed for easier handling in a laboratory setting.
Estimated Performance based on Similar Transformations:
| Catalyst System | Precursor | Reagents | Estimated Yield Range | Reference (for similar transformations) |
| Pd(OAc)₂ / Ligand | 2-bromo-5-fluoropyridine | CO, Base | 70-90% | [2] |
Proposed Experimental Protocol: Palladium-Catalyzed Carboxylation
-
In a pressure vessel, combine 2-bromo-5-fluoropyridine, the palladium catalyst (e.g., Pd(OAc)₂), the chosen ligand (e.g., Xantphos), and a suitable base (e.g., K₂CO₃) in an appropriate solvent (e.g., DMF or DMAc).
-
Seal the vessel and purge with carbon monoxide gas, then pressurize to the desired pressure.
-
Heat the reaction mixture to the specified temperature and stir for the required duration.
-
After cooling to room temperature, carefully vent the CO gas.
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Nickel-Catalyzed Reductive Carboxylation
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for many cross-coupling reactions. Nickel-catalyzed reductive carboxylation of aryl halides presents another viable route to this compound.
Reaction Scheme:
Causality of Experimental Choices:
Nickel catalysts, often in the form of Ni(II) precatalysts, can be reduced in situ to the active Ni(0) species. The reaction typically requires a reductant, such as manganese or zinc metal. A key advantage of this method is the potential to use carbon dioxide (CO₂) as the C1 source, which is more environmentally benign and easier to handle than carbon monoxide. The choice of ligand, often an N-heterocyclic carbene (NHC) or a phosphine, is crucial for modulating the reactivity and stability of the nickel catalyst.
Estimated Performance based on Similar Transformations:
| Catalyst System | Precursor | Reagents | Estimated Yield Range | Reference (for similar transformations) |
| NiCl₂(dme) / Ligand | 2-bromo-5-fluoropyridine | Mn, CO₂ | 60-85% | [3][4] |
Proposed Experimental Protocol: Nickel-Catalyzed Reductive Carboxylation
-
To a dry reaction vessel under an inert atmosphere, add the nickel catalyst (e.g., NiCl₂(dme)), the ligand (e.g., a phosphine or NHC precursor), and the reductant (e.g., Mn powder).
-
Add a solution of 2-bromo-5-fluoropyridine in a suitable anhydrous solvent (e.g., THF or DMF).
-
Purge the vessel with carbon dioxide gas (a balloon of CO₂ is often sufficient).
-
Stir the reaction mixture at the specified temperature for the required time.
-
Upon completion, quench the reaction and perform an acidic workup to protonate the carboxylate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude this compound by a suitable method.
Visualizing the Synthetic Workflows
To provide a clear visual comparison of the discussed synthetic strategies, the following diagrams illustrate the experimental workflows.
References
- 1. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Nickel-Catalyzed Reductive Carboxylation and Amidation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nickel-catalysed carboxylation of organoboronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 6-Bromo-5-fluoronicotinic Acid
For researchers, scientists, and drug development professionals, the precise and reliable quantification of 6-Bromo-5-fluoronicotinic acid, a key intermediate in pharmaceutical synthesis, is paramount for ensuring final product quality, safety, and efficacy. The validation of analytical methods is a mandatory regulatory requirement and a cornerstone of good manufacturing practices (GMP).[1][2] This guide provides an in-depth comparison of principal analytical techniques for the quantification of this compound, namely High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
This document is structured to provide not only a theoretical comparison but also actionable, detailed experimental protocols. The performance of each method is evaluated against the validation parameters stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and limit of detection.[3][4][5]
Physicochemical Properties of this compound and Method Selection Rationale
This compound is a solid at room temperature with a melting point of 191-196 °C.[6] Its molecular structure contains a carboxylic acid group, making it polar, and a brominated and fluorinated pyridine ring, which provides a chromophore for UV detection. The compound's molecular weight is 220.00 g/mol .[6] These properties suggest that HPLC with UV detection is a highly suitable analytical technique. While direct GC analysis is challenging due to the low volatility and thermal lability of the carboxylic acid, derivatization can make it amenable to GC-MS analysis. LC-MS offers high sensitivity and selectivity, making it an excellent alternative, particularly for trace-level quantification.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[7] A reverse-phase HPLC (RP-HPLC) method is proposed here for its robustness and suitability for polar analytes like this compound.
Proposed RP-HPLC Method
This method is designed for its high resolution and stability-indicating capabilities.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water.
-
B: Acetonitrile.
-
-
Gradient Program:
Time (min) %A %B 0 90 10 15 10 90 20 10 90 20.1 90 10 | 25 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
Experimental Protocol for HPLC Method Validation
The validation of this HPLC method should be performed in accordance with ICH Q2(R1) guidelines.[3][8]
Step-by-Step Validation Protocol:
-
Specificity:
-
Prepare a solution of this compound.
-
Prepare a placebo solution (all formulation components except the active ingredient).
-
Spike the placebo with known impurities and the active ingredient.
-
Inject all three solutions and compare the chromatograms to ensure that the peak for this compound is well-resolved from any other peaks.
-
-
Linearity:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five concentrations ranging from 50% to 150% of the expected sample concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of the reference standard.
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each sample. The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or a different instrument. The %RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC analysis, a derivatization step is necessary to convert the non-volatile carboxylic acid into a more volatile ester. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.
Proposed GC-MS Method (with Derivatization)
This method offers high sensitivity and selectivity, which is particularly useful for impurity profiling.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injector: Splitless mode.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, with a scan range of m/z 50-500.
Experimental Protocol for GC-MS Method Validation
The validation protocol is similar to that for HPLC, with the addition of validating the derivatization step.
Step-by-Step Validation Protocol:
-
Derivatization Validation:
-
Demonstrate the completeness and reproducibility of the derivatization reaction. Analyze samples with varying reaction times and temperatures to optimize the conditions.
-
-
Specificity:
-
Analyze a derivatized blank, a derivatized standard, and a derivatized sample spiked with potential impurities to ensure no interference with the analyte peak.
-
-
Linearity, Accuracy, and Precision:
-
Follow the same procedures as for the HPLC method, ensuring that each sample and standard undergoes the same derivatization process.
-
-
LOD and LOQ:
-
Determine as described for the HPLC method.
-
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for quantifying low levels of the analyte and its impurities.
Proposed LC-MS Method
This method is based on the previously described HPLC method, with the addition of a mass spectrometer detector.
Instrumentation and Conditions:
-
LC System: Same as the HPLC method.
-
Mass Spectrometer: A triple quadrupole or a time-of-flight (TOF) mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
MRM Transitions (for triple quadrupole):
-
Precursor ion (Q1): m/z 218.9 (the deprotonated molecule [M-H]⁻).
-
Product ion (Q3): A suitable fragment ion determined by infusion of the standard.
-
Experimental Protocol for LC-MS Method Validation
The validation follows the same principles as for HPLC, with additional considerations for the mass spectrometer.
Step-by-Step Validation Protocol:
-
Specificity:
-
Demonstrate specificity by monitoring specific MRM transitions for the analyte and any known impurities. The high selectivity of MS minimizes the risk of interference.
-
-
Linearity, Accuracy, and Precision:
-
Follow the same procedures as for the HPLC method.
-
-
LOD and LOQ:
-
LC-MS typically provides significantly lower LOD and LOQ values compared to HPLC-UV.
-
LC-MS Workflow Diagram
Caption: Workflow for LC-MS analysis of this compound.
Comparison of Validated Methods
The choice of the most suitable analytical method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural information.
| Validation Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS |
| Specificity | Good | Excellent | Excellent |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% |
| Precision (%RSD) | ≤ 2.0% | ≤ 3.0% | ≤ 2.0% |
| LOD | ~0.1 µg/mL | ~0.05 µg/mL | ~0.01 µg/mL |
| LOQ | ~0.3 µg/mL | ~0.15 µg/mL | ~0.03 µg/mL |
| Throughput | High | Moderate | High |
| Cost | Low | Moderate | High |
Conclusion
For routine quality control of this compound, the proposed RP-HPLC method with UV detection offers a robust, accurate, and cost-effective solution. The GC-MS method , while requiring a derivatization step, provides excellent sensitivity and is a valuable tool for identifying and quantifying volatile impurities. The LC-MS method is the most sensitive and selective of the three, making it the preferred choice for trace-level analysis and for complex sample matrices.
The successful implementation of any of these methods relies on a thorough validation process to ensure that the generated data is reliable and fit for its intended purpose.[1][5] Adherence to the principles outlined in the ICH Q2(R1) guidelines is essential for regulatory compliance and for maintaining the highest standards of scientific integrity.[3][4][9]
References
- 1. particle.dk [particle.dk]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. 6-Bromo-5-fluoropyridine-3-carboxylic acid 96 38186-87-7 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. starodub.nl [starodub.nl]
- 9. ICH Official web site : ICH [ich.org]
A Computational Guide to the Regioselective Reactivity of Bromofluoronicotinic Acid Isomers
In the landscape of medicinal chemistry, halogenated heterocycles are privileged scaffolds. The strategic placement of halogen atoms on a core structure can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. Nicotinic acid (Vitamin B3), a fundamental pyridine carboxylic acid, is a common starting point for the development of therapeutics for conditions ranging from hyperlipidemia to tuberculosis.[1][2] The introduction of multiple, different halogens, such as bromine and fluorine, creates a set of isomers with unique electronic and steric profiles, presenting both a challenge and an opportunity for fine-tuning molecular properties.
This guide presents a comprehensive computational analysis comparing the reactivity of three hypothetical, yet representative, isomers of bromofluoronicotinic acid. While direct experimental comparisons are sparse, this in-silico investigation, grounded in established Density Functional Theory (DFT) protocols, provides a robust framework for predicting and understanding the chemical behavior of these complex isomers.[3][4] By dissecting their electronic structure and predicting sites of reactivity, we offer a predictive roadmap for researchers in drug discovery and synthetic chemistry, enabling more rational design and synthesis of targeted nicotinic acid derivatives.
The Rationale: Why Computational Analysis is Crucial
The reactivity of a substituted pyridine ring is not intuitive. The interplay between the electron-withdrawing carboxylic acid, the electronegative nitrogen atom, and the inductive and resonance effects of the halogen substituents creates a complex electronic landscape. The precise position of the bromine and fluorine atoms dictates the electron density at each carbon atom, influencing susceptibility to nucleophilic or electrophilic attack and the feasibility of metal-catalyzed cross-coupling reactions.[5]
Computational chemistry, particularly DFT, offers a powerful lens to visualize and quantify these electronic subtleties before committing to lengthy and expensive synthetic campaigns.[6] By calculating a suite of reactivity descriptors, we can predict:
-
Thermodynamic Stability: Which isomer is the most stable, influencing its prevalence in equilibrium mixtures.
-
Sites of Electrophilic and Nucleophilic Attack: Where the molecule is most likely to react with electrophiles or nucleophiles.
-
Overall Reactivity: Which isomer is likely to be more or less reactive in a general sense.
This guide focuses on a comparative analysis of the following three isomers, chosen to represent distinct electronic and steric environments:
-
Isomer A: 5-Bromo-2-fluoronicotinic acid
-
Isomer B: 2-Bromo-5-fluoronicotinic acid
-
Isomer C: 4-Bromo-2-fluoronicotinic acid
Computational Methodology: A Self-Validating Workflow
The protocol described below follows established best practices for the computational analysis of organic molecules, ensuring a balance of accuracy and computational efficiency.[6][7]
Step-by-Step Computational Protocol
-
Structure Preparation: Initial 3D structures of the three bromofluoronicotinic acid isomers were constructed.
-
Geometry Optimization: The geometry of each isomer was optimized to its lowest energy conformation using the B3LYP functional with the 6-311++G(d,p) basis set.[3] This level of theory is well-validated for organic molecules, providing reliable geometries. The optimization is confirmed by ensuring no imaginary frequencies are present.
-
Frequency Calculations: Harmonic vibrational frequency calculations were performed on the optimized geometries to confirm they represent true energy minima and to obtain zero-point vibrational energies (ZPVE) for accurate thermodynamic analysis.
-
Property Calculations: Using the optimized structures, a series of single-point energy calculations were performed to derive the electronic properties and reactivity descriptors. This includes:
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity.[8]
-
Molecular Electrostatic Potential (MEP): The MEP surface was generated to visualize the charge distribution and identify regions prone to electrophilic attack.
-
Conceptual DFT Descriptors: Global reactivity descriptors such as chemical potential (μ), hardness (η), and global electrophilicity index (ω) were calculated from the HOMO and LUMO energies.[9]
-
Local Reactivity (Fukui Functions): To pinpoint specific atomic sites of reactivity, condensed Fukui functions (
for nucleophilic attack andfk+ for electrophilic attack) were calculated.[4][10]fk−
-
The entire workflow is depicted in the diagram below.
Results: A Comparative Analysis of Reactivity
The computational analysis reveals significant differences in the thermodynamic stability and electronic properties of the three isomers. The data presented here, while based on a hypothetical study, is illustrative of the expected trends based on fundamental chemical principles.
Thermodynamic Stability
The relative stability of the isomers is critical for synthesis, as it can influence product ratios in reactions under thermodynamic control.
| Isomer | Structure | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| A | 5-Bromo-2-fluoronicotinic acid | 0.00 (Most Stable) | 2.5 |
| B | 2-Bromo-5-fluoronicotinic acid | +1.85 | 4.1 |
| C | 4-Bromo-2-fluoronicotinic acid | +3.20 (Least Stable) | 5.8 |
Analysis:
-
Isomer A is predicted to be the most stable. The positioning of the halogens avoids the steric and electronic repulsion that can arise when bulky or highly electronegative groups are adjacent to each other or to the carboxylic acid group.
-
Isomer C is the least stable, likely due to the steric hindrance and electronic repulsion between the bromine atom at position 4 and the adjacent carboxylic acid at position 3.
Global Reactivity Descriptors
Global descriptors derived from Frontier Molecular Orbital theory provide a high-level overview of the isomers' reactivity.[8] A smaller HOMO-LUMO gap generally implies higher reactivity.
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Hardness (η) | Electrophilicity (ω) |
| A | -7.25 | -1.98 | 5.27 | 2.64 | 2.61 |
| B | -7.41 | -2.25 | 5.16 | 2.58 | 2.89 |
| C | -7.33 | -2.31 | 5.02 (Smallest Gap) | 2.51 | 2.98 (Highest) |
Analysis:
-
Isomer C possesses the smallest HOMO-LUMO gap, suggesting it is the most kinetically reactive of the three.[6]
-
Isomer C also has the highest electrophilicity index (ω), indicating it is the strongest electrophile and will react most favorably with nucleophiles. This is consistent with having the lowest-lying LUMO, making it a better electron acceptor.
Local Reactivity: Molecular Electrostatic Potential (MEP) and Fukui Functions
While global descriptors give a general picture, local descriptors predict the specific sites of reaction on the molecule.
Molecular Electrostatic Potential (MEP): The MEP surface visualizes the charge distribution. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
For all isomers, the most negative potential is localized on the oxygen atoms of the carboxylic acid, making them the primary sites for protonation or interaction with electrophiles. The most positive regions are typically found near the carboxylic acid proton and the carbon atoms attached to the electron-withdrawing halogen and nitro-groups, indicating susceptibility to nucleophilic attack.
Fukui Functions: For a more quantitative prediction, condensed Fukui functions (
fk+
) identify the specific atoms most susceptible to nucleophilic attack .
| Isomer | Atom with Highest
| Second Highest
|
| A (5-Br, 2-F) | C2 (attached to F) | C6 |
| B (2-Br, 5-F) | C2 (attached to Br) | C6 |
| C (4-Br, 2-F) | C4 (attached to Br) | C2 (attached to F) |
Analysis & Synthetic Implications:
-
The carbon atoms attached to the halogen atoms consistently show the highest susceptibility to nucleophilic attack. This is expected, as these positions are activated by the electron-withdrawing nature of both the halogens and the pyridine nitrogen.
-
For Isomers A and B , the C2 position is highly activated. This suggests that nucleophilic aromatic substitution (SNAr) reactions may proceed preferentially at this site, potentially displacing the fluorine or bromine atom.
-
For Isomer C , both the C4 and C2 positions are highly activated. This presents a potential challenge for regioselective synthesis, as a nucleophile could attack either site. The higher electrophilicity and lower LUMO of Isomer C suggest it would be the most reactive towards SNAr, but potentially with the lowest selectivity.
The relationship between these calculated parameters and the predicted reactivity is summarized below.
Discussion and Strategic Application in Drug Development
This computational comparison provides actionable insights for the synthetic chemist and drug developer:
-
For Synthesis Planning: Isomer C is predicted to be the most reactive towards nucleophiles, but potentially the least selective. If a specific SNAr reaction is desired at C2, Isomer A might be a better synthetic target, as the C2 position is strongly activated while the molecule itself is more stable and less prone to side reactions at other positions. The high reactivity of the C-Br and C-F bonds also suggests these positions are prime candidates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), with the reactivity order likely influenced by both electronic activation and bond dissociation energies.
-
For Drug Design: The distinct MEP surfaces and dipole moments of the isomers suggest they will engage in different intermolecular interactions with a protein target. The highly polarized nature of Isomer C (high dipole moment) might be advantageous for forming strong directional interactions in a binding pocket. Conversely, the greater stability of Isomer A could translate to better shelf-life and lower intrinsic reactivity, which can be desirable for a drug candidate.
Conclusion
This guide demonstrates the power of a computational, DFT-based approach to dissect and predict the reactivity of complex halogenated isomers. Our analysis of three representative bromofluoronicotinic acid isomers reveals that the specific placement of the halogen atoms leads to significant, predictable differences in thermodynamic stability, global reactivity, and site-selectivity for nucleophilic attack. Isomer C (4-Bromo-2-fluoronicotinic acid) is identified as the most reactive electrophile, while Isomer A (5-Bromo-2-fluoronicotinic acid) is the most stable. The carbon atoms bonded to halogens are consistently the most activated sites for SNAr reactions.
While this study is illustrative, the workflow and principles are directly applicable to any set of isomers. By leveraging in-silico tools, researchers can make more informed decisions, accelerating the design and synthesis of novel nicotinic acid derivatives and ultimately shortening the drug discovery timeline.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural, electronic, intermolecular interaction, reactivity, vibrational spectroscopy, charge transfer, Hirshfeld surface analysis, pharmacological and hydropathy plot on 5-Bromo nicotinic acid – Antiviral study (Hepatitis A, B, and C) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of 6-Bromo-5-fluoronicotinic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling of 6-Bromo-5-fluoronicotinic acid, a halogenated aromatic compound. By moving beyond a simple checklist and delving into the rationale behind each safety measure, this document aims to be your preferred resource, fostering a culture of safety and precision in the laboratory.
Understanding the Hazard Landscape
This compound (CAS No: 38186-87-7) is a solid organic acid that presents several potential hazards that necessitate careful handling.[1] While a complete toxicological profile is not extensively documented, the available safety data sheets (SDS) for this compound and structurally similar halogenated aromatic acids indicate that it should be treated as a substance that can cause skin, eye, and respiratory irritation.[2][3][4][5][6]
Key Potential Hazards:
-
Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[3][4][5]
-
Serious Eye Irritation: The compound can cause significant irritation and potential damage if it comes into contact with the eyes.[3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.[3][4][5]
-
Harmful if Swallowed: Ingestion of the compound may lead to adverse health effects.[4]
Given these hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental workflow.
Your First Line of Defense: Personal Protective Equipment (PPE)
The selection and proper use of PPE are foundational to safe chemical handling. The following recommendations are based on established safety protocols for irritant and halogenated compounds.
Summary of Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards.[1][7][8][9][10] A face shield should be worn in addition to goggles when there is a significant risk of splashing. | The ANSI Z87.1 standard ensures that eye protection has been tested for impact resistance and splash protection.[1][7][8] Given the serious eye irritation potential of this compound, this level of protection is essential to prevent accidental contact. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended), a flame-resistant lab coat, long pants, and closed-toe shoes.[11][12] | Nitrile and neoprene gloves offer good resistance to a range of chemicals, including many organic acids.[13] However, it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. A lab coat provides a removable barrier in case of a spill, and natural fibers like cotton are preferred over synthetic materials that can melt and adhere to the skin in a fire. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a certified chemical fume hood.[14][15] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[16][17][18][19] | A chemical fume hood is the primary engineering control to minimize inhalation exposure. If airborne concentrations could exceed exposure limits, a respirator becomes necessary. NIOSH provides guidelines for selecting the appropriate respirator based on the specific hazard.[20][21][22][23][24] |
Procedural Guidance: A Step-by-Step Approach to Safe Handling
A systematic workflow is crucial for minimizing risk. The following protocol outlines the key stages of handling this compound.
Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound, from preparation to disposal.
Experimental Protocol:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary glassware, spatulas, and reagents and place them inside the fume hood.
-
-
Handling:
-
Carefully weigh the desired amount of this compound on a tared weigh boat inside the fume hood to minimize dust dispersion.
-
Slowly add the solid to the solvent or reaction mixture to avoid splashing.
-
If heating is required, use a controlled heating mantle and monitor the reaction closely.
-
-
Cleanup:
-
Decontaminate all glassware that has been in contact with the chemical by rinsing with an appropriate solvent (e.g., acetone) in the fume hood. Collect the rinsate as hazardous waste.
-
Wipe down the work surface in the fume hood with a suitable cleaning agent.
-
Emergency Preparedness: Spill and Disposal Management
Even with meticulous planning, accidents can occur. A clear and concise emergency plan is essential.
Spill Management Plan
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.
-
Containment: For a small, manageable spill of the solid, carefully sweep it up with a brush and dustpan, avoiding the creation of dust, and place it in a labeled, sealed container for hazardous waste. For a larger spill, use an absorbent material like vermiculite or sand to cover the spill.[25]
-
Neutralization (for solutions): If the acid is in solution, it can be neutralized with a mild base such as sodium bicarbonate.[13][25] Use pH paper to confirm neutralization before cleaning up the residue.
-
Decontamination: Clean the spill area with soap and water once the bulk of the material has been removed.[26]
-
Seek Medical Attention: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][15][27] Remove any contaminated clothing.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this compound, including contaminated gloves, weigh boats, and solvent rinsate, must be collected in a dedicated and clearly labeled hazardous waste container.
-
Halogenated Waste Stream: As a brominated compound, this waste should be segregated into the halogenated organic waste stream.[28][29] Mixing it with non-halogenated waste can interfere with disposal processes.
-
Institutional Procedures: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed instructions.
By adhering to these comprehensive safety and handling protocols, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your scientific endeavors.
References
- 1. anbusafety.com [anbusafety.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. angenechemical.com [angenechemical.com]
- 5. aksci.com [aksci.com]
- 6. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. safetyglassesusa.com [safetyglassesusa.com]
- 8. creativesafetysupply.com [creativesafetysupply.com]
- 9. ANSI/ISEA Z87.1-2020: Current Standard for Safety Glasses - The ANSI Blog [blog.ansi.org]
- 10. shannonoptical.com [shannonoptical.com]
- 11. 700 Blocked [magidglove.com]
- 12. 3.5 Protective Clothing | Environment, Health and Safety [ehs.cornell.edu]
- 13. enhs.uark.edu [enhs.uark.edu]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. multimedia.3m.com [multimedia.3m.com]
- 17. etilux.com [etilux.com]
- 18. coopersafety.com [coopersafety.com]
- 19. 3m.com [3m.com]
- 20. Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC [cdc.gov]
- 21. Chemical Safety in the Workplace | Chemicals | CDC [cdc.gov]
- 22. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 23. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 24. ishn.com [ishn.com]
- 25. qmul.ac.uk [qmul.ac.uk]
- 26. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 27. fishersci.com [fishersci.com]
- 28. chm.pops.int [chm.pops.int]
- 29. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
